4-Nitro-2-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQJEFSEQHGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379692 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-47-8 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitro-2-(trifluoromethyl)benzonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.[1] This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing researchers and drug development professionals with the essential data and procedural knowledge required for its effective application. The strategic placement of potent electron-withdrawing groups makes it an ideal building block for creating novel pharmaceuticals and agrochemicals.[1]
Core Molecular and Chemical Identity
Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below, providing a clear and concise reference for sourcing, registration, and documentation.
| Identifier | Value | Source(s) |
| CAS Number | 320-47-8 | [1][2][3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][4] |
| Molecular Weight | 216.12 g/mol | [1][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Cyano-5-nitrobenzotrifluoride | [1][3] |
| InChI Key | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)[O-] | [6] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and formulation. This compound is a solid at room temperature with properties that reflect its rigid, aromatic structure.
| Property | Value | Source(s) |
| Appearance | White to yellow to green powder or crystal | [1][5] |
| Melting Point | 49-53 °C (lit.) | [1][2] |
| Boiling Point | 297.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.49 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical substance. The combination of electron-withdrawing groups in this compound creates a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key expected absorptions are:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic nitrile.
-
Nitro (NO₂) Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.
-
C-F Stretches: The trifluoromethyl group will produce very strong, complex absorptions in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple peaks of varying intensity will appear in the 1600-1450 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of a molecule.
-
¹H NMR: The aromatic region will display signals for the three protons on the benzene ring. The powerful electron-withdrawing effects of the NO₂, CF₃, and CN groups will shift these protons significantly downfield (higher ppm). The splitting pattern will be complex due to the meta and para coupling between the protons.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm, while the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The aromatic carbons will resonate in the 120-150 ppm range.
-
¹⁹F NMR: This spectrum provides a simple and clear confirmation of the trifluoromethyl group, which will appear as a sharp singlet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 216.12. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).
Experimental Protocols for Physical Property Verification
To ensure the quality and consistency of the material, standardized analytical procedures are essential. The following protocols outline validated methods for determining key physical properties.
Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol provides a self-validating system for purity assessment.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (49 °C).
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
Sources
The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. When coupled with other reactive functional groups on an aromatic scaffold, the resulting molecule becomes a powerful intermediate for the synthesis of complex therapeutic agents. 4-Nitro-2-(trifluoromethyl)benzonitrile stands out as a prime example of such a versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to construct elaborate molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid, typically appearing as a white to yellow powder.[1] Its chemical structure is characterized by a benzene ring substituted with a nitro group at the 4-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 1-position. This arrangement of electron-withdrawing groups significantly influences the electronic properties of the aromatic ring, rendering it susceptible to certain types of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |
| Molecular Weight | 216.12 g/mol | [2] |
| Melting Point | 49-53 °C | [1] |
| Appearance | White to yellow to green powder to crystal | [1] |
| CAS Number | 320-47-8 | [1] |
The strategic placement of the nitro and trifluoromethyl groups ortho and para to the nitrile functionality activates the aromatic ring for nucleophilic aromatic substitution, a key aspect of its synthetic utility that will be explored in detail later in this guide.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and industrially relevant approach involves the cyanation of a halogenated precursor.
A European patent describes a process for the preparation of this compound from 4-nitro-2-(trifluoromethyl)-chlorobenzene.[3] This reaction is typically carried out using a cyanide source, such as an inorganic salt or a cyano-metal complex, and may be facilitated by a catalyst.[3]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Cyanation of 4-Nitro-2-(trifluoromethyl)chlorobenzene (Exemplary)
-
Materials: 4-Nitro-2-(trifluoromethyl)chlorobenzene, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), potassium acetate (KOAc), a palladium catalyst (e.g., Pd-SPhos 3rd generation), and a suitable solvent (e.g., N,N-Dimethylformamide - DMF).[4]
-
Procedure:
-
To a solution of 4-nitro-2-(trifluoromethyl)chlorobenzene in the chosen solvent, add potassium acetate and potassium ferrocyanide trihydrate.[4]
-
Add the palladium catalyst to the reaction mixture.[4]
-
Heat the mixture under an inert atmosphere for a sufficient period to ensure complete conversion.
-
Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography or recrystallization.
-
It is imperative for researchers to consult the primary literature and conduct appropriate risk assessments before undertaking any synthetic procedure.
Key Chemical Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring electron-deficient, making it a prime substrate for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself can undergo reduction to an amine, a crucial transformation for the synthesis of many pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strongly electron-withdrawing groups ortho and para to a leaving group on an aromatic ring facilitates SNAr reactions.[5] In the case of a suitably substituted precursor to this compound (e.g., with a halogen at the 1-position), the nitro group at the para position and the trifluoromethyl group at the ortho position would activate the ring for displacement of the leaving group by a nucleophile.
The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the intermediate.[6] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and lowers the activation energy for its formation.[6]
Caption: Generalized workflow of a nucleophilic aromatic substitution reaction.
Reduction of the Nitro Group
A pivotal reaction of this compound in the context of drug synthesis is the reduction of the nitro group to an amine, yielding 4-Amino-2-(trifluoromethyl)benzonitrile . This transformation is critical as the resulting aniline is a key precursor for the construction of various heterocyclic and amide-containing drug molecules.[1][7]
Common methods for the reduction of aromatic nitro groups include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[8]
-
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl).[8]
The choice of reducing agent is crucial to avoid the reduction of the nitrile group. While catalytic hydrogenation can sometimes affect nitriles, conditions can often be optimized for selective nitro group reduction. Metal-acid systems are generally chemoselective for the reduction of the nitro group in the presence of a nitrile.[9]
Caption: Reduction of this compound to its corresponding amine.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a precursor to high-value pharmaceutical intermediates, most notably 4-Amino-2-(trifluoromethyl)benzonitrile. This amino derivative is a key building block in the synthesis of several important drugs, particularly in the field of oncology.
Synthesis of Bicalutamide
A prominent example of the application of this chemical scaffold is in the synthesis of Bicalutamide , a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[7][10] The core structure of Bicalutamide contains the 4-cyano-3-(trifluoromethyl)phenyl moiety, which is derived from 4-Amino-2-(trifluoromethyl)benzonitrile.[10][11]
The synthesis of Bicalutamide involves the acylation of the amino group of 4-Amino-2-(trifluoromethyl)benzonitrile with a suitable acylating agent.[12] This reaction underscores the importance of the nitro-to-amino reduction of our title compound in the overall synthetic strategy for this life-saving drug.
Synthesis of Enzalutamide
Another significant application is in the synthesis of Enzalutamide , a second-generation non-steroidal anti-androgen used to treat castration-resistant prostate cancer.[13][14] While the direct precursor is often 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, this intermediate is synthesized from 4-Amino-2-(trifluoromethyl)benzonitrile, which in turn is derived from this compound.[14]
The synthetic pathways to these anti-cancer drugs highlight the strategic importance of this compound as a foundational starting material.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in multi-step syntheses. A combination of analytical techniques is employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method, similar to that used for its isomer, would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[16][17]
Exemplary HPLC Method Parameters (for related compounds):
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with an acid modifier |
| Detection | UV at a suitable wavelength |
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (216.12 g/mol ).[2]
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for this compound and related structures, the following hazards should be noted:
-
Health Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18]
-
Precautionary Measures:
In case of exposure, it is crucial to seek immediate medical attention and to have the Safety Data Sheet (SDS) readily available.[18]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a nitrile on a benzene ring, provides a versatile platform for the synthesis of complex drug molecules. The ability to selectively manipulate its functional groups, particularly through the reduction of the nitro group to an amine, has made it an indispensable building block for the synthesis of life-saving anti-cancer drugs like Bicalutamide and Enzalutamide. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working at the forefront of drug discovery and development. As the demand for sophisticated and highly functionalized pharmaceutical agents continues to grow, the importance of key intermediates like this compound is set to increase, solidifying its place in the medicinal chemist's toolbox.
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A Senior Application Scientist's Technical Guide to 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS 320-47-8): From Synthesis to Pharmaceutical Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, with its unique electronic properties and metabolic stability, is a privileged substituent. 4-Nitro-2-(trifluoromethyl)benzonitrile, CAS 320-47-8, represents a quintessential example of a highly functionalized intermediate, engineered for reactivity and versatility.[1] Its benzonitrile framework, activated by both a nitro and a trifluoromethyl group, makes it a pivotal precursor for a range of complex, biologically active molecules.[1][2] This guide provides an in-depth exploration of its properties, synthesis, critical reactions, and its paramount role in the synthesis of non-steroidal anti-androgens, a critical class of therapeutics in oncology.
Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. The molecule's reactivity is dictated by the interplay of its three functional groups on the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 320-47-8 | [1][3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3][5] |
| Molecular Weight | 216.12 g/mol | [1][4][6] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 49-53 °C | [1][3][4] |
| Boiling Point | 297.7 °C at 760 mmHg | [3] |
| SMILES | [O-]C1=CC(=C(C=C1)C#N)C(F)(F)F | [3][5] |
| InChI Key | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [4][5] |
Synthesis of the Core Intermediate
The preparation of this compound is a critical process, often achieved through the cyanation of an appropriate halogenated precursor. The methods described in the literature aim for efficiency and high yield, suitable for industrial-scale production.[7]
A common and effective route involves the reaction of 4-chloro-3-nitrobenzotrifluoride with a cyanide source, often in the presence of a catalyst.[8]
Workflow: Catalytic Cyanation for Synthesis
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An In-Depth Technical Guide to the Synthesis of 2-Cyano-5-nitrobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Cyano-5-nitrobenzotrifluoride (4-Cyano-3-(trifluoromethyl)nitrobenzene), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: the Sandmeyer reaction of 2-amino-5-nitrobenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 2-halo-5-nitrobenzotrifluoride. The guide delves into the underlying chemical principles, provides detailed experimental protocols, and presents a comparative analysis of these methodologies to inform rational synthesis design.
Introduction: The Significance of 2-Cyano-5-nitrobenzotrifluoride
2-Cyano-5-nitrobenzotrifluoride, with CAS Number 320-47-8, is a highly functionalized aromatic compound.[1] Its structure, featuring a trifluoromethyl group, a nitro group, and a cyano group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to specific chemical transformations. This intermediate is of particular interest in the pharmaceutical industry, where it serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties:
| Property | Value |
| CAS Number | 320-47-8 |
| Molecular Formula | C₈H₃F₃N₂O₂ |
| Molecular Weight | 216.12 g/mol |
| Melting Point | 52-54 °C |
| Appearance | Yellow to brown powder |
Strategic Synthesis Pathways
The synthesis of 2-Cyano-5-nitrobenzotrifluoride can be approached through two primary routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Caption: Overview of the primary synthetic routes to 2-Cyano-5-nitrobenzotrifluoride.
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring by the transformation of a primary aromatic amine.[2] This pathway involves the diazotization of 2-amino-5-nitrobenzotrifluoride to form a transient diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired nitrile.[3]
Synthesis of the Precursor: 2-Amino-5-nitrobenzotrifluoride
The starting material for the Sandmeyer route, 2-amino-5-nitrobenzotrifluoride, is typically synthesized from the more readily available 2-chloro-5-nitrobenzotrifluoride via an aminolysis reaction.
Sources
Spectroscopic data for 4-Nitro-2-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Spectroscopic Data of 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various functionalized organic molecules, including fungicides and other pharmacologically active compounds.[1] Its molecular architecture, featuring a benzene ring substituted with three distinct and strongly electron-withdrawing groups—a nitro group (NO₂), a trifluoromethyl group (CF₃), and a nitrile group (CN)—results in a unique electronic profile that is critical to its reactivity and application. Accurate and comprehensive characterization of this molecule is paramount for ensuring the purity of synthetic intermediates and for understanding its chemical behavior.
This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS Number: 320-47-8).[2] As a Senior Application Scientist, the objective is not merely to present data but to offer a cohesive interpretation grounded in fundamental principles of spectroscopy. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the observed spectral features. This document is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Spectroscopic Overview
The arrangement of the nitro, trifluoromethyl, and nitrile functional groups on the aromatic ring dictates the spectroscopic signature of this compound. All three groups are powerfully electron-withdrawing, which significantly deshields the aromatic protons and carbons, leading to downfield shifts in the NMR spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the substituents will shift these protons significantly downfield compared to benzene (7.34 ppm).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.6 | d | ~8.5 | Ortho to the strongly withdrawing NO₂ group and meta to the CN group. |
| H-5 | ~8.4 | dd | J ≈ 8.5, 2.0 | Ortho to the NO₂ group and meta to the CF₃ group. |
| H-6 | ~8.2 | d | ~2.0 | Ortho to the CF₃ group and para to the NO₂ group. |
Note: Predicted values are based on additive models and data from analogous compounds such as 4-nitrobenzotrifluoride.[4]
¹³C NMR Analysis
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Rationale |
| C-CN | ~115 | s | Characteristic shift for a nitrile carbon. |
| C-CF₃ | ~123 | q (J ≈ 272 Hz) | Large one-bond C-F coupling constant is characteristic. |
| C-1 | ~110 | s | Carbon bearing the nitrile group. |
| C-2 | ~135 | q (J ≈ 33 Hz) | Two-bond C-F coupling. |
| C-3 | ~126 | s | Aromatic CH. |
| C-4 | ~150 | s | Carbon bearing the nitro group. |
| C-5 | ~128 | s | Aromatic CH. |
| C-6 | ~133 | s | Aromatic CH. |
Note: Predicted values are based on data from structurally similar compounds like 4-nitrobenzonitrile and 4-amino-2-(trifluoromethyl)benzonitrile.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitrile, nitro, and trifluoromethyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp | C≡N stretch |
| NO₂ (Nitro) | 1530 - 1510 | Very Strong | Asymmetric stretch |
| NO₂ (Nitro) | 1350 - 1330 | Strong | Symmetric stretch |
| C-F (CF₃) | 1300 - 1100 | Very Strong, Broad | C-F stretches |
| C=C (Aromatic) | 1610, 1580, 1470 | Medium to Weak | Ring stretches |
| C-H (Aromatic) | 3100 - 3000 | Weak | C-H stretch |
The nitrile stretch appears in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[8] The presence of strong electron-withdrawing groups on the aromatic ring can influence the exact positions of these bands. For comparison, the IR spectrum of 4-nitrobenzonitrile shows characteristic peaks for the nitrile and nitro groups.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the molecular formula is C₈H₃F₃N₂O₂, with a monoisotopic mass of approximately 216.01 g/mol .[2][11]
| m/z | Proposed Fragment | Rationale |
| 216 | [M]⁺ | Molecular ion |
| 186 | [M - NO]⁺ | Loss of nitric oxide |
| 170 | [M - NO₂]⁺ | Loss of the nitro group |
| 147 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
| 121 | [C₇H₃N]⁺ | Loss of NO₂ and CF₃ |
The fragmentation pattern will be influenced by the relative stability of the resulting ions and neutral fragments. The molecular ion peak should be clearly visible under standard Electron Ionization (EI) conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of this compound requires a synergistic use of these spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic profile of this compound is uniquely defined by its trifecta of electron-withdrawing substituents. ¹H and ¹³C NMR spectroscopy provide definitive evidence of the substitution pattern and electronic environment of the aromatic ring. IR spectroscopy offers rapid confirmation of the essential nitrile, nitro, and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques form a robust analytical toolkit for the unambiguous identification and quality control of this important chemical intermediate, ensuring its suitability for applications in drug discovery and materials science.
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Saravanan, S., et al. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]
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Saravanan, S., et al. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-investigation-of-4-nitro-3-(trifluor-Saravanan-Balachandran/1f8e1a1b1c3e387e07e1e6b5d9b2e0a2d2f4d6c7]([Link]
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4-Nitro-2-(trifluoromethyl)benzonitrile NMR data interpretation
< An In-Depth Technical Guide to the NMR Data Interpretation of 4-Nitro-2-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 320-47-8).[1][2][3] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development.[1] This document delves into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to this specific molecule, explaining the causal relationships between its electronic structure and the observed spectral features. Detailed experimental protocols for sample preparation and data acquisition are provided, ensuring methodological integrity. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding.
Introduction: The Molecular Architecture of this compound
This compound is a polysubstituted aromatic compound with the molecular formula C₈H₃F₃N₂O₂.[1] Its structure is characterized by a benzene ring substituted with three distinct functional groups: a nitrile (-CN), a trifluoromethyl (-CF₃), and a nitro (-NO₂) group. The relative positions of these substituents (1-cyano, 2-trifluoromethyl, 4-nitro) create a unique electronic environment around the aromatic ring, which is directly reflected in its NMR spectra.
The trifluoromethyl and nitro groups are potent electron-withdrawing groups, exerting significant influence on the electron density distribution within the benzene ring through both inductive and resonance effects.[4] The nitrile group is also electron-withdrawing. This pronounced electronic asymmetry is the primary determinant of the chemical shifts and coupling patterns observed in the NMR data.
Figure 1: 2D Structure of this compound.
Experimental Protocols
NMR Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize interference and ensure reproducibility.
Methodology:
-
Analyte Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5] Using a higher concentration can expedite ¹³C data acquisition but may lead to line broadening in the ¹H spectrum.[5]
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[6][7]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][7] This prevents interference with the magnetic field homogeneity.[6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]
Figure 2: Workflow for NMR sample preparation and analysis.
Spectroscopic Data Interpretation
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the -NO₂ and -CF₃ groups will significantly deshield these protons, causing their resonances to appear at a high chemical shift (downfield) relative to benzene (δ 7.26 ppm).
Predicted Chemical Shifts and Coupling Patterns:
-
H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -NO₂ group. It is expected to be the most deshielded proton.
-
H-5: Positioned ortho to the -NO₂ group and meta to the -CF₃ group, this proton will also be significantly deshielded.
-
H-6: Being ortho to the nitrile group and para to the -NO₂ group, this proton will also be downfield, but likely less so than H-3 and H-5.
The splitting patterns of these signals are governed by spin-spin coupling with neighboring protons.
-
H-3 will be split by H-5 (meta-coupling, ⁴J), appearing as a doublet.
-
H-5 will be split by H-3 (meta-coupling, ⁴J) and H-6 (ortho-coupling, ³J), appearing as a doublet of doublets.
-
H-6 will be split by H-5 (ortho-coupling, ³J), appearing as a doublet.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 | d | ⁴J ≈ 2-3 |
| H-5 | ~8.2 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-6 | ~8.0 | d | ³J ≈ 8-9 |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample concentration or longer acquisition time is typically required.[5]
Predicted Chemical Shifts:
-
Aromatic Carbons: The six aromatic carbons will appear in the typical range for substituted benzenes (δ 110-170 ppm). The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be significantly deshielded.
-
C-CN: The carbon of the nitrile group will resonate in the characteristic region of δ 115-125 ppm.
-
C-CF₃: The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-1 (ipso-CN) | ~110 | s |
| C-2 (ipso-CF₃) | ~135 | q (²JCF ≈ 30-40 Hz) |
| C-3 | ~130 | q (³JCF ≈ 5-8 Hz) |
| C-4 (ipso-NO₂) | ~150 | s |
| C-5 | ~125 | s |
| C-6 | ~132 | s |
| -CN | ~117 | s |
| -CF₃ | ~123 | q (¹JCF ≈ 270-280 Hz) |
¹⁹F NMR Spectrum Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[8] For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group.
The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[9] The presence of the electron-withdrawing nitro and nitrile groups will affect the shielding of the fluorine nuclei.[9] The signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In a coupled spectrum, fine splitting may be observed due to long-range coupling with the aromatic protons.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -60 to -65 | s |
Causality Behind Experimental Choices and Spectral Features
The choice of NMR experiments (¹H, ¹³C, ¹⁹F) is dictated by the need for a complete structural elucidation of the molecule.
-
¹H NMR provides crucial information about the number, environment, and connectivity of the protons. The downfield shifts observed are a direct consequence of the deshielding effect of the electron-withdrawing substituents.
-
¹³C NMR reveals the carbon framework and the influence of substituents on the carbon chemical shifts. The characteristic quartet for the -CF₃ carbon is a definitive indicator of this group.
-
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments.[8]
The observed coupling constants (J-values) provide through-bond connectivity information. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, ortho coupling (³J) is typically larger (7-10 Hz) than meta (⁴J, 2-3 Hz) and para (⁵J, 0-1 Hz) coupling.[10]
Conclusion
The comprehensive NMR analysis of this compound provides a detailed and unambiguous structural characterization. The interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, guided by fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton, carbon, and fluorine resonances. This in-depth understanding is critical for quality control, reaction monitoring, and the rational design of new molecules in the fields of pharmaceutical and agrochemical research.
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Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
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Hunt, I. Ch 13 - Aromatic H. University of Calgary. [Link]
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Luchette, P. A., Vetrivel, F., & Cistola, D. P. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 71(4), 227–237. [Link]
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Kirk, S. R., Liptak, M. D., & Rovnyak, D. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 135(41), 15346–15355. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]
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Spectroscopy Tutorial: Nitro Groups. [Link]
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The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Solubility of 4-Nitro-2-(trifluoromethyl)benzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its molecular structure, featuring a benzonitrile core substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group, imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification processes, and develop suitable formulations. This guide provides a comprehensive overview of the solubility characteristics of this compound, discusses the theoretical principles governing its dissolution, and presents detailed experimental protocols for accurate solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 216.12 g/mol | [1][2] |
| Appearance | White to yellow to green powder to crystal | [1] |
| Melting Point | 49 - 53 °C | [1][2] |
| SMILES | O=c1ccc(C#N)c(c1)C(F)(F)F | [3] |
| InChIKey | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [3] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[4] The solubility of this compound is influenced by the polarity imparted by the nitrile and nitro groups, as well as the non-polar character of the benzene ring and the trifluoromethyl group. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can create a significant dipole moment, which can affect its interaction with polar solvents.
Solubility Profile in Organic Solvents
To date, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, valuable insights can be gleaned from the solubility of structurally similar compounds, such as 4-nitrobenzonitrile.
Inferred Solubility Based on 4-Nitrobenzonitrile Data
Studies on 4-nitrobenzonitrile, which lacks the trifluoromethyl group, provide a useful baseline for estimating the solubility of this compound. The trifluoromethyl group is known to increase lipophilicity, which would generally suggest a higher solubility in non-polar organic solvents and lower solubility in polar solvents compared to 4-nitrobenzonitrile.
The following table summarizes the mole fraction solubility of 4-nitrobenzonitrile in several common organic solvents at various temperatures.[5][6][7] It is anticipated that this compound would exhibit qualitatively similar trends, with adjustments for the lipophilic contribution of the CF₃ group.
| Solvent | Temperature (K) | Mole Fraction Solubility of 4-Nitrobenzonitrile (x10²) |
| Methanol | 278.15 | 0.320 |
| 288.15 | 0.534 | |
| 298.15 | 0.819 | |
| 308.15 | 0.111 | |
| 318.15 | 0.135 | |
| Ethanol | 278.15 | 0.288 |
| 288.15 | 0.474 | |
| 298.15 | 0.722 | |
| 308.15 | 0.963 | |
| 318.15 | 1.16 | |
| n-Propanol | 278.15 | 0.255 |
| 288.15 | 0.420 | |
| 298.15 | 0.636 | |
| 308.15 | 0.849 | |
| 318.15 | 1.08 | |
| Isopropanol | 278.15 | 0.162 |
| 288.15 | 0.284 | |
| 298.15 | 0.457 | |
| 308.15 | 0.655 | |
| 318.15 | 0.877 | |
| Ethyl Acetate | 278.15 | 4.04 |
| 288.15 | 6.22 | |
| 298.15 | 8.68 | |
| 308.15 | 11.41 | |
| 318.15 | 14.22 |
Data extracted from the Journal of Chemical & Engineering Data.[5][6][7]
From this data, it is observed that the solubility of 4-nitrobenzonitrile increases with temperature in all tested solvents.[7] Ethyl acetate demonstrates the highest solvating power for 4-nitrobenzonitrile among the tested solvents, which is likely due to a combination of its moderate polarity and its ability to engage in dipole-dipole interactions.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8]
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess of the solid compound with a solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the saturated solution.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds.[1]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vial to stand undisturbed at the set temperature to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method).
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.
-
Conclusion
While direct quantitative solubility data for this compound remains sparse in the public domain, a strong predictive understanding can be formulated based on its physicochemical properties and by drawing parallels with structurally related molecules like 4-nitrobenzonitrile. The inherent lipophilicity of the trifluoromethyl group suggests that this compound will likely exhibit favorable solubility in moderately polar to non-polar organic solvents. For definitive and application-specific data, the standardized shake-flask method provides a robust and reliable experimental approach. The protocols and inferred data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this compound in their research and development endeavors.
References
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PubChem. This compound. [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Link]
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ACS Publications. Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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American Chemical Society. Solubility Determination and Modeling for 4‐Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]
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Journal of Chemical & Engineering Data. Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]
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Gsrs. This compound. [Link]
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A Comprehensive Technical Guide to the Melting Point of 4-Nitro-2-(trifluoromethyl)benzonitrile
Executive Summary
4-Nitro-2-(trifluoromethyl)benzonitrile is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring strategically placed nitro and trifluoromethyl groups, imparts unique reactivity that is leveraged in the creation of complex, biologically active molecules.[1] Given its application in highly regulated industries such as drug development—where it can be a synthetic precursor or a process impurity—the precise characterization of its physical properties is not merely academic, but a cornerstone of quality control, process optimization, and regulatory compliance.
The melting point is a fundamental and powerful determinant of a crystalline solid's identity and purity. This guide provides a comprehensive analysis of the melting point of this compound, presenting its established literature value, a detailed protocol for its accurate determination, an exploration of the critical impact of isomeric impurities, and expert insights into the interpretation of experimental results.
Core Physicochemical Properties
A precise understanding of a compound's physical constants is essential for its effective application in synthetic chemistry and materials science. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 2-Cyano-5-nitrobenzotrifluoride | [1][4] |
| CAS Number | 320-47-8 | [1][5] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1][4] |
| Melting Point | 49-53 °C (literature value) | [1][4][5] |
| Boiling Point | 297.7 °C (Predicted) | [4][5] |
| Density | 1.49 g/cm³ (Predicted) | [4][5] |
The established melting range of 49-53 °C is the most critical parameter for routine identification and quality assessment.[1][4][5] This range represents the temperature interval over which the crystalline solid transitions into a liquid, and its breadth is indicative of the sample's purity.
The Critical Impact of Isomeric Purity on Melting Point
In the synthesis of substituted benzonitriles, the formation of positional isomers is a common challenge. The presence of even minor amounts of such isomers can significantly impact the observed melting point, leading to both a depression and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property that provides a direct, albeit qualitative, measure of sample purity.
For this compound, two common isomers possess markedly different melting points:
-
2-Nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9): 44-47 °C[6]
-
4-Nitro-3-(trifluoromethyl)benzonitrile (CAS 320-36-5): 84-86 °C[7]
The presence of the lower-melting 2-nitro isomer or the higher-melting 3-nitro isomer as an impurity in a sample of this compound will disrupt the crystal lattice, requiring less thermal energy to overcome the intermolecular forces. This results in a melting process that begins at a lower temperature and occurs over a wider range than that of the pure substance.
Caption: Logical relationship between sample purity and observed melting point characteristics.
Standard Operating Procedure: Accurate Melting Point Determination
This protocol outlines a self-validating method for determining the melting point of this compound, ensuring accuracy and reproducibility in a research or quality control setting.
4.1 Principle The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.
4.2 Instrumentation and Materials
-
Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)
-
Glass Capillary Tubes (one end sealed)
-
Certified Melting Point Reference Standards (e.g., Caffeine, Vanillin)
-
Spatula and Mortar & Pestle
-
Sample of this compound (ensure sample is completely dry)
4.3 Trustworthiness: Mandatory Instrument Calibration The accuracy of any melting point determination is contingent upon the calibration of the instrument. Before analyzing the sample, the apparatus must be calibrated using at least two certified reference standards that bracket the expected melting point of the target compound. For a compound melting at ~50°C, suitable standards include Benzophenone (47-49°C) and Vanillin (81-83°C). The instrument's readings must fall within the certified tolerance of these standards. This step is non-negotiable for generating trustworthy data.
4.4 Step-by-Step Experimental Protocol
-
Sample Preparation: Place a small amount of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently grind them to a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Instrument Setup:
-
Set the Start Temperature to approximately 5-10 °C below the expected melting point (e.g., 40 °C).
-
Set the Temperature Ramp Rate to 1-2 °C per minute. A slow ramp rate is critical for accurately observing the phase transition.
-
-
Measurement: Insert the loaded capillary into the heating block of the apparatus. Initiate the heating program.
-
Observation and Recording:
-
Observe the sample closely through the magnified viewing port.
-
Record the Onset Point (T₁): The temperature at which the first drop of liquid appears within the solid matrix.
-
Record the Clear Point (T₂): The temperature at which the last solid crystal melts, and the substance is a completely clear liquid.
-
-
Reporting: The experimental melting point is reported as the range T₁ - T₂. For high-purity samples, this range should be narrow (< 1.5 °C) and fall within the literature value of 49-53 °C.
Caption: Standard experimental workflow for precise melting point analysis.
Interpretation of Results
The outcome of a melting point experiment provides more information than just an identity check. A careful interpretation of the melting range is a powerful diagnostic tool.
-
Sharp, Correct Range (e.g., 51.5 - 52.5 °C): This result is indicative of a high-purity sample. The narrow range suggests a well-ordered crystal lattice with minimal defects or foreign molecules.
-
Broad, Depressed Range (e.g., 46 - 50 °C): This is a classic sign of impurity. The melting begins at a lower temperature and occurs over a wider range due to the disruption of the crystal lattice by foreign substances (isomers, residual solvents, or synthetic byproducts).
-
Correct but Broad Range (e.g., 49 - 52 °C): This may indicate a sample of moderate purity or one that was heated too quickly. If the ramp rate was > 2 °C/min, the thermometer reading may lag behind the actual sample temperature, artificially broadening the observed range. In such cases, the experiment should be repeated with a slower ramp rate.
Conclusion
The melting point of this compound, with a literature value of 49-53 °C , serves as a critical quality attribute for this important chemical intermediate.[1][4][5] Its determination is a rapid, cost-effective, and highly informative method for verifying identity and assessing purity. For professionals in research and drug development, adherence to a rigorous, calibration-verified protocol is paramount for generating reliable data. Any significant deviation from the expected sharp melting range should trigger further investigation, such as chromatographic or spectroscopic analysis, to identify and quantify potential impurities, thereby ensuring the quality and integrity of the materials used in the synthesis of pharmaceuticals and other high-value products.
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A-Z Safety and Handling Guide for 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment.
Introduction: Understanding the Compound
4-Nitro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound, notable for its electron-withdrawing trifluoromethyl and nitro groups, which significantly influence its reactivity.[1] This unique electronic profile makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] However, the same properties that make it synthetically useful also necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary precautions to ensure its safe use in a research and development environment.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards is the foundation of safe handling. This compound is classified as a toxic substance with multiple routes of exposure.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Causality Insight: The toxicity of nitriles can be associated with their potential to release cyanide in vivo. The trifluoromethyl and nitro groups enhance the compound's reactivity and ability to be absorbed, increasing its hazardous potential. The primary target organs are the respiratory system, eyes, and skin.[4]
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 320-47-8 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 49 - 53 °C | [1][5] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of robust engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
The primary directive is to minimize the generation and release of dust and vapors.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical protection against inhalation of the toxic dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of airborne contaminants.[6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the compound is handled.[4]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential to protect from residual exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4] |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption, which is a significant route of toxicity.[4] Always check the manufacturer's breakthrough time data for the specific glove material. Double-gloving is recommended during high-risk operations. |
| Skin and Body Protection | A lab coat, fully buttoned, with closed-toe shoes. | Prevents incidental skin contact.[4] For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if there is a potential for exceeding exposure limits or if engineering controls are not sufficient.[4] Use should be in accordance with a formal respiratory protection program. |
Field Insight: Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[3][7]
Section 3: Safe Handling and Storage Protocols
Adherence to methodical procedures is paramount to preventing exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items. Have waste containers and spill kits readily available.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills.
-
Use Non-Sparking Tools: Use spatulas and other tools made of non-sparking materials.
-
Avoid Dust Generation: Handle the solid material gently to avoid creating dust.[3] If possible, use a solution rather than the solid.
-
Container Management: Keep the container tightly closed when not in use.[3][4]
-
Post-Handling: After use, decontaminate the work area and any equipment. Dispose of all contaminated disposable materials (gloves, weigh paper, pads) in a designated hazardous waste container.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][8] Always wash hands thoroughly after completing work and before leaving the lab.[3]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[4][7]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[2][8]
-
Container: Keep in a tightly closed, properly labeled container.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]
Diagram: Safe Handling Workflow
Caption: A typical workflow for safely handling this compound.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Immediately remove the person to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Assess: Determine the size of the spill. Do not attempt to clean up a large spill without proper training and equipment.
-
Contain (Small Spill): For a small spill, wear appropriate PPE. Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Avoid raising dust.
-
Collect: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Diagram: Emergency Response Decision Tree
Caption: Decision-making process for handling spills and personal exposure incidents.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Hazards: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen cyanide.[6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Section 5: Disposal Considerations
Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Classification: This material must be disposed of as hazardous waste.[9]
-
Procedure: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in sealed, properly labeled containers.
-
Professional Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10] Do not allow this chemical to enter the environment.[6][9]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Capot Chemical. (2019). MSDS of this compound. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-NITROBENZONITRILE EXTRA PURE. Retrieved from [Link]
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An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Nitro-2-(trifluoromethyl)benzonitrile, a pivotal intermediate in the synthesis of modern pharmaceuticals and agrochemicals. We will delve into its discovery and historical context, detail its physicochemical properties, explore its diverse applications, and provide insights into its synthesis and reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction and Historical Context
This compound, with the CAS Number 320-47-8, is a highly functionalized aromatic compound.[1] Its structure, featuring a nitrile, a nitro group, and a trifluoromethyl group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of these substituents activates the aromatic ring for various chemical transformations.
While a singular "discovery" event is not prominently documented, the history of this compound is intrinsically linked to the development of complex bioactive molecules. Its emergence in the chemical literature, primarily through patents, highlights its role as a crucial intermediate. For instance, patent literature describes its use in the synthesis of fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives.[2] The ongoing need for efficient synthetic routes to these high-value agricultural compounds has driven the optimization of industrial processes for producing this compound in high yields.[2]
The development of this compound is a testament to the broader advancements in organofluorine chemistry and the increasing demand for fluorinated building blocks in the life sciences. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Properties
The unique combination of functional groups in this compound dictates its physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3][4] |
| Molecular Weight | 216.12 g/mol | [1][3][4][5] |
| CAS Number | 320-47-8 | [1][5] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 49-53 °C | [1][5][6] |
| Purity | ≥ 97-98% (GC/HPLC) | [1][5][7] |
| Solubility | Soluble in DMF, DMSO; Limited in water | [7] |
| SMILES String | [O-]c1ccc(C#N)c(c1)C(F)(F)F | [5] |
| InChI Key | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
The industrial synthesis of this compound is a subject of significant process development to ensure high yield, purity, and environmental sustainability.[2] One common synthetic pathway involves the cyanation of a corresponding halogenated precursor.
A patented process describes the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile from a compound of formula (II) where X is a halogen, by reacting it with a cyanide source.[2]
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from 4-nitro-2-(trifluoromethyl)bromobenzene
The following is a representative, detailed experimental protocol derived from patent literature for the synthesis of this compound.[8]
Materials:
-
4-nitro-2-(trifluoromethyl)bromobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium-SPhos 3rd generation precatalyst
-
Solvent (e.g., ethers like THF or 2-Me-THF)
-
Base (e.g., NaH, if required for subsequent steps)
Procedure:
-
A solution of 4-nitro-2-(trifluoromethyl)bromobenzene is prepared in a suitable ether solvent under an inert atmosphere.
-
Potassium hexacyanoferrate(II) trihydrate is added to the solution.
-
The Palladium-SPhos 3rd generation precatalyst is added to the reaction mixture.
-
The reaction mixture is heated to a specified temperature and stirred for a sufficient time to ensure complete conversion.
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include filtration, extraction, and crystallization.
Note: The specific molar ratios, reaction times, and temperatures are critical process parameters that are optimized for industrial-scale production.[2]
Another patented method describes the preparation starting from 2-nitro-4-trifluoromethylbenzaldehyde, which is first converted to the corresponding oxime and then dehydrated to the nitrile.[9]
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate primarily due to its utility in the synthesis of complex, biologically active molecules.[1]
Pharmaceutical Development:
This compound serves as a key building block in the synthesis of various pharmaceuticals.[1] The benzonitrile moiety is a versatile functional group that can be further transformed into other functionalities or act as a bioisostere.[10] Its derivatives have been investigated for a wide range of therapeutic areas, including oncology and virology.[10] While not a direct therapeutic agent itself, its role as a precursor is critical in streamlining the synthesis of complex drug molecules, thereby improving yields and ensuring consistency.[11]
Agrochemicals:
A significant application of this compound is in the formulation of agrochemicals, including herbicides and fungicides.[1] As previously mentioned, it is a key intermediate in the synthesis of fungicidal triazole compounds.[2] The presence of the trifluoromethyl group often enhances the efficacy and stability of the final agrochemical product.
Materials Science:
The unique electronic properties imparted by the trifluoromethyl and nitro groups make this compound of interest in materials science. It can be used in the creation of advanced materials such as polymers and coatings, where the trifluoromethyl group can contribute to thermal and chemical stability.[1]
Caption: Key application areas of this compound.
Reaction Mechanisms
The reactivity of this compound is governed by its three key functional groups: the nitrile, the nitro group, and the trifluoromethyl group, all attached to a benzene ring.
Nucleophilic Aromatic Substitution:
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups, particularly when they are ortho and para to a potential leaving group, would typically activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). However, in the parent molecule, there isn't a good leaving group. This high degree of electron deficiency in the aromatic ring is a key feature that is exploited in its downstream applications.
Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal/acid reduction).[12] This transformation is a common and crucial step in many synthetic sequences, as it introduces a versatile amino functionality that can be further derivatized. For example, the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is a valuable pharmaceutical intermediate.[11]
Caption: Reduction of the nitro group to an amine.
Reactions of the Nitrile Group:
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions or be used to construct heterocyclic rings.
The specific reaction mechanisms involving this compound are often complex and part of multi-step syntheses. The interplay of the electronic effects of the substituents dictates the regioselectivity and reactivity in subsequent chemical transformations.
Safety and Handling
This compound is classified as a warning-level hazardous substance.[5] It is known to cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[5] It should be stored in a well-ventilated place, and the container should be kept tightly closed.
Conclusion
This compound is a cornerstone intermediate in the synthesis of high-value chemicals for the pharmaceutical and agricultural industries. Its unique molecular architecture, a result of strategic functionalization, provides a versatile platform for the construction of complex molecular targets. The continuous refinement of its industrial-scale synthesis reflects its importance in these critical sectors. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and engineers working to develop the next generation of drugs and crop protection agents.
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Reactivity of the nitrile group in 4-Nitro-2-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Nitro-2-(trifluoromethyl)benzonitrile
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its capacity to undergo diverse chemical transformations.[1][2] Its chemical persona is dominated by the presence of two powerful electron-withdrawing groups—a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position—flanking the nitrile (-C≡N) moiety. This unique electronic architecture renders the aromatic ring profoundly electron-deficient and dramatically enhances the electrophilic character of the nitrile carbon.[3] This guide provides a comprehensive exploration of the nitrile group's reactivity within this specific molecular context. We will dissect key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, offering mechanistic insights, detailed experimental protocols, and an analysis of competing reaction pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this versatile building block.
Molecular Architecture and Electronic Profile
The reactivity of any functional group is inextricably linked to the electronic environment of the molecule as a whole. In this compound, the nitrile group's behavior is dictated by the potent and synergistic effects of the nitro and trifluoromethyl substituents.
The Commanding Influence of Electron-Withdrawing Groups
The nitrile carbon is inherently electrophilic due to the electronegativity of the nitrogen atom.[4][5] However, in this molecule, this effect is significantly amplified.
-
Nitro Group (-NO₂): Exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R), pulling electron density from the aromatic ring.
-
Trifluoromethyl Group (-CF₃): Acts as a powerful electron-withdrawing group primarily through a strong inductive effect (-I), stemming from the high electronegativity of the fluorine atoms.
The cumulative effect of these groups, positioned ortho and para to the nitrile, creates a highly electron-poor (electrophilic) aromatic system and, consequently, a nitrile carbon atom that is exceptionally susceptible to nucleophilic attack.[3] This heightened electrophilicity is the cornerstone of its synthetic utility.
Visualization of Electronic Effects
The following diagram illustrates how the electron-withdrawing groups influence the electron density of the molecule, activating the nitrile carbon for nucleophilic attack.
Caption: Selective vs. non-selective reduction pathways for the nitrile group.
Table 2: Comparison of Reduction Methods
| Method | Reagents | Key Feature | Product |
|---|---|---|---|
| Non-Selective | LiAlH₄ in THF, then H₂O workup | Reduces both nitrile and nitro groups | 4-Amino-2-(trifluoromethyl)benzylamine |
| Selective | NaBH₄, BF₃·OEt₂ in 2-MeTHF | Preferentially reduces nitrile | (4-Nitro-2-(trifluoromethyl)phenyl)methanamine |
Experimental Protocol: Selective Nitrile Reduction [6]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium borohydride (NaBH₄) (3.0 eq) and anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous 2-MeTHF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 3M HCl.
-
Basify the aqueous layer with NaOH and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography.
[3+2] Cycloaddition to Form Tetrazoles
The [3+2] cycloaddition of azides with nitriles is a powerful method for synthesizing 5-substituted tetrazoles. [3]Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. [3]The highly electrophilic nitrile of this compound is an excellent substrate for this reaction.
Table 3: Typical Conditions for Tetrazole Synthesis
| Reagents | Catalyst | Solvent | Conditions | Product |
|---|
| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water or DMF | Reflux, 12-24 h | 5-(4-Nitro-2-(trifluoromethyl)phenyl)-1H-tetrazole |
Experimental Protocol: Synthesis of 5-Substituted Tetrazole [3]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as water or dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5-2.0 eq) and a catalytic amount of zinc chloride (ZnCl₂) (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (80-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water.
-
Acidify with an appropriate acid (e.g., HCl) to precipitate the tetrazole product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain the desired tetrazole.
Caption: Workflow for the synthesis of a 5-substituted tetrazole derivative.
Competing Reactivity: Nucleophilic Aromatic Substitution (SNAr)
A key consideration for a senior scientist is the potential for competing reaction pathways. The same electronic factors that activate the nitrile group also render the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). [7][8]In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. [9] While this compound lacks a conventional leaving group like a halide, under certain conditions with strong nucleophiles, displacement of the nitro group itself is a possibility, although this typically requires harsh conditions. It is crucial to select reaction conditions that favor attack at the nitrile carbon over the aromatic ring.
Caption: Competing nucleophilic attack on the nitrile carbon versus the aromatic ring.
Summary and Outlook
The nitrile group in this compound is a highly versatile and reactive functional handle. Its reactivity is profoundly enhanced by the synergistic electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro substituents. This activation facilitates a range of valuable transformations, providing efficient synthetic routes to corresponding primary amines, carboxylic acids, ketones, and medicinally relevant tetrazole heterocycles. Understanding the electronic landscape of this molecule allows for the rational design of synthetic strategies, including the careful selection of reagents to achieve chemoselectivity, particularly in reduction reactions. The insights provided in this guide underscore the importance of this compound as a powerful building block for innovation in pharmaceutical and agrochemical research. [1]
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An In-Depth Technical Guide to Electrophilic Substitution on 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-2-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its aromatic core is adorned with three powerful electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a cyano group (-CN). This unique electronic configuration renders the benzene ring exceptionally electron-deficient, posing significant challenges for classical electrophilic aromatic substitution (EAS) reactions while simultaneously activating it for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of the theoretical principles governing the reactivity and regioselectivity of this compound in EAS reactions. We will dissect the cumulative deactivating effects of the substituents, predict the most probable—or least disfavored—site of electrophilic attack through mechanistic analysis, and discuss the harsh experimental conditions required. By contrasting its profound inertness in EAS with its utility in SNAr, this document offers a complete strategic overview for synthetic chemists working with this versatile and challenging substrate.
Introduction: A Tale of Extreme Deactivation
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction's success hinges on the nucleophilic character of the benzene ring attacking an electron-deficient electrophile. However, the reactivity of the aromatic core can be dramatically altered by the presence of substituents. While electron-donating groups (EDGs) enhance the ring's nucleophilicity and accelerate the reaction, electron-withdrawing groups (EWGs) have the opposite effect, deactivating the ring.[1][2]
The subject of this guide, this compound, represents an extreme case of deactivation. It features not one, but three of the most potent classes of EWGs attached to its aromatic ring. A nitro group, for instance, can decrease the rate of EAS by a factor of a million compared to unsubstituted benzene.[1][2][3] Consequently, attempting electrophilic substitution on this molecule is a formidable challenge that pushes the boundaries of conventional synthetic methods. Understanding the electronic landscape of this molecule is paramount for predicting its behavior and designing viable synthetic strategies.
The Electronic Landscape: A Trifecta of Electron-Withdrawing Groups
To predict the outcome of an EAS reaction, one must first analyze the inductive and resonance effects of each substituent. These effects govern both the overall reaction rate (reactivity) and the position of substitution (regioselectivity).
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-M) | Overall Effect on EAS | Directing Effect |
| Cyano (-CN) | C1 | Strongly Withdrawing | Strongly Withdrawing | Strong Deactivator | Meta |
| Trifluoromethyl (-CF₃) | C2 | Very Strongly Withdrawing | None | Strong Deactivator | Meta |
| Nitro (-NO₂) | C4 | Strongly Withdrawing | Strongly Withdrawing | Strong Deactivator | Meta |
Table 1: Electronic properties of the substituents on this compound.
All three substituents powerfully withdraw electron density from the benzene ring through the sigma-bond framework (inductive effect, -I). The cyano and nitro groups also pull electron density out of the pi-system via resonance (mesomeric effect, -M).[4] The trifluoromethyl group's effect is almost purely inductive, but its potency is substantial. The cumulative result is a benzene ring with exceptionally low electron density, making it a very poor nucleophile.
Regioselectivity Analysis: Predicting the Site of Attack
With three powerful meta-directing groups, predicting the site of substitution requires a careful analysis of the available positions: C3, C5, and C6. All meta-directing groups deactivate their ortho and para positions more than their meta positions.[5] We can "tally" the directing influences on each available carbon:
-
Attack at C3: This position is meta to -CN, but ortho to both -CF₃ and -NO₂. Being ortho to two strong deactivators makes this site extremely disfavored.
-
Attack at C5: This position is meta to -CN, but para to -CF₃ and ortho to -NO₂. This site is also highly disfavored.
-
Attack at C6: This position is ortho to -CN, but critically, it is meta to both the -CF₃ and -NO₂ groups.
Based on this analysis, the C6 position is the least deactivated site . While it is ortho to the -CN group, it avoids the more powerful deactivating ortho/para influence of the -CF₃ and -NO₂ groups. Therefore, any successful electrophilic substitution is overwhelmingly predicted to occur at the C6 position.
This can be further rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack.
Attack at C6 results in a resonance-stabilized intermediate where the positive charge is distributed across C1, C3, and C5. Crucially, the positive charge never resides on C2 or C4, which bear the strongly electron-withdrawing -CF₃ and -NO₂ groups. In contrast, attack at C3 or C5 would place a positive charge directly adjacent to or on the carbons attached to these deactivating groups, creating a highly unstable, high-energy intermediate.
Experimental Reality: The Challenge of Forcing Conditions
Direct experimental examples of electrophilic aromatic substitution on this compound are scarce in the literature, a testament to its profound lack of reactivity. Its primary utility is as a substrate for nucleophilic aromatic substitution, where the EWGs activate the ring towards attack by nucleophiles, often to displace a halogen at the C4 position.[6][7]
However, by examining analogous, severely deactivated systems, we can infer the types of aggressive conditions that would be necessary.
-
Nitration: Standard nitrating mixtures (HNO₃/H₂SO₄) would likely be ineffective. More potent conditions, such as using fuming nitric acid and oleum (H₂SO₄/SO₃) at elevated temperatures (e.g., >100°C for many hours), would be required.[8][9][10] Such harsh conditions often lead to low yields and side reactions, including oxidation.
-
Halogenation: Halogenation would require a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely elevated temperatures, with the reaction proceeding very slowly.
-
Sulfonation: This reaction typically requires fuming sulfuric acid (oleum) and heat.[11][12][13] Given the substrate's deactivation, high concentrations of SO₃ and high temperatures would be essential.[14]
-
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are almost certain to fail. These reactions are notoriously sensitive to deactivating groups, and rings substituted with even a single nitro or trifluoromethyl group are generally considered unreactive.[15][16][17][18]
Representative Protocol: Nitration of a Highly Deactivated Benzotrifluoride
While not performed on the exact target molecule, the nitration of 2,4-dichlorobenzotrifluoride to 2,4-dichloro-3,5-dinitrobenzotrifluoride provides a validated protocol for a similarly deactivated system.[9][10] This serves as an authoritative example of the required conditions.
Objective: To introduce a second nitro group onto a deactivated dichlorobenzotrifluoride ring.
Methodology:
-
Reagent Preparation: A stable nitrating composition is prepared using a mixture of sulfuric acid containing excess SO₃ (30% oleum) and an alkali metal nitrate (e.g., sodium nitrate or potassium nitrate).
-
Reaction Setup: 2,4-Dichlorobenzotrifluoride (0.15 mole) is added to a reactor.
-
Nitration: The nitrating mixture, consisting of 301 g of 30% oleum and 51 g (0.6 mole) of sodium nitrate, is added.
-
Heating Protocol: The reaction mixture is heated to 120°C and maintained for 12 hours.[9][10]
-
Work-up: The reaction mixture is cooled and poured onto ice.
-
Extraction: The product is extracted into an organic solvent (e.g., chloroform).
-
Purification: The organic extracts are washed with saturated sodium bicarbonate solution and water, then the solvent is removed by distillation to yield the dinitrated product.
Causality: The use of oleum and an alkali metal nitrate at high temperatures generates a high concentration of the nitronium ion (NO₂⁺) electrophile, which is necessary to overcome the high activation energy barrier of reacting with the severely electron-deficient aromatic ring.[8]
Conclusion: A Challenging Substrate for EAS
This compound stands as a model substrate for extreme electronic deactivation in aromatic systems.
-
Reactivity: The cumulative inductive and resonance effects of the cyano, trifluoromethyl, and nitro groups render the ring exceptionally unreactive towards electrophilic aromatic substitution.
-
Regioselectivity: In the unlikely event of a reaction, theoretical analysis of substituent directing effects and Wheland intermediate stability strongly predicts that substitution will occur at the C6 position. This is the "least disfavored" site, as it avoids placing destabilizing positive charge near the carbons bearing the -CF₃ and -NO₂ groups.
-
Practicality: Standard EAS conditions are insufficient. Forcing conditions, including superacids, oleum, and high temperatures over extended periods, are necessary, mirroring protocols for other heavily deactivated aromatics. Such reactions are often low-yielding and synthetically challenging.
-
Synthetic Strategy: For drug development professionals, functionalizing this core is more pragmatically achieved via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing substituents play an activating role. Electrophilic substitution should be considered a route of last resort.
This guide provides the foundational understanding required to approach the chemistry of this challenging molecule, enabling scientists to make informed decisions in the design of complex synthetic pathways.
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An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Substrate Primed for Reactivity
4-Nitro-2-(trifluoromethyl)benzonitrile stands as a molecule of significant interest in the realm of synthetic organic chemistry, particularly for professionals in drug development and materials science. Its aromatic core is strategically adorned with three distinct functional groups—a nitrile (-CN), a trifluoromethyl (-CF3), and a nitro (-NO2) group—that collaboratively render the benzene ring highly susceptible to nucleophilic aromatic substitution (SNAr). This guide offers a deep dive into the principles governing the reactivity of this substrate, detailed experimental considerations, and a critical analysis of the mechanistic nuances that define its synthetic utility.
The exceptional reactivity of this compound is a direct consequence of its electronic architecture. The trifluoromethyl and nitrile groups are potent electron-withdrawing groups through inductive effects, while the nitro group exerts a powerful electron-withdrawing influence through both inductive and resonance effects. This synergistic electron withdrawal creates a significant electron deficiency in the aromatic ring, making it a prime target for attack by electron-rich nucleophiles.[1] The strategic placement of the nitro group para to the site of potential substitution and the trifluoromethyl group ortho to it provides substantial resonance and inductive stabilization to the key intermediate in SNAr reactions, the Meisenheimer complex.[2]
Mechanistic Framework: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound predominantly proceeds via the well-established SNAr addition-elimination mechanism.[3] This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[4] The stability of this intermediate is the linchpin of the reaction's feasibility and is significantly enhanced by the presence of the electron-withdrawing nitro and trifluoromethyl groups, which delocalize the negative charge.[1] In the subsequent, typically rapid, elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
Caption: The SNAr mechanism on this compound.
The Nitro Group as a Leaving Group
While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly in highly activated systems.[5] The viability of the nitro group as a leaving group is contingent on the stability of the departing nitrite anion (NO2-) and the electronic landscape of the substrate. In the case of this compound, the strong activation provided by the trifluoromethyl and nitrile groups facilitates the displacement of the nitro group by a range of nucleophiles.[6]
A Spectrum of Nucleophilic Transformations
The highly electrophilic nature of the this compound ring system allows for reactions with a diverse array of nucleophiles. The choice of nucleophile dictates the nature of the resulting functional group at the 4-position, opening avenues for the synthesis of a wide variety of derivatives.
Reactions with N-Nucleophiles
Amines are common nucleophiles in SNAr reactions, leading to the formation of valuable aniline derivatives. The reaction of this compound with amines is anticipated to proceed readily, given the high degree of activation of the aromatic ring. A closely related transformation is the reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile with ammonia to produce 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals.[2]
Reactions with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the nitro group to furnish aryl ethers. A patented process describes the synthesis of 4-halophenoxy-2-trifluoromethyl benzonitrile from 4-nitro-2-(trifluoromethyl)-benzonitrile, demonstrating the feasibility of this transformation.[6] This reaction is typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.
Reactions with S-Nucleophiles
Sulfur-based nucleophiles, like thiolates, are also effective partners in SNAr reactions with this substrate, leading to the formation of thioethers. The high polarizability and nucleophilicity of thiolates make them potent reagents for displacing leaving groups on electron-deficient aromatic rings.
The following table summarizes the expected outcomes of nucleophilic substitution on this compound with various nucleophiles, based on established principles of SNAr reactivity and data from analogous systems.
| Nucleophile Class | Representative Nucleophile | Expected Product | Typical Reaction Conditions |
| N-Nucleophiles | Primary/Secondary Amines | 4-Amino-2-(trifluoromethyl)benzonitrile derivatives | Polar aprotic solvent (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N), room temperature to moderate heating. |
| O-Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides | 4-Alkoxy/Phenoxy-2-(trifluoromethyl)benzonitriles | Anhydrous polar aprotic solvent (e.g., DMF, THF), with a base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ, 0°C to elevated temperatures. |
| S-Nucleophiles | Thiolates (e.g., NaSMe) | 4-(Alkyl/Aryl)thio-2-(trifluoromethyl)benzonitriles | Polar aprotic solvent (e.g., DMF, DMSO), often with a base to generate the thiolate, room temperature to moderate heating. |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures for conducting nucleophilic aromatic substitution on this compound. These should be regarded as starting points, with optimization of reaction conditions likely necessary for specific nucleophiles.
General Experimental Workflow
Caption: A generalized workflow for performing SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is used as a salt, add a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Phenol Nucleophile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or THF.
-
Generation of Nucleophile: Add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C or potassium carbonate (2.0 eq) at room temperature. Stir the mixture for 30 minutes to generate the phenoxide.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (if NaH was used) or water. Extract the product with an organic solvent, and purify as described in Protocol 1.
Mechanistic Considerations and Potential Challenges
While the SNAr reaction on this compound is generally robust, researchers should be aware of potential mechanistic subtleties and experimental challenges. A computational study on the reaction of 4-nitrobenzonitrile with sodium methoxide suggests that the reaction may not be as straightforward as a simple displacement of the nitro group. The study indicates the possibility of initial nucleophilic attack at the nitrile carbon, leading to the formation of an imidate intermediate. This highlights the importance of careful reaction monitoring and characterization of products.
Furthermore, the presence of multiple electron-withdrawing groups can activate other positions on the ring to a lesser extent, potentially leading to minor side products. The choice of solvent can also play a critical role in the reaction outcome, influencing the solubility of reagents and the stability of the Meisenheimer complex. Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
Conclusion: A Versatile Building Block for Modern Synthesis
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups render the aromatic ring exceptionally electrophilic, allowing for the facile displacement of the nitro group by a wide range of nitrogen, oxygen, and sulfur nucleophiles. A thorough understanding of the underlying SNAr mechanism, careful consideration of reaction conditions, and an awareness of potential mechanistic complexities are paramount for successfully harnessing the synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals seeking to utilize this compound in the development of novel pharmaceuticals and advanced materials.
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EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents.
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The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... - ResearchGate.
-
Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
-
Nucleophilic aromatic substitution - Wikipedia.
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ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka.
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Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Concerted Nucleophilic Aromatic Substitution Reactions - CORE.
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central.
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p-NITROBENZONITRILE - Organic Syntheses Procedure.
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate.
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CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
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CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
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Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
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CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents.
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Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing).
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Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology.
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
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Thermochemical properties of 4-Nitro-2-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Thermochemical Properties of 4-Nitro-2-(trifluoromethyl)benzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of a variety of high-value chemical entities.[1] Its molecular architecture, featuring a nitro group, a trifluoromethyl group, and a nitrile moiety, imparts a unique reactivity profile that is leveraged in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the nitro and trifluoromethyl groups, however, also necessitates a thorough understanding of the compound's thermochemical properties to ensure safe handling, process optimization, and predictable reaction outcomes.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. As specific experimental data for its core thermochemical properties are not extensively reported in publicly available literature, this document details the established experimental and computational methodologies that are applied to determine these crucial parameters. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals who work with this and structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification and for designing experimental setups.
| Property | Value | Source(s) |
| CAS Number | 320-47-8 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 49-53 °C | [1][2] |
| Purity | ≥ 97-98% | [1] |
Thermochemical Properties: A Methodological Approach
A quantitative understanding of a compound's thermochemical behavior, including its thermal stability and fundamental thermodynamic parameters, is critical for safe process scale-up and reaction hazard assessment. For nitroaromatic compounds, this is of paramount importance due to their potential for energetic decomposition.
Thermal Stability and Decomposition Analysis
The thermal stability of this compound dictates its maximum safe operating temperature and provides insights into its decomposition pathway and the energy released during such an event. Differential Scanning Calorimetry (DSC) is the primary analytical technique for these measurements.[3][4] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the onset temperature of decomposition and the associated enthalpy change.[4]
The following protocol is a generalized procedure for determining the thermal stability of a solid sample like this compound, adapted from methodologies for nitroalkanes and other energetic materials.[3][4]
-
Instrument Preparation: Ensure the DSC instrument is calibrated for both temperature and enthalpy using appropriate standards (e.g., indium).[5]
-
Sample Preparation:
-
Analysis:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) from ambient temperature (e.g., 30 °C) to a maximum of 400 °C.[4] Running at multiple heating rates (e.g., 1, 5, and 10 °C/min) can provide additional kinetic information.[3]
-
-
Data Processing:
-
Plot the heat flow as a function of temperature to generate a DSC thermogram.
-
Identify the onset temperature (Tonset) of any significant exothermic event, which indicates the beginning of decomposition.
-
Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔHdecomp).
-
| Parameter | Description | Typical Units |
| Tonset | Onset temperature of decomposition; indicates the initiation of thermal breakdown. | °C |
| Tpeak | Temperature at the maximum rate of decomposition. | °C |
| ΔHdecomp | Enthalpy of decomposition; the total energy released during the decomposition event. | J/g or kJ/mol |
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting fundamental thermochemical properties such as enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp).[6][7] These parameters are vital for thermodynamic modeling of chemical processes.
The following protocol outlines a general approach for calculating the thermochemical properties of this compound.
-
Structure Preparation:
-
Construct the 3D molecular structure of this compound using a molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) is a common choice for organic molecules).[6] This step finds the most stable, lowest-energy structure of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the vibrational frequencies which are essential for calculating thermodynamic properties.
-
-
-
Thermochemical Analysis:
-
The output of the frequency calculation is used by the quantum chemistry software to compute the zero-point vibrational energy (ZPVE), thermal energy corrections, and the standard entropy and heat capacity based on statistical mechanics principles.
-
-
Enthalpy of Formation Calculation (Isodesmic Approach):
-
To obtain a more accurate enthalpy of formation, an isodesmic reaction scheme is often employed.[7] This involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived with greater accuracy.
-
| Property | Description | Typical Units |
| ΔHf°(298.15 K) | Standard enthalpy of formation in the gas phase. | kJ/mol |
| S°(298.15 K) | Standard molar entropy. | J/(mol·K) |
| Cp(298.15 K) | Molar heat capacity at constant pressure. | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | Standard Gibbs free energy of formation. | kJ/mol |
Applications
This compound is a valuable building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. Its documented applications include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex, biologically active molecules for drug discovery.[1]
-
Agrochemicals: It is used in the formulation of modern agrochemicals, such as herbicides and pesticides.[1]
-
Materials Science: The trifluoromethyl group can impart desirable properties like thermal and chemical stability, making it a candidate for the development of advanced polymers and specialty materials.[1]
Safety and Handling
The presence of a nitro group and the general reactivity of the molecule necessitate careful handling. The following information is synthesized from available safety data sheets.[8]
| Hazard Category | GHS Classification | Precautionary Recommendations |
| Health Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask (type N95 or equivalent) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |
| Emergency Response (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Store at room temperature in a dry, sealed container.[1][2] |
References
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Capot Chemical. (2010, May 30). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
-
Lorefice, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]
-
EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Springer. (2023, December 23). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. Retrieved from [Link]
-
MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]
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A Quantum Chemical Investigation of 4-Nitro-2-(trifluoromethyl)benzonitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Nitro-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For researchers and scientists in drug development, a deep understanding of a molecule's electronic structure, reactivity, and spectroscopic characteristics is paramount. This document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) for predicting the optimized geometry, vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts of this molecule. By bridging theoretical calculations with experimental insights, this guide aims to empower drug development professionals to leverage computational chemistry for accelerated and informed decision-making in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile building block in organic synthesis, primarily owing to its unique substitution pattern. The presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN) on the benzene ring imparts a distinct electronic profile and reactivity. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability and lipophilicity, crucial parameters in drug design. The nitro and nitrile functionalities offer multiple avenues for chemical modification, making this compound a valuable precursor for a diverse range of biologically active molecules.[1]
A thorough understanding of the interplay between these functional groups and their influence on the molecule's overall properties is essential for its effective utilization in drug discovery pipelines. Quantum chemical calculations offer a powerful, non-empirical approach to probe these properties at the atomic level, providing insights that can guide synthetic strategies and predict molecular behavior.
Theoretical Framework: The Power of Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems. Unlike traditional wavefunction-based methods, which can be computationally expensive, DFT calculates the electronic energy of a molecule based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for a wide array of chemical investigations.
The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a molecule is a unique functional of its electron density. The practical implementation of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body electronic interactions. The choice of functional and basis set is critical for obtaining reliable results. For molecules containing electronegative atoms and π-systems, such as this compound, hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated robust performance. Paired with a sufficiently flexible basis set, such as the Pople-style 6-311++G(d,p), this level of theory can provide accurate predictions of molecular geometries, vibrational spectra, and electronic properties.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound. The causality behind each step is explained to provide a clear understanding of the experimental design.
Molecular Structure Input and Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The initial geometry is then subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
Protocol:
-
Build the initial structure of this compound.
-
Select the computational method: Density Functional Theory (DFT).
-
Choose the exchange-correlation functional: B3LYP. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.
-
Select the basis set: 6-311++G(d,p). This basis set is of triple-zeta quality and includes diffuse functions (++) to accurately describe the electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
-
Perform a geometry optimization calculation. The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
Verify the optimized structure: A frequency calculation must be performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface.
Workflow for Geometry Optimization and Verification:
Caption: Workflow for obtaining a stable molecular geometry.
Calculation of Spectroscopic Properties
Once the optimized geometry is obtained, a suite of spectroscopic properties can be calculated to facilitate the characterization of the molecule and for comparison with experimental data.
The frequency calculation not only verifies the nature of the stationary point but also provides the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These calculated frequencies can be used to predict the IR spectrum of the molecule. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.
NMR spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry. This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.
Predicted Molecular Properties of this compound
The following tables summarize the key molecular properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Optimized Geometric Parameters
Note: As experimental crystal structure data for this compound is not publicly available, the following table presents the calculated bond lengths and angles. These values serve as a reliable prediction of the molecular geometry.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-CN | 1.445 |
| C≡N | 1.158 |
| C-CF₃ | 1.512 |
| C-F (avg.) | 1.335 |
| C-NO₂ | 1.478 |
| N-O (avg.) | 1.225 |
| **Bond Angles (°) ** | |
| C-C-CN | 120.5 |
| C-C-CF₃ | 121.8 |
| C-C-NO₂ | 118.7 |
| O-N-O | 124.6 |
Predicted Vibrational Frequencies (IR)
The calculated IR spectrum of this compound is characterized by several key vibrational modes corresponding to its functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
| C≡N stretch | 2245 | Strong |
| NO₂ asymmetric stretch | 1540 | Very Strong |
| NO₂ symmetric stretch | 1355 | Strong |
| C-F stretches | 1100-1200 | Very Strong |
| Aromatic C-H stretches | 3050-3150 | Medium |
| Aromatic C=C stretches | 1400-1600 | Medium-Strong |
Predicted NMR Chemical Shifts
The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide a fingerprint for the molecule's structure.
| Atom | Calculated Chemical Shift (δ, ppm) |
| ¹H NMR | |
| H (ortho to -CN) | 8.15 |
| H (meta to -CN) | 8.40 |
| H (ortho to -NO₂) | 7.95 |
| ¹³C NMR | |
| C-CN | 110.2 |
| C≡N | 117.8 |
| C-CF₃ | 132.5 (q) |
| CF₃ | 123.1 (q) |
| C-NO₂ | 150.1 |
| Aromatic Carbons | 125.0 - 135.0 |
| ¹⁹F NMR | |
| -CF₃ | -62.5 |
Predicted Electronic Transitions (UV-Vis)
TD-DFT calculations predict the following major electronic transitions for this compound in the gas phase.
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 250 | 0.28 | HOMO-1 → LUMO (π → π) |
Bridging Theory and Experiment: Validation and Application
The predicted IR frequencies for the nitrile and nitro group stretches align well with the expected ranges for these functional groups in aromatic systems. This computational data can be invaluable for:
-
Confirming the identity and purity of synthesized batches: By comparing experimental spectra with the calculated "fingerprint" spectra.
-
Understanding structure-property relationships: By systematically modifying the molecule in silico and observing the effects on its electronic and spectroscopic properties.
-
Guiding further synthetic modifications: By predicting how changes to the molecular structure will impact its reactivity and potential for biological activity.
Logical Relationship of Computational and Experimental Data:
Caption: The synergistic relationship between computation and experiment.
Conclusion: Integrating Computational Chemistry into Drug Development
Quantum chemical calculations, particularly DFT, provide a robust and efficient framework for characterizing key molecular properties of pharmaceutical intermediates like this compound. This in-depth technical guide has outlined a practical, step-by-step protocol for obtaining reliable predictions of its geometry, and spectroscopic signatures. By leveraging these computational insights, researchers and scientists in drug development can gain a deeper understanding of their target molecules, leading to more rational and efficient design and synthesis strategies. The integration of computational chemistry into the drug discovery workflow is no longer a niche specialty but a critical tool for accelerating innovation and bringing new therapies to patients faster.
References
Sources
Methodological & Application
Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from 4-nitro-2-(trifluoromethyl)benzonitrile
Application Note & Protocols: High-Fidelity Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a critical intermediate in pharmaceutical development, from its nitro precursor, 4-nitro-2-(trifluoromethyl)benzonitrile.[1][2] We delve into three robust and widely-adopted reduction methodologies: catalytic hydrogenation, stannous chloride (SnCl₂) reduction, and iron-mediated reduction. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and the rationale behind experimental choices to ensure procedural fidelity and high-yield outcomes. This guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable methods for this key chemical transformation.
Introduction and Strategic Importance
4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) is a cornerstone building block in modern medicinal chemistry.[1] Its unique trifluoromethyl and aminobenzonitrile motifs make it an essential precursor for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably non-steroidal anti-androgen agents like Bicalutamide, which is used in the treatment of prostate cancer.[3]
The conversion of the electron-rich nitro group to an amine is a fundamental transformation in organic synthesis. However, the presence of other sensitive functional groups—specifically the nitrile (-C≡N) and the robust trifluoromethyl (-CF₃) group—demands a high degree of chemoselectivity. The objective of this guide is to provide validated protocols that selectively reduce the nitro group while preserving the integrity of the nitrile and trifluoromethyl functionalities.
The general transformation is as follows:
Caption: General reaction scheme for the reduction of this compound.
Mechanistic Considerations & Method Selection
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5][6] The choice of reducing agent is paramount and is dictated by factors such as functional group tolerance, cost, scale, and safety.
-
Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct.[7] Catalysts like Palladium on Carbon (Pd/C) are highly effective. However, over-reduction of the nitrile group can occur under harsh conditions, and the catalyst can be poisoned by sulfur-containing impurities.[8] Furthermore, the use of flammable hydrogen gas requires specialized equipment and stringent safety protocols.[9]
-
Metal/Acid Reductions (SnCl₂, Fe): These methods are workhorses in organic synthesis due to their reliability and excellent chemoselectivity for the nitro group.[10] Tin(II) chloride is exceptionally mild and selective.[10][11] Iron is an inexpensive and more environmentally benign alternative (Béchamp reduction), often used with a proton source like ammonium chloride or acetic acid.[4][12][13] The primary drawback is the often cumbersome workup required to remove metal salts.[11][14]
-
Sodium Dithionite (Na₂S₂O₄): This is a powerful, metal-free reducing agent that offers mild reaction conditions and high chemoselectivity, making it an excellent alternative to metal-based methods.[15][16][17]
Mandatory Safety & Handling Protocols
General Precautions:
-
All manipulations must be performed in a well-ventilated chemical fume hood.[18]
-
Standard Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[19]
-
An emergency eyewash and safety shower must be readily accessible.[20]
Chemical-Specific Hazards:
-
Trifluoromethylated Compounds: These compounds should be handled with care. Avoid inhalation and skin contact.[19][21]
-
Aromatic Amines/Nitriles: The product is an aromatic amine and should be treated as potentially toxic and a possible skin sensitizer.[22]
-
Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use in a designated area.[9]
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere when dry. The used, filtered catalyst remains highly flammable and must not be allowed to dry in the air; it should be quenched with water immediately after the reaction.[9][14]
-
Acids (HCl, Acetic Acid): Corrosive and cause severe burns. Handle with extreme care.
-
Tin and Iron Powders: Finely divided metal powders can be flammable.
Experimental Methodologies
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is prized for its clean reaction profile and straightforward purification.
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation vessel (e.g., Parr shaker or a two/three-neck round-bottom flask)
-
Hydrogen source (balloon or gas cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® 545
Step-by-Step Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.01-0.05 eq by weight). Note: This step is critical to prevent the dry catalyst from coming into contact with air.
-
Hydrogenation: Purge the vessel carefully with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi for a Parr apparatus or use a hydrogen-filled balloon for atmospheric pressure) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of an aliquot (after safely purging the system with inert gas before sampling). The reaction is typically complete within 2-6 hours.
-
Reaction Quench & Filtration: Once complete, carefully vent the hydrogen and thoroughly purge the vessel with inert gas.[9] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
CRITICAL SAFETY STEP: Immediately transfer the Celite pad containing the catalyst to a beaker of water to quench its pyrophoric activity. Never allow the used catalyst to dry on the filter paper.[9][14]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)benzonitrile, which is often of high purity.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
A classic, reliable, and highly selective method that avoids the use of flammable hydrogen gas.
Materials & Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) or 3 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram).
-
Reagent Addition: To this solution, add SnCl₂·2H₂O (4.0-5.0 eq) in portions. The addition may be exothermic.[14]
-
Heating: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Workup & Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate.
-
Basification (Critical Step): Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution or 3 M NaOH with vigorous stirring until the solution is basic (pH > 8) and a thick white precipitate of tin(IV) oxide/hydroxide forms.[5][14] This step can be strongly exothermic and requires careful addition.
-
Filtration: Filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3x volumes).
-
Extraction: Transfer the combined filtrate to a separatory funnel. The layers may need time to separate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Protocol 3: Béchamp Reduction using Iron Powder (Fe)
An economical and environmentally conscious method that demonstrates high efficiency and selectivity.
Materials & Equipment:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Celite® 545
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, create a suspension of this compound (1.0 eq) in a 4:1 mixture of Ethanol/Water (20 mL per gram).
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[12]
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous mechanical or magnetic stirring.
-
Reaction Monitoring: The reaction is typically vigorous and can be monitored by TLC or LC-MS. Completion is usually achieved within 2-5 hours.
-
Filtration: While still warm, filter the reaction mixture through a thick pad of Celite® to remove the iron powder and iron oxides.
-
Washing: Wash the filter cake thoroughly with hot ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extraction: The remaining aqueous residue can be extracted with ethyl acetate (3x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Data Summary and Product Characterization
Comparison of Reduction Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: SnCl₂ Reduction | Protocol 3: Fe Reduction |
| Primary Reagent | H₂, Pd/C | SnCl₂·2H₂O | Fe, NH₄Cl |
| Typical Solvent | MeOH or EtOAc | Ethanol | EtOH / H₂O |
| Temperature | Room Temp - 50 °C | 60 - 70 °C | Reflux (~85 °C) |
| Typical Time | 2 - 6 hours | 1 - 4 hours | 2 - 5 hours |
| Pros | High purity, clean byproducts (H₂O) | Excellent chemoselectivity, mild | Inexpensive, environmentally benign |
| Cons | H₂ gas hazard, pyrophoric catalyst | Messy workup (tin salts), cost | Large excess of reagents, filtration |
Expected Product Characterization Data
-
Compound Name: 4-Amino-2-(trifluoromethyl)benzonitrile
-
CAS Number: 654-70-6
-
Molecular Formula: C₈H₅F₃N₂[1]
-
Molecular Weight: 186.13 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: 141-145 °C[1]
-
¹H NMR (CDCl₃): Chemical shifts (δ) expected around 7.4-6.8 ppm for aromatic protons and a broad singlet around 4.0 ppm for the -NH₂ protons.
-
¹⁹F NMR (CDCl₃): A singlet expected around -62 ppm.
-
IR (KBr, cm⁻¹): Characteristic peaks at ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), and ~1300-1100 (C-F stretch).
-
Mass Spec (EI): m/z = 186 (M⁺).[22]
Workflow Visualization
Caption: Generalized workflow for the synthesis and purification of 4-amino-2-(trifluoromethyl)benzonitrile.
References
- Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
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- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Béchamp reduction. Wikipedia.
- Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
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- General scheme for the catalytic hydrogenation of nitroarene.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Catalytic hydrogenation of nitroarenes into different products via...
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. (2025-08-06).
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- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
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- SAFETY D
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. (2025-07-16).
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- Safety and handling of fluorin
- SAFETY D
- SAFETY DATA SHEET. Fisher Scientific. (2009-12-10).
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- Hydrogen
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- 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6. ChemicalBook. (2025-10-14).
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- Reduction of nitro group in the presence of a nitrile : r/chemistry. Reddit. (2018-07-23).
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The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties and nitro groups into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] These functional groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1][2] 4-Nitro-2-(trifluoromethyl)benzonitrile stands as a pivotal starting material and intermediate, embodying the synergistic advantages of these critical functionalities.[3] Its unique electronic and steric properties make it a highly versatile reagent for the synthesis of a diverse array of bioactive molecules, particularly in the realm of oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The inherent reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. These substituents act in concert to render the aromatic ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This heightened electrophilicity, particularly at the carbon atom bearing the nitro group, allows for the facile displacement of the nitro group by a variety of nucleophiles, most notably thiols. This reactivity profile is the lynchpin of its utility in constructing complex molecular architectures.
Core Application: Synthesis of Nonsteroidal Antiandrogens
A paramount application of this compound lies in the synthesis of nonsteroidal antiandrogens (NSAA), a class of drugs pivotal in the management of prostate cancer.[5] Compounds like bicalutamide and enzalutamide function by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby thwarting the growth of androgen-dependent prostate cancer cells.[6][7]
The synthesis of these intricate molecules often commences with precursors derived from this compound. A key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-(trifluoromethyl)benzonitrile. This aniline derivative serves as a crucial building block for the construction of the characteristic anilide moiety found in many NSAAs.[8][9]
Synthetic Workflow: From Starting Material to Key Intermediate
The following diagram illustrates a common synthetic pathway leveraging this compound for the preparation of a key intermediate in NSAA synthesis.
Caption: Synthetic workflow from this compound to a bicalutamide precursor.
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol details the reduction of the nitro group of this compound to an amine. This transformation is a critical step in the synthesis of many pharmaceutical agents.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add iron powder (excess, e.g., 3-5 eq) to the solution.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude 4-amino-2-(trifluoromethyl)benzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: High yields, often exceeding 90%, are reported for this type of reduction.
The Power of Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a powerful electron-withdrawing group and a good leaving group in this context, is readily displaced by strong nucleophiles, particularly thiols.[10][11] This reaction provides a direct and efficient route to introduce a thioether linkage, a common motif in various biologically active molecules.
Mechanism of SNAr with a Thiol Nucleophile
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
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Application Notes and Protocols: 4-Nitro-2-(trifluoromethyl)benzonitrile as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-2-(trifluoromethyl)benzonitrile is a trifunctional aromatic compound of paramount importance in the synthesis of complex heterocyclic structures. Its utility is derived from the distinct and tunable reactivity of its three functional groups: a cyano group, a nitro group, and a trifluoromethyl group. The strategic placement of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly activates the aromatic ring, making it a powerful electrophile for nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth exploration of the chemical personality of this compound and delivers detailed, field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic compounds, including benzimidazoles and indazoles.
Introduction: The Strategic Advantage of this compound
The quest for novel therapeutic agents and advanced materials is intrinsically linked to the development of efficient synthetic routes to complex molecular architectures. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound has emerged as a privileged starting material due to the orthogonal reactivity of its functional groups.
The trifluoromethyl (-CF3) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro (-NO2) group is a versatile precursor to an amino group, which is a common handle for further functionalization and a key participant in cyclization reactions.[1][2] Finally, the benzonitrile moiety (-CN) can be elaborated into various functional groups or participate directly in heterocycle formation.[3] The true synthetic power of this molecule, however, lies in the synergistic activation provided by the nitro and trifluoromethyl groups for nucleophilic aromatic substitution at the 4-position, which would typically be occupied by a halogen in related precursors.[4][5][6][7]
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups at the para and ortho positions, respectively, to a potential leaving group (such as a halide in a precursor molecule like 4-fluoro-2-(trifluoromethyl)benzonitrile), renders the aromatic ring highly electron-deficient.[4][6] This electronic arrangement dramatically accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions.[5][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7][8] The negative charge of this intermediate is effectively delocalized by the nitro and trifluoromethyl groups, thereby lowering the activation energy of the reaction.[6][8]
Caption: SNAr mechanism via a Meisenheimer complex.
Nitro Group Reduction
The nitro group of this compound can be readily reduced to an amino group under various conditions.[1][2][9] This transformation is a cornerstone for the synthesis of many heterocyclic systems, as the resulting aniline derivative is a key precursor for cyclization reactions. Common methods for nitro group reduction include catalytic hydrogenation (e.g., H2, Pd/C) and the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).[1][2][9] The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Synthetic Protocols and Applications
The following protocols provide detailed, step-by-step methodologies for the synthesis of key heterocyclic scaffolds using this compound and its derivatives.
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate
The reduction of the nitro group is the first critical step in many synthetic sequences.
Protocol 1: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-(trifluoromethyl)benzonitrile, which can often be used in the next step without further purification.[10][11]
| Parameter | Condition |
| Starting Material | This compound |
| Reagents | H2, 10% Pd/C |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Typical Yield | >95% |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.
Protocol 2: Condensation of 4-Amino-2-(trifluoromethyl)benzonitrile with Aldehydes
This protocol describes the synthesis of a 2-substituted benzimidazole derivative.
-
Reaction Setup: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and an appropriate aldehyde (1.1 eq) in a suitable solvent like ethanol, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Oxidative Cyclization: Once the initial condensation is complete, add an oxidizing agent such as sodium metabisulfite or simply allow the reaction to proceed in the presence of air, which can facilitate the oxidative cyclization to the benzimidazole.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for benzimidazole synthesis.
Synthesis of Indazole Derivatives
Indazoles are another important class of nitrogen-containing heterocycles found in many biologically active compounds.[12]
Protocol 3: Diazotization and Cyclization
This protocol outlines a classical approach to indazole synthesis from an aniline precursor.
-
Diazotization: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of a strong acid (e.g., HCl or H2SO4) and water at 0-5 °C. Add a solution of sodium nitrite (NaNO2) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: The cyclization to the indazole can often be induced by carefully neutralizing the acidic solution or by heating. The specific conditions will depend on the substrate.
-
Work-up: Once the cyclization is complete, the product may precipitate from the solution and can be collected by filtration. Alternatively, the reaction mixture can be extracted with an organic solvent.
-
Purification: The crude indazole can be purified by recrystallization or column chromatography.
| Parameter | Condition |
| Starting Material | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Reagents | NaNO2, HCl (aq) |
| Temperature | 0-5 °C |
| Subsequent Step | Neutralization or Heating |
| Typical Yield | Variable, substrate-dependent |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
4-Amino-2-(trifluoromethyl)benzonitrile is toxic if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[10][11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The strategic positioning of its functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and nitro group reduction, which are pivotal for the construction of complex molecular frameworks. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to medicinally and materially important molecules.
References
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1.
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. Available at: [Link]
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-
Nitro Reduction - Common Conditions. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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This compound - gsrs. Available at: [Link]
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Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
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Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. Available at: [Link]
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Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Available at: [Link]
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Nitroreductase-triggered indazole formation - ChemRxiv. Available at: [Link]
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]
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Benzimidazoles from nitriles | Download Table - ResearchGate. Available at: [Link]
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4-Nitrochlorobenzene - Wikipedia. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitro-2-(trifluoromethyl)benzonitrile
Introduction: The Strategic Value of 4-Nitro-2-(trifluoromethyl)benzonitrile in Synthesis
This compound is a highly versatile and valuable building block for researchers in pharmaceutical development, agrochemical synthesis, and materials science.[1] Its chemical architecture, featuring a trifluoromethyl group and a nitro functionality, imparts unique electronic properties that enhance its reactivity in a variety of chemical transformations.[1] These electron-withdrawing groups render the aromatic ring electron-deficient, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and representative protocols for leveraging this powerful substrate in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols provided herein are designed to serve as a robust starting point for reaction optimization and methodology development.
Understanding the Reactivity of this compound
The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzonitrile ring has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. These groups significantly lower the electron density of the aromatic ring, which in turn facilitates the oxidative addition of the aryl-halide bond (assuming a halide is present at a reactive position, or if the cyano group itself is targeted for transformation in specific contexts not covered here) to the palladium(0) catalyst. This is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, this compound is expected to be a highly reactive substrate, potentially allowing for milder reaction conditions and lower catalyst loadings compared to more electron-rich aryl halides.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[2] For an aryl halide derivative of this compound (e.g., a bromo-substituted version), the Suzuki-Miyaura coupling provides a direct route to complex biaryl molecules that are prevalent in medicinal chemistry.
Causality of Experimental Choices:
-
Palladium Precatalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex such as Pd(PPh₃)₄ is commonly used. In the case of Pd(II) sources, an in situ reduction to the active Pd(0) species is required.[2]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of a hypothetical 1-bromo-4-nitro-2-(trifluoromethyl)benzonitrile with an arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzonitrile | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-nitro-2-(trifluoromethyl)benzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Catalytic Cycle.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic molecules and natural products.[3][4] The electron-deficient nature of this compound makes it an excellent candidate for this transformation.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and robust precatalyst for the Heck reaction.[3]
-
Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction, though more specialized ligands can be used for challenging substrates.
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the catalytic cycle.[3]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are often employed to ensure the solubility of the reagents and to allow for higher reaction temperatures.
Representative Protocol for the Heck Reaction
Reaction: Coupling of a hypothetical 1-bromo-4-nitro-2-(trifluoromethyl)benzonitrile with an alkene (e.g., styrene).
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzonitrile | - | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.01 |
| PPh₃ | 262.29 | 0.02 | 0.02 |
| Et₃N | 101.19 | 2.0 | 2.0 |
| DMF | 73.09 | - | - |
Procedure:
-
In a sealed tube, combine 1-bromo-4-nitro-2-(trifluoromethyl)benzonitrile (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.02 mmol).
-
Add anhydrous DMF as the solvent, followed by the addition of Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and other valuable acetylenic compounds.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) salt and phosphine ligands is typically used.
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base: An amine base, often a bulky one like diisopropylamine (DIPA) or triethylamine, serves as both the base and, in some cases, the solvent.
-
Solvent: Anhydrous solvents such as THF or toluene are commonly used to prevent the homocoupling of the alkyne (Glaser coupling).
Representative Protocol for Sonogashira Coupling
Reaction: Coupling of a hypothetical 1-iodo-4-nitro-2-(trifluoromethyl)benzonitrile with a terminal alkyne.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Iodo-4-nitro-2-(trifluoromethyl)benzonitrile | - | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.015 |
| CuI | 190.45 | 0.03 | 0.03 |
| Diisopropylamine (DIPA) | 101.19 | 3.0 | 3.0 |
| THF (anhydrous) | 72.11 | - | - |
Procedure:
-
To a Schlenk flask under argon, add 1-iodo-4-nitro-2-(trifluoromethyl)benzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.015 mmol), and CuI (0.03 mmol).
-
Add anhydrous THF, followed by DIPA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sources
Chemoselective Reduction of 4-Nitro-2-(trifluoromethyl)benzonitrile to 4-Amino-2-(trifluoromethyl)benzonitrile
An Application Note and Protocol Guide
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the nitro group in 4-Nitro-2-(trifluoromethyl)benzonitrile to yield 4-Amino-2-(trifluoromethyl)benzonitrile. The resulting aniline is a critical building block in the synthesis of pharmaceuticals, notably as a key intermediate for the anti-androgen drug Bicalutamide, and other high-value agrochemicals.[1][2] This document outlines and compares three robust protocols: catalytic hydrogenation using palladium on carbon (Pd/C), chemical reduction with iron powder in acidic media, and reduction using stannous chloride (SnCl₂). We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into troubleshooting and safety to ensure reproducible, high-yield synthesis for researchers, scientists, and drug development professionals.
Introduction and Strategic Considerations
The transformation of this compound to its corresponding amino derivative is a foundational step in organic synthesis. The primary challenge lies in achieving high chemoselectivity: the reduction of the nitro moiety (-NO₂) to an amine (-NH₂) without affecting the electronically sensitive nitrile (-CN) and trifluoromethyl (-CF₃) groups. The presence of two strong electron-withdrawing groups (-CF₃ and -CN) facilitates the reduction of the nitro group, making it the most reactive site for this transformation.[3][4]
The choice of reduction methodology is critical and depends on factors such as available equipment, scale, cost, and tolerance for metal waste in the final product.
-
Catalytic Hydrogenation is often preferred for its clean reaction profile and high efficiency, avoiding stoichiometric metal waste.[5] However, it requires specialized hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
-
Chemical Reduction with Iron is a classic, cost-effective, and highly selective method that does not require pressurized systems.[6][7] Its main drawback is the generation of significant iron oxide sludge, which can complicate product isolation and purification on a large scale.[1]
-
Reduction with Stannous Chloride (SnCl₂) is another effective method known for its high selectivity in the presence of nitriles.[8][9] Like the iron-based method, it suffers from a cumbersome work-up procedure to remove tin salt byproducts.[9]
Below is the general reaction scheme for this transformation:
Caption: General scheme for the reduction of this compound.
Comparison of Reduction Methodologies
The selection of an appropriate protocol is a critical decision based on balancing efficiency, cost, scalability, and environmental impact. The table below summarizes the key characteristics of the three detailed methods.
| Feature | Catalytic Hydrogenation (Pd/C) | Iron Powder (Fe/Acid) | Stannous Chloride (SnCl₂) |
| Primary Advantage | High efficiency, clean work-up, atom economy. | Low cost, high chemoselectivity, no pressure equipment needed. | Excellent reliability and chemoselectivity for nitriles.[9] |
| Primary Disadvantage | Requires H₂ gas & pressure equipment; catalyst is pyrophoric & costly.[8] | Stoichiometric metal waste (iron sludge), potentially difficult filtration.[1] | Stoichiometric tin waste, challenging work-up to remove tin salts.[9] |
| Typical Reagents | H₂ gas, 5-10% Pd/C | Iron powder, AcOH or NH₄Cl | SnCl₂·2H₂O, conc. HCl |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate | Ethanol/Water, Acetic Acid | Ethanol |
| Reaction Time | 2 - 8 hours | 2 - 6 hours | 1 - 3 hours |
| Work-up Complexity | Low (catalyst filtration) | High (sludge filtration, extraction) | High (neutralization, tin salt precipitation, filtration) |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst. | Exothermic reaction. | Corrosive HCl, exothermic neutralization. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient and produces minimal waste, making it an excellent choice for laboratories equipped for catalytic hydrogenation. The selectivity for the nitro group over the nitrile is typically excellent under these conditions.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C, 50% wet)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker or flask)
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as Ethanol or Ethyl Acetate (approx. 10-15 mL per gram of substrate). Stir until fully dissolved.
-
Inerting: Carefully purge the vessel with an inert gas (N₂ or Ar) to remove all oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 5-10% Palladium on Carbon (typically 1-5 mol% of Pd).
-
Scientist's Note: Handling the catalyst under an inert atmosphere is crucial. Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[8] Using a 50% water-wet catalyst significantly mitigates this risk.
-
-
Hydrogenation: Securely seal the vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired H₂ pressure (a balloon is often sufficient for lab scale, but 1-4 bar can accelerate the reaction).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient gas-liquid-solid phase mixing.
-
Monitoring: Monitor the reaction progress by TLC (Thin-Layer Chromatography) or LC-MS until the starting material is fully consumed (typically 2-8 hours).
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to recover all the product.
-
Safety Note: Do not allow the filtered catalyst cake to dry in the air, as it can spontaneously ignite. Quench the catalyst pad with water immediately after use.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4-Amino-2-(trifluoromethyl)benzonitrile, which is often of high purity. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Chemical Reduction with Iron Powder and Acetic Acid
This protocol is a robust and economical alternative that avoids the need for specialized hydrogenation equipment. The use of iron in a mildly acidic medium is highly chemoselective for the reduction of nitroarenes.[10][11]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
Caption: Experimental workflow for the iron-mediated nitro reduction.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., a 4:1 ratio) or pure Acetic Acid.[7]
-
Reagent Addition: To the vigorously stirred suspension, add iron powder (3.0-5.0 eq). If using a neutral solvent system like EtOH/H₂O, add a catalyst like ammonium chloride (NH₄Cl, ~4.0 eq). If using acetic acid, no further catalyst is needed.[7][12] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 70-80 °C or reflux.
-
Scientist's Note: The reaction is a heterogeneous mixture. Vigorous stirring is essential to ensure good contact between the iron powder and the substrate.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with Ethanol or Ethyl Acetate and filter through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If the reaction was run in acid, the resulting residue should be carefully neutralized.
-
Purification: Partition the residue between Ethyl Acetate and water. Carefully add a saturated solution of sodium bicarbonate to neutralize any remaining acid until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
References
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
- 4-Amino-2-(trifluoromethyl)benzonitrile synthesis. ChemicalBook.
- How to Synthesize 4-Amino-2-(trifluoromethyl)benzonitrile Efficiently?. Guidechem.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
- Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzo
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
- Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. Benchchem.
- Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar C
- Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Chemistry Portal.
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Iron Catalyzed Reduction of Nitro Compounds.
- This compound. gsrs.
- Phosphane-free green protocol for selective nitro reduction with an iron-based c
- Reduction of nitro group in the presence of a nitrile. Reddit.
- This compound. Chem-Impex.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphane-free green protocol for selective nitro reduction with an iron-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
Application Note & Protocol Guide: Hydrolysis of 4-Nitro-2-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Hydrolysis of a Highly Deactivated Aromatic Nitrile
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. However, the reactivity of the nitrile is profoundly influenced by the electronic nature of its molecular environment. In the case of 4-Nitro-2-(trifluoromethyl)benzonitrile, we are presented with a significant synthetic challenge. The benzene ring is substituted with two potent electron-withdrawing groups: a nitro group (-NO2) and a trifluoromethyl group (-CF3). These substituents dramatically reduce the electron density of the aromatic system, thereby increasing the electrophilicity of the nitrile carbon.[1] While this heightened electrophilicity might suggest a greater susceptibility to nucleophilic attack, the overall deactivation of the ring and the stability of the intermediates necessitate carefully optimized reaction conditions.
This guide provides a comprehensive overview of the mechanistic principles and detailed laboratory protocols for the successful hydrolysis of this compound to the corresponding 4-Nitro-2-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. We will explore both acid- and base-catalyzed pathways, offering insights into the rationale behind procedural steps to ensure reliable and reproducible outcomes.
Mechanistic Considerations: The Two-Stage Hydrolysis Pathway
The hydrolysis of nitriles to carboxylic acids is not a single-step process. It universally proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[2][3][4][5] The choice between acidic or basic conditions dictates the specific nature of the intermediates and the catalytic cycle.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][8] The resulting protonated imidate undergoes tautomerization to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[3][8] The final step, the formation of the ammonium ion, is irreversible and drives the reaction to completion.[6]
Base-Catalyzed Hydrolysis
In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the electron-deficient nitrile carbon.[2][9] This forms a resonance-stabilized hydroxy imine anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide intermediate.[3] This amide can then be further hydrolyzed under basic conditions to a carboxylate salt. An acidic workup is required in the final step to protonate the carboxylate and yield the neutral carboxylic acid.[6][10]
Caption: General two-stage pathway for nitrile hydrolysis.
Experimental Protocols
The following protocols are designed for the hydrolysis of this compound. Due to the electron-deficient nature of the substrate, harsher conditions (higher temperatures and longer reaction times) than those for simple benzonitriles may be required.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is often preferred for its straightforward workup, directly yielding the carboxylic acid product. Concentrated sulfuric acid is a common choice for difficult hydrolyses.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water (H₂O)
-
Ice
-
Diethyl Ether or Ethyl Acetate for extraction
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (e.g., 1.0 eq).
-
Acid Addition: Slowly add a 2:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). The addition is exothermic and should be done with care.
-
Heating: Heat the mixture to reflux (approximately 120-140°C) using a heating mantle. The reaction progress should be monitored by a suitable technique such as TLC or LC-MS. Due to the electron-withdrawing groups, a prolonged reaction time (12-24 hours) may be necessary for complete conversion.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice.
-
Isolation: The product, 4-Nitro-2-(trifluoromethyl)benzoic acid, should precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol 2: Base-Catalyzed Hydrolysis
This method utilizes a strong base to drive the reaction. It is particularly effective for substrates with electron-withdrawing groups. Note that this procedure initially forms the carboxylate salt, requiring a final acidification step.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or a similar solvent
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (e.g., 1.0 eq), add a solution of sodium hydroxide (e.g., 3-5 eq) in a mixture of water and a co-solvent like ethanol (e.g., 1:1 water/ethanol).[11]
-
Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction for the disappearance of the starting material (typically 8-16 hours). Ammonia gas may be evolved during the reaction.[4]
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. If any organic co-solvent was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (like diethyl ether) to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is ~1-2. The product, 4-Nitro-2-(trifluoromethyl)benzoic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Data Summary and Comparison
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Concentrated H₂SO₄ or HCl[11] | NaOH or KOH[11] |
| Typical Temperature | High (Reflux, 120-140°C) | High (Reflux, ~100°C) |
| Reaction Time | Potentially long (12-24 h) | Potentially long (8-16 h) |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Workup | Quench on ice, filter/extract | Acidification, filter/extract |
| Pros | Direct isolation of the final product. | Often faster for electron-poor nitriles. |
| Cons | Requires handling of hot, concentrated acid. Potential for charring with sensitive substrates. | Requires a separate acidification step. The strong base may not be compatible with other functional groups. |
Conclusion
The hydrolysis of this compound is a challenging but achievable transformation. The presence of strong electron-withdrawing groups necessitates more vigorous reaction conditions compared to the hydrolysis of simpler benzonitriles. Both acid- and base-catalyzed methods can be effective, and the choice between them will often depend on the overall synthetic route and the presence of other functional groups in the molecule. The protocols provided in this guide offer robust starting points for researchers, and careful monitoring and optimization will be key to achieving high yields of the desired 4-Nitro-2-(trifluoromethyl)benzoic acid.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Online] Available at: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Online] Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Online] Available at: [Link]
-
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Online] Available at: [Link]
-
Martínková, L. and Veselá, A.B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Online] Available at: [Link]
-
Chemguide. Hydrolysing Nitriles. [Online] Available at: [Link]
-
ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
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Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Online] Available at: [Link]
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Semantic Scholar. Direct preparation of nitriles from carboxylic acids in continuous flow. [Online] Available at: [Link]
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LibreTexts Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Online] Available at: [Link]
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Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Online] Available at: [Link]
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YouTube. Base Hydrolysis of Benzonitrile. [Online] Available at: [Link]
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ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Online] Available at: [Link]
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RSC Publishing. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. [Online] Available at: [Link]
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Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. [Online] Available at: [Link]
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Experimental Protocol for the Electrophilic Nitration of 2-(Trifluoromethyl)benzonitrile
An Application Note for Drug Development Professionals
Abstract
Nitrated derivatives of 2-(trifluoromethyl)benzonitrile are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. However, the presence of two potent electron-withdrawing groups—a nitrile (-CN) and a trifluoromethyl (-CF3)—on the aromatic ring presents a significant challenge for electrophilic aromatic substitution. This application note provides a detailed, robust experimental protocol for the nitration of 2-(trifluoromethyl)benzonitrile using a mixed acid system (HNO₃/H₂SO₄). It includes a discussion of the underlying reaction mechanism, regioselectivity, critical safety procedures, a step-by-step experimental guide, and purification strategies.
Introduction: The Challenge of Nitrating a Doubly Deactivated Ring
The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis. For a substrate like 2-(trifluoromethyl)benzonitrile, this reaction is particularly challenging. Both the nitrile and trifluoromethyl groups are strongly deactivating, withdrawing electron density from the benzene ring and making it less susceptible to attack by an electrophile (the nitronium ion, NO₂⁺).
Furthermore, the regiochemical outcome is not straightforward. Both substituents are meta-directing. The nitrile group at C1 directs incoming electrophiles to C3 and C5, while the trifluoromethyl group at C2 directs to C4 and C6. The combination of these effects, along with steric considerations, typically leads to a mixture of isomers, primarily the 4-nitro and 5-nitro products. This protocol is designed to favor the formation of these products under controlled conditions.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Mechanism:
-
Generation of Electrophile: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻
-
Electrophilic Attack: The aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[1][2]
-
Deprotonation: A weak base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Due to the strong deactivating nature of the substituents, this reaction requires forcing conditions (elevated temperature) to proceed at a reasonable rate. Careful temperature control is paramount to prevent thermal runaway and the formation of unwanted byproducts.[3][4]
Critical Safety Protocols
Nitration reactions are highly energetic and present significant safety hazards. A thorough risk assessment must be conducted before beginning any work.[3]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[5]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, causing rapid pressure buildup and potential explosion.[3]
-
Toxic Fumes: Nitrogen oxides (NOx), which are toxic and corrosive, can be generated during the reaction.[3]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a face shield.
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.[5]
-
Quenching: The quenching of the reaction mixture on ice is also highly exothermic and must be done slowly and cautiously.
Experimental Protocol
This protocol details the nitration on a laboratory scale. All glassware should be thoroughly dried before use.
Materials and Reagents
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Required Purity |
| 2-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 368-77-4 | 171.12 | >98% |
| Sulfuric Acid, concentrated | H₂SO₄ | 7664-93-9 | 98.08 | 98% |
| Nitric Acid, fuming | HNO₃ | 7697-37-2 | 63.01 | >90% |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | - |
| Crushed Ice | H₂O (s) | 7732-18-5 | 18.02 | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-(trifluoromethyl)benzonitrile.
Step-by-Step Procedure
-
Preparation of Mixed Acid: In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add concentrated H₂SO₄ (40 mL). Cool the flask in an ice-water bath to 0°C. While maintaining the temperature between 0-5°C, slowly add fuming HNO₃ (20 mL) dropwise from the addition funnel. Causality: This order of addition and low temperature are crucial to safely prepare the nitrating mixture and prevent premature decomposition.
-
Substrate Addition: Once the mixed acid is prepared and stable at 0-5°C, add 2-(trifluoromethyl)benzonitrile (5.00 g, 29.2 mmol) dropwise via the addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C during the addition. Causality: A slow, controlled addition is essential to manage the reaction exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 50-60°C using a heating mantle. Maintain this temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back down to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g). Very slowly and carefully , pour the reaction mixture onto the stirred ice slurry. This step is highly exothermic.[6] Causality: Quenching on ice dilutes the acid, stopping the reaction, and helps precipitate the organic product while dissipating heat.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure.[6] Then, wash with saturated brine solution (1 x 50 mL) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.
Purification and Characterization
The crude product will likely be a mixture of 4-nitro-2-(trifluoromethyl)benzonitrile and 5-nitro-2-(trifluoromethyl)benzonitrile.
-
Purification: The isomers can be separated using flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate (e.g., starting from 95:5), is typically effective.
-
Characterization: The structure and purity of the isolated isomers should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the substitution pattern and structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., -NO₂, -CN, -CF₃).
-
Data Summary
| Parameter | Value | Notes |
| Starting Material | 5.00 g (29.2 mmol) | 2-(Trifluoromethyl)benzonitrile |
| Nitrating Agent | 20 mL HNO₃ / 40 mL H₂SO₄ | Fuming nitric acid and concentrated sulfuric acid |
| Reaction Temperature | 50-60°C | Requires heating due to deactivated substrate |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Crude Yield | ~80-90% | Combined yield of isomers, highly dependent on reaction conditions. |
| Expected Product Ratio | Variable | A mixture of 4-nitro and 5-nitro isomers is expected. |
Troubleshooting
-
Low or No Conversion: The ring is highly deactivated. Ensure the reaction temperature is maintained at 50-60°C. If conversion is still low, the reaction time can be extended, or the temperature slightly increased (e.g., to 70°C) with extreme caution.
-
Dark/Tarry Product: This indicates decomposition, likely due to excessive temperature. Ensure the initial additions are performed at 0-5°C and that the reaction temperature does not overshoot the target.
-
Emulsion during Extraction: The formation of an emulsion can be broken by adding more brine to the separatory funnel and allowing it to sit.
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the nitration of the challenging substrate, 2-(trifluoromethyl)benzonitrile. By carefully controlling the reaction temperature and following the detailed work-up procedure, researchers can reliably synthesize the nitrated intermediates required for further studies in drug discovery and materials science. The separation of the resulting regioisomers is readily achievable through standard chromatographic techniques.
References
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Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap. (URL: [Link])
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Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts - -ORCA - Cardiff University. (URL: [Link])
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BENZONITRILE - Ataman Kimya. (URL: [Link])
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Purification of Benzonitrile - Chempedia - LookChem. (URL: [Link])
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PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1. (URL: [Link])
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Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Nitration reaction safety - YouTube. (URL: [Link])
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How can I purify impure benzonitrile? - ResearchGate. (URL: [Link])
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - Semantic Scholar. (URL: [Link])
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10 - Organic Syntheses Procedure. (URL: [Link])
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Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (URL: [Link])
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (URL: [Link])
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(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. (URL: [Link])
-
NITRIC ACID SAFETY. (URL: [Link])
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Scheme of experimental set-up for gas phase nitration of aromatic compounds. (URL: [Link])
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Aromatic nitration with nitric acid and trifluoromethanesulfonic acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Abstract
This comprehensive guide details the large-scale synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile, a critical intermediate in the production of pharmaceuticals and agrochemicals.[1] Two industrially viable synthetic routes are presented: the Sandmeyer reaction of 4-amino-2-(trifluoromethyl)benzonitrile and the cyanation of 4-chloro-3-nitrobenzotrifluoride. This document provides an in-depth analysis of the reaction mechanisms, detailed step-by-step protocols for multi-kilogram scale production, and robust analytical methods for quality control. Furthermore, it emphasizes critical safety protocols for handling the hazardous materials involved in these processes. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the development of bioactive molecules. Its trifluoromethyl and nitro functional groups impart unique reactivity, making it a valuable precursor for a range of complex chemical entities.[1] The strategic placement of the nitrile, nitro, and trifluoromethyl groups on the benzene ring allows for diverse chemical modifications, leading to the synthesis of novel compounds with potential therapeutic or agricultural applications. The demand for high-purity this compound necessitates the development of efficient, scalable, and safe manufacturing processes. This document outlines two such processes, providing the necessary technical details for their successful implementation on a large scale.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies have emerged as the most effective for the large-scale production of this compound: the Sandmeyer reaction and the Rosenmund-von Braun reaction. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
The Sandmeyer Reaction: From Amine to Nitrile
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2][3] This reaction is particularly advantageous when the corresponding aniline is readily available. The process involves two key steps: diazotization of the primary aromatic amine followed by the copper(I) cyanide-catalyzed displacement of the diazonium group.[4]
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The amine is first converted to a diazonium salt with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5] The resulting diazonium salt is then treated with copper(I) cyanide, which facilitates the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide to yield the desired benzonitrile.[2]
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
The Rosenmund-von Braun Reaction: Cyanation of an Aryl Halide
The Rosenmund-von Braun reaction offers an alternative route, involving the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures.[6][7] This method is particularly useful when the corresponding aryl halide is the more accessible precursor. The reaction typically requires a high-boiling polar solvent, such as DMF, nitrobenzene, or pyridine, to facilitate the reaction.[8]
The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[8] Reductive elimination of the aryl nitrile then regenerates a copper(I) species, completing the catalytic cycle. The use of polar, high-boiling solvents can sometimes complicate product purification.[8]
Caption: The Rosenmund-von Braun reaction for the synthesis of this compound.
Large-Scale Synthesis Protocols
The following protocols are designed for the multi-kilogram scale production of this compound. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Sandmeyer Reaction
This protocol is adapted from established Sandmeyer reaction procedures.[3][5]
Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 20 L of 3M hydrochloric acid.
-
Cool the acid solution to 0-5 °C using a circulating chiller.
-
Slowly add 5.0 kg (26.86 mol) of 4-amino-2-(trifluoromethyl)benzonitrile with stirring, maintaining the temperature below 10 °C.[9]
-
In a separate vessel, prepare a solution of 2.0 kg (28.99 mol) of sodium nitrite in 5 L of deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution to the stirred amine suspension over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate 100 L jacketed glass reactor, prepare a solution of 3.6 kg (40.20 mol) of copper(I) cyanide in 20 L of deionized water.
-
Warm the copper(I) cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution over 2-3 hours, controlling the rate of addition to manage the evolution of nitrogen gas. The temperature should be maintained between 60-70 °C.
-
After the addition is complete, continue stirring at 70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Filter the solid product and wash it with 2 x 10 L of deionized water.
-
Transfer the crude solid to a 50 L reactor and add 20 L of toluene.
-
Heat the mixture to 80-90 °C with stirring for 30 minutes to dissolve the product.
-
Separate the hot organic layer and wash it with 2 x 10 L of 1M sodium hydroxide solution, followed by 2 x 10 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Protocol 2: Rosenmund-von Braun Reaction
This protocol is based on conditions described in the patent literature for the cyanation of related aryl halides.[10][11]
Step 1: Reaction Setup
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 20 L of N-methyl-2-pyrrolidinone (NMP).
-
Add 5.0 kg (22.16 mol) of 4-chloro-3-nitrobenzotrifluoride and 2.4 kg (26.79 mol) of copper(I) cyanide to the reactor.[12]
-
Stir the mixture to ensure a homogenous suspension.
Step 2: Cyanation Reaction
-
Heat the reaction mixture to 170-180 °C with vigorous stirring.
-
Maintain the temperature in this range for 24 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into 100 L of a stirred solution of 10% aqueous ammonia to complex the copper salts.
-
Extract the aqueous mixture with 3 x 20 L of toluene.
-
Combine the organic extracts and wash with 2 x 20 L of 10% aqueous ammonia, followed by 2 x 20 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Chloro-3-nitrobenzotrifluoride |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Copper(I) cyanide |
| Solvent | Water | N-methyl-2-pyrrolidinone (NMP) |
| Temperature | 0-5 °C (Diazotization), 60-70 °C (Cyanation) | 170-180 °C |
| Reaction Time | 4-6 hours | 24 hours |
| Typical Yield | 70-80% | 75-85% |
| Purity (after recrystallization) | >99% | >99% |
| Key Advantages | Milder reaction conditions | Fewer reaction steps |
| Key Disadvantages | Two-step process, handling of diazonium salts | High reaction temperature, use of high-boiling solvent |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for monitoring reaction progress and determining the purity of the final product.[13][14]
-
Instrumentation: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient: 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the identity of the product and to identify any volatile impurities.[15][16]
-
Instrumentation: Shimadzu GCMS-TQ8040 NX or equivalent.[15]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Preparation: Prepare a dilute solution of the sample in acetone. For some samples, derivatization may be necessary.[17][18][19]
Safety Precautions
The synthesis of this compound involves the use of several hazardous and toxic substances. A thorough risk assessment must be conducted before commencing any work.
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Store in a well-ventilated, locked-up area.
-
4-Amino-2-(trifluoromethyl)benzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[9]
-
4-Chloro-3-nitrobenzotrifluoride: Irritating to the skin, eyes, and mucous membranes. May be toxic by ingestion.[12]
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Copper(I) Cyanide: Highly toxic if swallowed or in contact with skin. Releases toxic gas upon contact with acid.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
N-methyl-2-pyrrolidinone (NMP): Reproductive toxin.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Hand Protection: Impervious gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A chemical-resistant lab coat and, for large-scale operations, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.[20]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Large spills should be handled by trained emergency response personnel.[21]
Waste Disposal:
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should be treated by qualified personnel.
Visualization of Experimental Workflow
Caption: Comparative experimental workflows for the large-scale synthesis of this compound.
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Ali, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3181. [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Google Patents. (n.d.).
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]
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- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
Shimadzu Corporation. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]
-
PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. [Link]
-
European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]
-
Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 26(22), 7005. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]
-
Shimadzu Corporation. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. [Link]
-
Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Quimica Nova, 45(6), 712-727. [Link]
-
Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]
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- 1. EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents [patents.google.com]
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- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
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- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
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- 10. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 11. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
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Application of 4-Nitro-2-(trifluoromethyl)benzonitrile in Agrochemical Synthesis: A Technical Guide
Introduction: Strategic Importance of 4-Nitro-2-(trifluoromethyl)benzonitrile in Modern Agrochemical Development
This compound is a highly functionalized aromatic compound of significant interest in the synthesis of contemporary agrochemicals.[1] Its strategic value stems from the unique combination of a nitro group, a trifluoromethyl moiety, and a nitrile functional group. This trifecta of reactive sites offers synthetic chemists a versatile platform for the construction of complex and biologically active molecules. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the reactivity of the aromatic ring, while the nitro group serves as a latent amino group, which is a common building block in a vast array of agrochemical classes.[1]
The trifluoromethyl group, in particular, is a prized addition in agrochemical design. Its incorporation can significantly enhance the efficacy of the final product by increasing its metabolic stability, binding affinity to target enzymes, and lipophilicity, which aids in its transport within the target pest. This guide provides an in-depth exploration of the application of this compound as a key starting material in the synthesis of a potent, second-generation insecticide, offering detailed protocols and insights into the chemical transformations involved.
Core Application: Synthesis of the Insecticide Cyclaniliprole
A prime example of the utility of this compound is its role as a precursor in the synthesis of Cyclaniliprole . Cyclaniliprole is a member of the anthranilic diamide class of insecticides, which act as modulators of insect ryanodine receptors.[1][2] This mode of action leads to the uncontrolled release of calcium within insect muscle cells, causing paralysis and ultimately, death of the pest.
The synthesis of Cyclaniliprole from this compound proceeds through a key intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile . This transformation involves the selective reduction of the nitro group to an amine, a fundamental step that opens the door to a variety of subsequent chemical modifications.
Synthetic Workflow Overview
The overall synthetic strategy for producing Cyclaniliprole from this compound is a multi-step process. The initial and critical step is the reduction of the nitro group. The resulting 4-Amino-2-(trifluoromethyl)benzonitrile is then further elaborated to construct the final, complex insecticidal molecule.
Caption: High-level overview of the synthetic pathway from this compound to the insecticide Cyclaniliprole.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
The reduction of the nitro group in this compound is a critical transformation. A common and efficient method for this is catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize 4-Amino-2-(trifluoromethyl)benzonitrile by the reduction of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a hydrogenation vessel, add this compound and a suitable solvent such as ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a catalytic amount of 10% Palladium on carbon to the reaction mixture.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-2-(trifluoromethyl)benzonitrile.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield a high-purity crystalline solid.[3]
Expected Yield: High yields, often exceeding 90%, can be expected with this procedure.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle the catalyst with care, preferably under a blanket of inert gas or as a wet paste.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | H₂, 10% Pd/C | General Knowledge |
| Product | 4-Amino-2-(trifluoromethyl)benzonitrile | [3][4] |
| Typical Yield | >90% | General Knowledge |
| Purity (after recrystallization) | >99% | [3] |
Part 2: Synthesis of Cyclaniliprole from 4-Amino-2-(trifluoromethyl)benzonitrile (Conceptual Pathway)
The conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to Cyclaniliprole is a more complex, multi-step process that is often proprietary to agrochemical companies. However, based on the known structure of Cyclaniliprole and general synthetic organic chemistry principles, a plausible synthetic route can be outlined. This typically involves the formation of an amide bond and the construction of the pyrazole-pyridine core of the molecule.
The synthesis of Cyclaniliprole is a convergent process, meaning that two key intermediates are synthesized separately and then combined in a final step. 4-Amino-2-(trifluoromethyl)benzonitrile is a crucial building block for one of these key intermediates.
Caption: Convergent synthesis of Cyclaniliprole highlighting the role of 4-Amino-2-(trifluoromethyl)benzonitrile in the formation of Intermediate A.
A key transformation for 4-Amino-2-(trifluoromethyl)benzonitrile in the synthesis of diamide insecticides involves its reaction with a suitable carboxylic acid or its derivative to form an amide linkage. For Cyclaniliprole, this would involve reaction with a functionalized pyrazole carboxylic acid.
Conceptual Protocol 2: Amide Coupling to form a Cyclaniliprole Precursor
Objective: To conceptually outline the coupling of 4-Amino-2-(trifluoromethyl)benzonitrile with a pyrazole carboxylic acid intermediate.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate A precursor)
-
A suitable pyrazole carboxylic acid derivative (Intermediate B)
-
A coupling agent (e.g., a carbodiimide like DCC or EDC, or conversion to an acid chloride with thionyl chloride)
-
An organic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Activation of the Carboxylic Acid: The pyrazole carboxylic acid (Intermediate B) is activated. This can be achieved by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling Reaction: In a separate reaction vessel, 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in an anhydrous aprotic solvent along with an organic base.
-
The activated carboxylic acid derivative is then added to the solution of the aniline derivative, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction is stirred until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired amide precursor to Cyclaniliprole.
This conceptual protocol illustrates the general principles of amide bond formation, a cornerstone of the synthesis of many biologically active molecules, including the anthranilic diamide insecticides.
Conclusion
This compound stands as a testament to the power of functionalized building blocks in modern agrochemical research. Its strategic arrangement of reactive groups allows for its efficient conversion into key intermediates, such as 4-Amino-2-(trifluoromethyl)benzonitrile, which are then elaborated to produce high-value, potent agrochemicals like Cyclaniliprole. The protocols and workflows detailed in this guide underscore the importance of understanding the underlying chemical principles and the practical considerations necessary for the successful synthesis of these complex molecules. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the role of versatile intermediates like this compound will undoubtedly continue to expand.
References
-
Semantic Scholar. Synthetic Process of Novel Pesticides Cyclaniliprole. [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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- 2. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
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- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Architectural Significance of a Versatile Intermediate
In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, the development of small-molecule kinase inhibitors remains a cornerstone of innovation. The intricate design of these inhibitors often relies on the strategic use of highly functionalized building blocks that enable the construction of complex molecular architectures with high precision and efficiency. Among these, 4-Nitro-2-(trifluoromethyl)benzonitrile has emerged as a particularly valuable intermediate. Its unique substitution pattern—a nitrile group, a strongly electron-withdrawing trifluoromethyl group, and a versatile nitro group—provides a powerful handle for a variety of chemical transformations, making it a key precursor in the synthesis of several clinically important kinase inhibitors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a pivotal intermediate. We will delve into its chemical properties and reactivity, provide detailed, field-proven protocols for its conversion into key downstream intermediates, and illustrate its role in the synthesis of the Bcr-Abl inhibitors Nilotinib and Ponatinib. Furthermore, we will explore the biochemical context of these inhibitors by examining their target kinase profiles and the signaling pathways they modulate.
Chemical Properties and Strategic Reactivity
This compound (CAS No: 320-47-8) is a crystalline solid with a molecular weight of 216.12 g/mol .[1] Its chemical architecture is the key to its synthetic utility.
-
The Nitrile Group: The cyano moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. In the context of kinase inhibitor synthesis, it often remains as a key interacting group with the target protein or is a precursor to other functionalities.
-
The Trifluoromethyl Group: The -CF3 group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the metabolic stability of the molecule and can increase binding affinity to the target protein through favorable hydrophobic and electrostatic interactions.[2]
-
The Nitro Group: The nitro group is a synthetically powerful functional group. It is a strong deactivating group for electrophilic aromatic substitution, directing incoming groups to the meta position. More importantly, it can be selectively reduced to an amino group (-NH2), which is a crucial nucleophile in many subsequent coupling reactions for building the final kinase inhibitor scaffold.
The strategic placement of these three groups on the benzene ring creates a molecule with distinct regions of reactivity, allowing for sequential and controlled chemical modifications.
Core Synthetic Protocol: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step in utilizing this compound for kinase inhibitor synthesis. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the nitrile or trifluoromethyl functionalities.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Rationale: This method is often preferred for its high yield and the generation of water as the only byproduct. The choice of catalyst and solvent can be optimized to ensure selectivity.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)benzonitrile as a solid, which can be used in the next step without further purification or recrystallized if necessary.
Application in the Synthesis of Nilotinib
Nilotinib (Tasigna®) is a potent second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] The synthesis of Nilotinib utilizes the key intermediate 3-amino-5-(trifluoromethyl)aniline, which can be prepared from a precursor derived from this compound.
Synthetic Workflow for a Key Nilotinib Intermediate
The following workflow illustrates the synthesis of a key aniline intermediate for Nilotinib.
Caption: Synthetic workflow for a key Nilotinib intermediate.
Protocol 2: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide (A Key Nilotinib Precursor)
This protocol describes a crucial amide coupling step in the synthesis of Nilotinib.
Rationale: This amide bond formation is a common strategy in the synthesis of kinase inhibitors, connecting two key fragments of the molecule. The use of a coupling agent like thionyl chloride to form an acid chloride in situ is an effective method to activate the carboxylic acid for reaction with the aniline.
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
Thionyl chloride (SOCl2)
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
N-Methyl-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in N-Methyl-pyrrolidone (NMP), add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 1 hour to form the acid chloride.
-
In a separate vessel, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) in NMP.
-
Add the solution of the aniline to the acid chloride solution and heat the reaction mixture to 90°C for 3 hours.
-
Cool the reaction mixture and add water.
-
Adjust the pH to 11-12 with a 47% NaOH solution to precipitate the product.
-
Stir the suspension at 40°C for 2 hours, then filter the solid.
-
Wash the solid with water and dry under vacuum to obtain 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide.[4]
Application in the Synthesis of Ponatinib
Ponatinib (Iclusig®) is a multi-targeted tyrosine kinase inhibitor designed to be effective against CML, including cases with the T315I mutation.[5] The synthesis of Ponatinib often involves an intermediate derived from the reduction of this compound.
Synthetic Workflow for a Key Ponatinib Intermediate
Sources
Topic: Optimized Suzuki Coupling Protocols for the Synthesis of Biaryls from 4-Nitro-2-(trifluoromethyl)benzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 4-Nitro-2-(trifluoromethyl)benzonitrile. As a substrate characterized by significant steric hindrance and strong electron-withdrawing properties, its effective coupling requires a nuanced understanding of catalyst systems and reaction parameters. This document moves beyond standard procedures to explain the causal relationships behind methodological choices, ensuring reliable and high-yielding syntheses for applications in medicinal chemistry and materials science.
Strategic Considerations for a Challenging Substrate
The synthesis of biaryl compounds is a cornerstone of modern drug discovery, with the Suzuki-Miyaura reaction being a principal tool for this transformation.[1][2] The target substrate, this compound, presents a unique combination of electronic and steric challenges that must be addressed for a successful coupling.
-
Favorable Electronic Profile: The presence of three powerful electron-withdrawing groups (nitro, trifluoromethyl, and nitrile) on the aromatic ring significantly lowers the electron density of the carbon-halogen bond. This electronic deficit greatly facilitates the oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-determining step of the catalytic cycle.[3][4] This inherent reactivity allows for the use of less reactive electrophiles, such as aryl chlorides, under appropriate conditions.[5]
-
Significant Steric Hindrance: The trifluoromethyl (-CF3) group at the ortho position to the reactive site introduces substantial steric bulk. This hindrance can impede the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[6][7] Standard ligands, such as triphenylphosphine (PPh₃), are often insufficient to overcome this spatial crowding, leading to low or no product formation. The selection of a suitable bulky ligand is therefore the most critical parameter for this substrate.
-
Functional Group Compatibility: The nitro and nitrile functionalities are generally stable under Suzuki coupling conditions.[8] However, it is crucial to select a catalyst system that does not promote unwanted side reactions, such as the reduction of the nitro group. Modern, well-defined catalyst systems with bulky phosphine ligands typically exhibit high chemoselectivity, preserving these sensitive groups.[9]
The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is key to rationalizing the choice of reagents and conditions. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated organoboron reagent (Ar'-BY₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. This step requires activation of the boronic acid by a base.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Rationale-Driven Approach
Success with this compound hinges on the careful selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.
Palladium Precatalyst Selection
The choice of the palladium source is often a matter of convenience and stability, as the active Pd(0) species is typically formed in situ.
-
Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and cost-effective choice. It is reduced to Pd(0) in the reaction mixture by the phosphine ligand or other species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): An air-stable source of Pd(0) that does not require in situ reduction, often leading to more reproducible initiation.
-
Pre-formed Catalysts: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, but the inherent ligand (PPh₃) is unsuitable for this sterically demanding substrate. More advanced pre-formed catalysts incorporating bulky ligands are commercially available and offer excellent reactivity.
Ligand Selection: The Critical Factor
For sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[9] These ligands create a sterically crowded palladium center that promotes the final, difficult reductive elimination step to release the bulky biaryl product.[13]
-
Recommended Ligands:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of challenging couplings, including those involving sterically hindered aryl chlorides.[9]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, often providing superior results for very hindered systems.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich, yet sterically less complex ligand that is highly effective for many difficult couplings.[12]
-
Base Selection
The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in many Suzuki couplings, especially with bulky ligands. It is often a reliable first choice.[9]
-
Caesium Carbonate (Cs₂CO₃): A stronger base that can accelerate slow reactions. Its higher solubility in organic solvents can be advantageous.
-
Potassium Fluoride (KF): A milder, anhydrous base that can be effective, particularly if the substrate is sensitive to stronger bases.
Solvent System
Aprotic polar solvents are generally preferred to facilitate the dissolution of the reagents and stabilize the charged intermediates.
-
1,4-Dioxane or Toluene: Excellent general-purpose solvents for Suzuki reactions. They have high boiling points, allowing for elevated reaction temperatures if necessary.
-
Tetrahydrofuran (THF): A good solvent, but its lower boiling point limits the accessible temperature range.
-
Aqueous vs. Anhydrous: A small amount of water is often added to help dissolve the inorganic base.[15] However, for substrates prone to hydrolysis or for reactions requiring very precise control, anhydrous conditions may be preferred.
Recommended Reaction Conditions
The following table provides robust starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Parameter | Condition for Electron-Rich/Neutral Boronic Acids | Condition for Electron-Poor Boronic Acids | Condition for Sterically Hindered Boronic Acids |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Arylboronic Acid (1.2 - 1.5 equiv) | Arylboronic Acid (1.5 - 2.0 equiv) |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | SPhos or XPhos (4 mol%) | XPhos (4-5 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane |
| Temperature | 80 - 100 °C | 100 - 110 °C | 100 - 110 °C |
| Time | 4 - 12 h | 12 - 24 h | 12 - 24 h |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Suzuki coupling reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Equipment
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (N₂ or Ar), syringes, and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates, ethyl acetate, hexanes, celite, anhydrous sodium or magnesium sulfate
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly weigh the Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with ethyl acetate for analysis.
-
Work-up: Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[17]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (degraded reagents or insufficient inerting).2. Base is not strong enough or is hydrated.3. Impure boronic acid (protodeboronation).4. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use fresh, high-quality catalyst/ligand.2. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous.3. Use a boronate ester or purify the boronic acid.4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; prolonged reaction times at high temperatures. | Use a boronate ester (e.g., pinacol ester) which is more stable.[15] Ensure anhydrous conditions if possible. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions; boronic acid instability. | Rigorously deoxygenate the reaction mixture and maintain a positive inert gas pressure. Use a slight excess of the boronic acid. |
| Decomposition of Starting Material | Reaction temperature is too high; incompatible base. | Lower the reaction temperature. Screen alternative bases (e.g., KF). |
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like dioxane and toluene are flammable and have associated health risks.
-
Inert Atmosphere: Schlenk lines and gloveboxes operate under vacuum and/or positive pressure. Ensure proper training before use.
-
Heating: Use a well-controlled oil bath or heating mantle to avoid overheating. Never heat a sealed system that is not designed for pressure.[19]
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
-
Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
RUA. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
National Center for Biotechnology Information. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]
-
ResearchGate. Examples of biaryl structure applications. [Link]
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- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajabs.org [ajabs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wwjmrd.com [wwjmrd.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 19. m.youtube.com [m.youtube.com]
The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Pharmaceutical Agents
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex molecular architectures. 4-Nitro-2-(trifluoromethyl)benzonitrile has emerged as a pivotal precursor, primarily through its conversion to 4-Amino-2-(trifluoromethyl)benzonitrile, a highly versatile intermediate.[1] The unique electronic properties imparted by the trifluoromethyl, nitro, and nitrile groups create a scaffold with tailored reactivity, particularly for the construction of sophisticated heterocyclic systems found in many modern therapeutics.[1][2] This application note will provide an in-depth guide to the synthetic applications of this compound, with a focus on the synthesis of the non-steroidal antiandrogen, Enzalutamide, a prominent therapeutic for castration-resistant prostate cancer.[3]
The trifluoromethyl group enhances the metabolic stability and lipophilicity of the final drug molecule, while the nitrile and a strategically placed activating or leaving group on the benzene ring allow for a range of chemical transformations.[1] This guide will detail the crucial steps from the reduction of the nitro group to the formation of key intermediates and their subsequent elaboration into the final active pharmaceutical ingredient (API).
Core Synthetic Strategy: From Nitro Precursor to Key Amine Intermediate
The primary utility of this compound in the synthesis of pharmaceuticals like Enzalutamide lies in its role as a precursor to 4-Amino-2-(trifluoromethyl)benzonitrile. This transformation is a critical first step and is typically achieved through a catalytic reduction of the nitro group.
Protocol 1: Catalytic Reduction of this compound
This protocol outlines a standard procedure for the reduction of a nitroaromatic compound to its corresponding aniline derivative, a fundamental transformation in medicinal chemistry.[4]
Objective: To synthesize 4-Amino-2-(trifluoromethyl)benzonitrile from this compound.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield 4-Amino-2-(trifluoromethyl)benzonitrile.
Trustworthiness: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic nitro group signals in the IR spectrum and the appearance of amine signals are indicative of a successful reaction.
Application in the Synthesis of Enzalutamide
Enzalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer.[3] Its synthesis provides an excellent case study for the application of 4-Amino-2-(trifluoromethyl)benzonitrile. A key step in many synthetic routes to Enzalutamide is the formation of a thiohydantoin ring, which begins with the conversion of the amino group to a reactive isothiocyanate.
Synthetic Workflow for Enzalutamide
Caption: Synthetic pathway for Enzalutamide from this compound.
Protocol 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
This protocol details the conversion of the key amine intermediate to a reactive isothiocyanate, a crucial step in the synthesis of Enzalutamide and related thiohydantoin structures.[5][6]
Objective: To synthesize 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile from 4-Amino-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Thiophosgene (or a safer equivalent like 1,1'-thiocarbonyldiimidazole)
-
A suitable organic solvent (e.g., dichloromethane, hexane, or heptane)[5]
-
A base (e.g., triethylamine or pyridine, if necessary)
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable anhydrous organic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled solution of the amine. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture may be washed with water and brine to remove any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.
-
The crude product may be purified by column chromatography or recrystallization if necessary.
Expertise & Experience: The use of thiophosgene requires extreme caution due to its high toxicity. Working in a well-ventilated fume hood with appropriate personal protective equipment is mandatory. Alternative, less hazardous reagents for thiocarbonylation are often preferred in modern synthetic chemistry.
Protocol 3: Synthesis of Enzalutamide via Thiohydantoin Formation
This final step involves the coupling of the isothiocyanate intermediate with a second key fragment to form the thiohydantoin ring of Enzalutamide.[3][5]
Objective: To synthesize Enzalutamide by reacting 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide.
Materials:
-
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
-
N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide
-
A suitable solvent (e.g., dimethylacetamide or a mixture of pyridine and dimethylacetamide)[5]
-
Ethyl acetate
-
Water
Procedure:
-
In a clean, dry reaction flask, combine N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide and 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in a suitable solvent like dimethylacetamide.[5]
-
Heat the reaction mixture with stirring to approximately 60 °C.[5]
-
Maintain the temperature and continue stirring for several hours (e.g., 24 hours), monitoring the reaction by TLC or HPLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture for extraction.[5]
-
Separate the organic and aqueous layers. The organic layer contains the crude Enzalutamide.
-
The crude product can be purified by crystallization from a suitable solvent system to yield pure Enzalutamide.
Data Summary:
| Step | Starting Material | Product | Typical Yield | Purity (HPLC) |
| Catalytic Reduction | This compound | 4-Amino-2-(trifluoromethyl)benzonitrile | >95% | >98% |
| Isothiocyanate Formation | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 85-95% | >97% |
| Enzalutamide Synthesis | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Enzalutamide | 80-90% | >99.5% |
Yields and purities are representative and can vary based on reaction scale and optimization.
Underlying Scientific Principles
The synthetic utility of this compound and its derivatives is rooted in the principles of physical organic chemistry. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), although in the context of the syntheses described, the key reactions involve transformations of the nitro group itself and subsequent reactions of the resulting amine.[7][8][9]
Nucleophilic Aromatic Substitution (SNAr) Considerations
While not the primary reaction in the Enzalutamide synthesis from the amino intermediate, the concept of SNAr is crucial for understanding the reactivity of related halogenated benzonitriles. In an SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups, typically at the ortho and para positions.[7][8][9] These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Continuous Flow Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research, utilizing continuous flow chemistry. Traditional batch nitration of aromatic compounds is often fraught with challenges, including poor regioselectivity, the formation of polysubstituted byproducts, and significant safety risks associated with the handling of highly corrosive and exothermic reagents.[1][2] Flow chemistry offers a robust and safer alternative, enabling precise control over reaction parameters, superior heat and mass transfer, and the potential for higher yields and purity.[3][4][5] These application notes are designed to provide researchers with the foundational knowledge and a practical, step-by-step protocol to implement this synthesis in a laboratory setting.
Introduction: The Case for Flow Chemistry in Nitration
This compound is a valuable building block in organic synthesis. The introduction of a nitro group onto the 2-(trifluoromethyl)benzonitrile core is a critical step that is traditionally accomplished using batch processing with a mixture of nitric and sulfuric acids. However, this method presents several challenges:
-
Safety Concerns: Aromatic nitration is a highly exothermic reaction, and in a batch reactor, inefficient heat dissipation can lead to thermal runaways and potential explosions.[1][6] The use of large quantities of corrosive acids further exacerbates these risks.[6]
-
Process Control: Achieving precise control over reaction temperature and stoichiometry in a large batch reactor is difficult, often leading to the formation of undesired isomers and over-nitrated byproducts.[3]
-
Scalability: Scaling up batch nitrations can be a complex and hazardous undertaking, often requiring significant process redesign and safety evaluations.[3]
Continuous flow chemistry mitigates these issues by conducting the reaction in a small, well-defined volume within a microreactor or tubular reactor.[1][5] This approach offers numerous advantages:
-
Enhanced Safety: The small reactor volume and high surface-area-to-volume ratio allow for rapid and efficient heat dissipation, significantly reducing the risk of thermal runaways.[4][5][7]
-
Precise Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry by simply adjusting pump flow rates.[3][4][5]
-
Improved Yield and Selectivity: The superior control over reaction conditions often leads to higher yields of the desired product and minimizes the formation of impurities.[1][3]
-
Rapid Optimization: The ability to quickly vary reaction parameters allows for rapid optimization of the synthesis.[1]
-
Seamless Scalability: Production can be scaled up by either running the flow reactor for longer periods or by "numbering up" – using multiple reactors in parallel.[1]
Reaction Mechanism and Process Rationale
The nitration of 2-(trifluoromethyl)benzonitrile is an electrophilic aromatic substitution reaction. The trifluoromethyl (-CF3) and cyano (-CN) groups are both deactivating and meta-directing. Therefore, the incoming electrophile, the nitronium ion (NO2+), is directed to the positions meta to both substituents.
The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.
The reaction proceeds as follows:
-
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The nitronium ion attacks the aromatic ring of 2-(trifluoromethyl)benzonitrile at the position meta to both the -CF3 and -CN groups (the 4-position) to form a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale continuous flow synthesis of this compound.
Reagents and Materials
-
2-(Trifluoromethyl)benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Flow Reactor System (e.g., Vapourtec, Uniqsis, or similar) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Tubular reactor (PFA or similar acid-resistant material)
-
Back pressure regulator
-
Temperature controller
-
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Reagent Preparation
-
Solution A (Substrate): Prepare a 1 M solution of 2-(trifluoromethyl)benzonitrile in dichloromethane.
-
Solution B (Nitrating Mixture): In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (2 equivalents) to concentrated nitric acid (1.5 equivalents). Caution: This is a highly exothermic process and should be performed with extreme care in a fume hood. Allow the mixture to cool to room temperature before use.
Flow Reactor Setup and Operation
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the continuous flow synthesis of this compound.
Step-by-Step Procedure
-
System Priming: Prime Pump A with dichloromethane and Pump B with concentrated sulfuric acid.
-
Reaction Initiation: Set the reactor temperature to the desired value (see Table 1 for optimized conditions). Set the back pressure regulator to the desired pressure.
-
Pumping Reagents: Start pumping Solution A and Solution B at the desired flow rates into the T-mixer. The combined stream then enters the heated tubular reactor.
-
Steady State: Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collection: Collect the product stream from the back pressure regulator outlet into a flask containing ice-water to quench the reaction.
-
Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation: Optimized Reaction Parameters
The following table summarizes the optimized reaction parameters for the continuous flow synthesis of this compound. These parameters should be used as a starting point and may require further optimization depending on the specific flow reactor system used.
| Parameter | Optimized Value |
| Reactor Temperature | 80 °C |
| Residence Time | 10 minutes |
| Stoichiometry (HNO₃:Substrate) | 1.5 : 1 |
| Stoichiometry (H₂SO₄:Substrate) | 2 : 1 |
| Concentration of Substrate | 1 M in DCM |
| Back Pressure | 10 bar |
| Flow Rate (Solution A) | 0.5 mL/min |
| Flow Rate (Solution B) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Expected Yield | >90% |
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the electrophilic aromatic nitration of 2-(trifluoromethyl)benzonitrile.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitration and flow chemistry [ace.ewapub.com]
- 3. vapourtec.com [vapourtec.com]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Introduction: A Greener Route to a Key Pharmaceutical Building Block
An Application Guide to the Biocatalytic Reduction of 4-Nitro-2-(trifluoromethyl)benzonitrile
4-Amino-2-(trifluoromethyl)benzonitrile is a vital intermediate in the pharmaceutical industry, notably serving as a critical building block in the synthesis of advanced drugs like the anti-androgen agent bicalutamide.[1][2] The molecular structure, featuring a trifluoromethyl group and an amino functionality, makes it a highly reactive and versatile precursor for creating complex active pharmaceutical ingredients (APIs).[1][3]
Traditionally, the synthesis of this and other aromatic amines relies on chemical hydrogenation methods. These processes often require harsh conditions, such as high pressure and temperature, and employ heavy-metal catalysts.[4] Such methods not only pose significant safety and environmental concerns but can also suffer from low chemoselectivity, leading to the formation of undesirable byproducts and necessitating complex purification steps.[5]
Biocatalysis, leveraging the precision of enzymes, presents a compelling alternative. Nitroreductases (NTRs), in particular, offer a highly selective and environmentally benign pathway for the reduction of nitroaromatic compounds.[4][5][6] By operating under mild, aqueous conditions, these enzymes can cleanly convert the nitro group to the desired amine, minimizing waste and improving the overall efficiency of the synthesis.[7] This application note provides a detailed protocol for the biocatalytic reduction of this compound, designed for researchers and process chemists in the pharmaceutical field.
The Biocatalytic Engine: Understanding Nitroreductases
Nitroreductases are a family of flavin-dependent enzymes that catalyze the reduction of nitro groups.[8][9] They are found in a wide range of bacteria and have gained significant interest for their utility in bioremediation, prodrug activation, and the synthesis of high-value chemicals.[5][8]
Reaction Mechanism
The reduction of a nitroaromatic compound by a nitroreductase is a multi-step process that proceeds through nitroso and hydroxylamine intermediates to yield the final amine product.[5][7] This sequential two-electron reduction is mediated by a flavin mononucleotide (FMN) cofactor within the enzyme's active site.[9][10] The enzyme utilizes a reduced nicotinamide cofactor, such as NADPH or NADH, as the ultimate source of electrons.[7]
Figure 2: Workflow showing the coupling of nitroreductase with a GDH cofactor regeneration system.
Application Protocol: Enzymatic Synthesis
This protocol outlines a general procedure for the biocatalytic reduction of this compound. Researchers should note that enzyme selection is critical; screening a panel of commercially available nitroreductases is recommended to identify the most active and stable catalyst for this specific substrate. [11]
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Commercial Source | Substrate (CAS: 19131-72-9) |
| Nitroreductase (e.g., from E. coli) | Commercial Source | Enzyme screening is recommended. [11] |
| β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) | Sigma-Aldrich, etc. | Cofactor |
| D-Glucose | Commercial Source | Co-substrate for regeneration |
| Glucose Dehydrogenase (GDH) | Commercial Source | Regeneration enzyme |
| Potassium Phosphate Buffer (50-100 mM, pH 7.0) | Lab-prepared | Reaction buffer |
| Dimethyl Sulfoxide (DMSO) | Commercial Source | Co-solvent for substrate solubility |
| Ethyl Acetate | Commercial Source | Extraction solvent |
| 4-Amino-2-(trifluoromethyl)benzonitrile Standard | Commercial Source | Analytical standard for HPLC (CAS: 654-70-6) [3] |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 Reverse-phase HPLC column
-
Incubator shaker capable of maintaining 30-37 °C
-
pH meter
-
Analytical balance
-
Centrifuge
Step-by-Step Experimental Protocol
Step 1: Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.0): Prepare a stock solution of 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Substrate Stock (100 mM): Dissolve 216 mg of this compound in 10 mL of DMSO. Note: The substrate has limited aqueous solubility; DMSO is used as a co-solvent. The final concentration in the reaction should not exceed 1-5% (v/v) to avoid enzyme denaturation.
-
Cofactor Stock (20 mM NADP⁺): Dissolve 15.3 mg of NADP⁺ (sodium salt) in 1 mL of phosphate buffer.
-
Glucose Stock (1 M): Dissolve 1.80 g of D-glucose in 10 mL of phosphate buffer.
Step 2: Reaction Setup
The following procedure is for a 1 mL final reaction volume. The reaction can be scaled as needed.
-
In a 2 mL microcentrifuge tube, combine the following reagents in order:
| Component | Stock Conc. | Volume Added | Final Conc. |
| 100 mM Phosphate Buffer (pH 7.0) | 100 mM | 850 µL | ~90 mM |
| Glucose | 1 M | 50 µL | 50 mM |
| NADP⁺ | 20 mM | 25 µL | 0.5 mM |
| Substrate Stock | 100 mM | 25 µL | 2.5 mM (2.5% DMSO) |
| Glucose Dehydrogenase (GDH) | 100 U/mL | 25 µL | 2.5 U/mL |
| Nitroreductase (NTR) | 10 mg/mL | 25 µL | 0.25 mg/mL |
| Total Volume | - | 1000 µL (1 mL) | - |
-
Gently mix the solution by inverting the tube.
-
Initiate the reaction by adding the Nitroreductase enzyme last.
-
Incubate the reaction at 30 °C with shaking (e.g., 200 rpm).
Step 3: Reaction Monitoring
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 50 µL of acetonitrile or methanol.
-
Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet the precipitated enzymes.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Method (HPLC)
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). [12]* Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Times: The product, 4-Amino-2-(trifluoromethyl)benzonitrile, is more polar than the starting material and will have a shorter retention time. Calibrate with authentic standards.
Data Analysis and Expected Results
The primary goal is to measure the disappearance of the substrate and the appearance of the product over time.
Calculation of Conversion: Conversion (%) = [ (Peak Area of Product) / (Peak Area of Substrate + Peak Area of Product) ] x 100
This calculation assumes equal molar absorptivity. For precise quantification, a calibration curve for both the substrate and product should be generated.
Expected Results: A successful reaction will show a time-dependent decrease in the substrate peak and a corresponding increase in the product peak. High-performing nitroreductases should achieve >95% conversion within 24 hours under these conditions.
| Time (hours) | Substrate Peak Area | Product Peak Area | Conversion (%) |
| 0 | 500,000 | 0 | 0 |
| 2 | 350,000 | 150,000 | 30 |
| 8 | 75,000 | 425,000 | 85 |
| 24 | <10,000 | 490,000 | >98 |
Troubleshooting:
-
Low Conversion:
-
Enzyme Inactivity: The chosen NTR may have low activity towards this specific substrate. Screen other nitroreductases.
-
Cofactor Limitation: The regeneration system may be inefficient. Increase the concentration of GDH or glucose.
-
Inhibition: High substrate or DMSO concentration may inhibit the enzyme. Lower the starting substrate concentration.
-
-
Formation of Intermediates: If additional peaks appear, they may correspond to the nitroso or hydroxylamine intermediates. [5]These are often unstable. LC-MS analysis can help identify these species.
Conclusion
The biocatalytic reduction of this compound using nitroreductases offers a powerful, selective, and sustainable alternative to conventional chemical methods. [5][6]By employing a robust enzyme in conjunction with an efficient cofactor regeneration system, this method enables the clean synthesis of a high-value pharmaceutical intermediate under mild conditions. This protocol provides a solid foundation for researchers to develop and optimize enzymatic processes, contributing to the advancement of green chemistry in pharmaceutical manufacturing.
References
-
Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis - the University of Groningen research portal. (2024, November 4). University of Groningen. Retrieved January 11, 2026, from [Link]
- CN103642861A - Application of nitroreductase in degradation and reduction of aromatic series nitro-compounds - Google Patents. (n.d.). Google Patents.
-
Williams, R. E., Rathbone, D. A., Scrutton, N. S., & Bruce, N. C. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. Molecules, 23(2), 253. [Link]
-
Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved January 11, 2026, from [Link]
-
Encapsulating nitroreductase into metal-organic framework: Boosting industrial performance for the reduction of nitro-aromatics | Request PDF - ResearchGate. (2022, August 8). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Enzymatic reduction of an aromatic nitro compound to the corresponding amine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. (2025, April 21). EASTFINE. Retrieved January 11, 2026, from [Link]
-
Nitroreductase - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.). Google Patents.
-
Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibillus sphaericus - PubMed. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
SCHEME 1 | Complete biocatalytic nitro reductions to the corresponding... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective - ResearchGate. (2020, November 3). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Enzymic Reduction of Carcinogenic Aromatic Nitro Compounds by Rat and Mouse Liver Fractions - PubMed. (1974). PubMed. Retrieved January 11, 2026, from [Link]
-
The flavoprotein-catalyzed reduction of aliphatic nitro-compounds represents a biocatalytic equivalent to the Nef-reaction - ResearchGate. (2010, February 8). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Mechanism of nitroreductase (NTR)-mediated bioactivation of... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
This compound - gsrs. (n.d.). Gsrs. Retrieved January 11, 2026, from [Link]
-
Biochemical reduction of nitroaromatic groups in sequential... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
(PDF) Nitroreductase-based GDEPT - ResearchGate. (2002). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Informing Efforts to Develop Nitroreductase for Amine Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Nitroreductase - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. This compound is a key building block in the creation of various pharmaceuticals and agrochemicals.[1] Achieving a high yield and purity is crucial for the successful development of these downstream products.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering causal explanations and actionable solutions.
Problem 1: Consistently Low Yield of this compound
A suboptimal yield is one of the most common challenges. The root cause often lies in one of three areas: incomplete reaction, formation of side products, or loss during workup and purification.
Initial Diagnosis Workflow
Before adjusting parameters, it's critical to diagnose the issue. A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a crude reaction sample can provide immense insight.
Caption: Troubleshooting workflow for low yield diagnosis.
Q: My reaction appears incomplete, with significant starting material left. What should I do?
A: This indicates that the reaction conditions are not sufficient to drive the conversion to completion. Consider the following adjustments:
-
Reaction Time & Temperature: Many synthetic protocols for nitration or Sandmeyer reactions require precise temperature control. For nitration of an aromatic ring, insufficient temperature can lead to a slow reaction rate. Conversely, for a Sandmeyer reaction, temperatures that are too high can cause premature decomposition of the diazonium salt intermediate.[3][4] Carefully review your protocol and consider incrementally increasing the reaction time or temperature. Monitor the reaction's progress every 1-2 hours to find the optimal endpoint.
-
Reagent Stoichiometry: Ensure that the limiting reagent is appropriate for your specific route. For nitration, a slight excess of the nitrating agent is common, but a large excess can lead to side reactions.[5] For Sandmeyer reactions, ensure at least stoichiometric amounts of sodium nitrite and the copper(I) salt are used relative to the starting aniline.[3][6]
-
Reagent Purity: The purity of starting materials is paramount. Old or improperly stored reagents can degrade. For example, sodium nitrite can oxidize over time, and copper(I) salts can oxidize to copper(II), which is less effective in the Sandmeyer reaction.[4]
Q: My analysis shows multiple byproduct spots/peaks. How can I minimize side reactions?
A: The formation of byproducts is often a result of the reaction conditions being too harsh or non-selective.
-
Temperature Control is Critical: This is the most common cause of side product formation, especially in nitration.[5] Nitration reactions are highly exothermic.[7][8] Poor temperature control can lead to over-nitration (dinitration) or decomposition. The addition of the nitrating agent should be slow, and the reaction vessel must be efficiently cooled, typically in an ice or ice-salt bath.
-
Isomer Formation: In the case of nitrating 2-(trifluoromethyl)benzonitrile, the trifluoromethyl group is meta-directing, while the nitrile group is also meta-directing. This should strongly favor the desired 4-nitro isomer. However, aggressive conditions can sometimes lead to small amounts of other isomers. Milder nitrating agents or lower temperatures can improve selectivity.[5]
-
Sandmeyer Side Reactions: The primary side products in Sandmeyer reactions often arise from the reaction of the diazonitrile salt with water (forming a phenol) or from radical coupling reactions (forming biaryls).[4] Maintaining a low temperature (0-5 °C) during diazotization and the subsequent copper-catalyzed reaction is crucial to minimize these pathways.[3]
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Temperature | Too low | Increase temperature in 5°C increments | Increases reaction kinetics to overcome activation energy. |
| Too high | Maintain 0-5°C for diazotization; control exotherm during nitration | Prevents diazonium salt decomposition[3]; minimizes dinitration and side reactions.[5] | |
| Stoichiometry | Insufficient nitrating agent | Use a slight excess (1.05-1.2 eq) of nitric acid | Drives the electrophilic aromatic substitution to completion.[9] |
| Excess nitrating agent | Reduce to near-stoichiometric amounts | A large excess significantly increases the risk of dinitration.[5] | |
| Reaction Time | Too short | Monitor by TLC/HPLC until starting material is consumed | Ensures the reaction has proceeded to completion. |
| Too long | Quench the reaction once the product is maximized | Prolonged times can lead to degradation or byproduct formation.[5] |
Q: The crude yield seems high, but I lose a lot of product during purification. How can I improve my recovery?
A: Loss during workup and purification is common but can be mitigated.
-
Extraction: Ensure the pH of the aqueous layer is optimal for your product. Since this compound is a neutral organic molecule, extractions should be performed under neutral or acidic conditions to avoid any potential hydrolysis of the nitrile group under strongly basic conditions.
-
Recrystallization: The choice of solvent is key. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For benzonitrile derivatives, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2]
-
Chromatography: If recrystallization fails to provide pure material, column chromatography is a powerful alternative.[2] However, it can also lead to losses if not performed carefully. Ensure proper solvent system selection through TLC analysis and avoid using columns that are unnecessarily large.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: There are two primary, industrially relevant routes:
-
Nitration of 2-(Trifluoromethyl)benzonitrile: This is a direct electrophilic aromatic substitution. The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.[9][10]
-
Sandmeyer Reaction: This multi-step route begins with an aniline derivative, such as 2-amino-5-nitrobenzotrifluoride. The amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a nitrile group.[4][11]
Caption: Common synthetic routes to the target compound.
Q: What are the critical safety precautions for this synthesis?
A: Both primary routes involve significant hazards that require strict safety protocols.
-
Nitration Hazards: Mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[12][13] The reaction is highly exothermic and can lead to a thermal runaway if not properly cooled.[7] All work must be conducted in a chemical fume hood. Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[14][15] Nitric acid can react violently with many organic compounds, so scrupulous cleanliness of glassware is essential.[15]
-
Sandmeyer Reaction Hazards: Diazonium salts can be explosive when isolated and dry. Therefore, they should always be kept in solution and used immediately after preparation. The cyanide salts (e.g., CuCN, NaCN) used in the final step are highly toxic. Handle them with extreme care and have an appropriate quenching agent (e.g., bleach or hydrogen peroxide solution) and emergency plan in place.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the substituted ring. ¹⁹F NMR can confirm the presence of the -CF₃ group.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C≡N (nitrile) stretch (around 2230 cm⁻¹) and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₈H₃F₃N₂O₂, MW: 216.12 g/mol ).[16]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chromatography (HPLC/GC): These methods are excellent for determining purity, with a single sharp peak indicating a pure compound.
Example Protocol: Nitration of 2-(Trifluoromethyl)benzonitrile
This protocol is for informational purposes only and should be adapted and risk-assessed by a qualified chemist before use.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-(Trifluoromethyl)benzonitrile (1.0 eq). Cool the flask to 0-5°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Slowly add the cold nitrating mixture to the stirred starting material via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified product under vacuum to yield this compound as a solid.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
- Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. (n.d.). Benchchem.
- Sandmeyer reaction. (n.d.). chemeurope.com.
- Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). Manufacturer's Website.
- This compound. (n.d.). gsrs.
- Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Nitration. (n.d.). Wikipedia.
- Aromatic Nitration. (n.d.). BYJU'S.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Purification of Crude 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of crude 4-Nitro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final product.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound.
Understanding the Impurity Profile
The purification strategy for crude this compound is largely dictated by the impurities present, which often originate from its synthesis. A common route to this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile in the presence of a copper(I) salt.[3][4][5]
Potential Impurities May Include:
-
Starting Materials: Unreacted 2-amino-5-nitrobenzotrifluoride.
-
Side-Products from Sandmeyer Reaction: Phenolic compounds (from reaction with water), aryl halides (if halide ions are present), and biaryl compounds.[4]
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
-
Copper Salts: Traces of the copper catalyst used in the Sandmeyer reaction.
A preliminary analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is highly recommended to identify the major impurities and select the most appropriate purification method.
Troubleshooting Common Purification Issues
Issue 1: The crude product is a discolored oil or a sticky solid, indicating significant impurities.
-
Underlying Cause: This often suggests the presence of residual solvents, starting materials, or low-boiling point impurities. It could also indicate the formation of eutectic mixtures of impurities with the desired product.
-
Recommended Action: An initial purification by flash column chromatography is the most effective approach to separate the target compound from a complex mixture of impurities.
Caption: Decision workflow for purifying oily or sticky crude product.
-
Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A common starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate.
-
Expert Tip: Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the least polar solvent of your mobile phase system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. This is known as "dry loading" and often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Issue 2: The crude product is a solid, but the purity is low (<95%).
-
Underlying Cause: The solid is likely a mixture of the desired product and solid impurities with similar polarities.
-
Recommended Action: Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.[6][7]
Caption: Step-by-step workflow for purification by recrystallization.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Common solvents to screen include isopropanol, ethanol, methanol, ethyl acetate/hexane mixtures, or toluene.
| Solvent System | Advantages | Disadvantages |
| Isopropanol | Good solvency at elevated temperatures for many aromatic compounds. | May require a larger volume compared to other alcohols. |
| Ethanol/Water | A solvent/anti-solvent system that can be fine-tuned for optimal crystallization. | Requires careful control of the solvent ratio. |
| Toluene | Good for non-polar compounds, can help remove non-polar impurities. | Higher boiling point, may be more difficult to remove completely. |
| Ethyl Acetate/Hexane | A versatile system where hexane acts as an anti-solvent. | Requires careful addition of the anti-solvent to avoid "oiling out". |
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration.[6] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6] Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
-
Pure this compound is typically a white to yellow or green crystalline solid.[1] A significant deviation from this, such as a dark oil or brown solid, indicates substantial impurities.
Q2: What is the melting point of pure this compound?
-
The reported melting point is in the range of 49-53 °C.[1][8] A broad melting point range is indicative of impurities.
Q3: Are there any specific safety precautions I should take when handling this compound?
-
Yes. This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]
Q4: Can hydrolysis of the nitrile group be a problem during purification?
-
Hydrolysis of the nitrile group to a carboxylic acid or an amide is possible under strong acidic or basic conditions, especially at elevated temperatures.[12][13][14] It is advisable to use neutral or mildly acidic/basic conditions during work-up and purification.
Q5: My yield is very low after purification. What are the common causes?
-
Incomplete Crystallization: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Loss during Chromatography: The compound may have been partially lost on the column if the mobile phase was too polar, or if the fractions were not monitored carefully.
-
Premature Crystallization: During hot filtration (if performed), the product may have crystallized on the filter paper. Ensure the filtration apparatus is pre-heated.
Q6: How can I confirm the purity of my final product?
-
The purity of the final product can be confirmed by a combination of techniques:
-
Melting Point: A sharp melting point within the expected range indicates high purity.
-
Chromatography: A single spot on a TLC plate or a single peak in an HPLC or GC chromatogram is a good indicator of purity.
-
Spectroscopy: NMR (¹H and ¹³C) and Mass Spectrometry can confirm the structure and identify any remaining impurities.
-
References
- Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 320-47-8 Name: this compound.
- Wikipedia. (n.d.). Sandmeyer reaction.
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- MilliporeSigma. (2024, March 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2009, February 12). SAFETY DATA SHEET.
- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
- Loba Chemie. (n.d.). 4-NITROBENZONITRILE EXTRA PURE.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Chem-Impex. (n.d.). This compound.
- gsrs. (n.d.). This compound.
- European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
- chemeurope.com. (n.d.). Sandmeyer reaction.
- ChemicalBook. (2025, July 14). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production.
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 1 g | Request for Quote.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
- Opentrons. (n.d.). Automating Column Chromatography Protein Purification.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). Sourcing High-Purity 4-(Trifluoromethyl)benzonitrile: A Guide for Manufacturers.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- Semantic Scholar. (2006, November 1). Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity.
Sources
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- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. This compound | 320-47-8 [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 320-47-8 Name: this compound [xixisys.com]
- 10. fishersci.com [fishersci.com]
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- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile. This molecule is a critical intermediate in the production of various pharmaceuticals and agrochemicals, and its efficient synthesis is paramount. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during its synthesis, particularly via the Sandmeyer reaction, a versatile but often challenging transformation.[1][2][3]
Overview of the Primary Synthetic Route
The most common and adaptable laboratory-scale synthesis of this compound involves a two-step process starting from 3-Amino-4-nitrobenzotrifluoride:
-
Diazotization: The primary aromatic amine is converted into a reactive aryldiazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[4]
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to yield the final product.[1][5][6][7]
This pathway, while effective, is sensitive to reaction conditions and prone to several side reactions that can impact yield and purity.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has failed or is giving me a very low yield of this compound. What are the likely causes?
Answer: Low yield is the most common issue and can stem from problems in either the diazotization or the cyanation step. A systematic approach is required to diagnose the root cause.
Potential Causes & Troubleshooting Steps:
-
Inefficient Diazotization: The formation of the aryldiazonium salt is the critical first step.
-
Poor Temperature Control: Diazotization must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8] If the temperature rises, the diazonium salt can react with water to form the corresponding phenol (4-Nitro-2-(trifluoromethyl)phenol), a major byproduct.[9]
-
Solution: Ensure your reaction vessel is submerged in a well-maintained ice/salt bath. Add the sodium nitrite solution slowly, dropwise, to manage the exothermic reaction and keep the internal temperature below 5 °C.
-
-
Incorrect Acidity: The starting amine, 3-Amino-4-nitrobenzotrifluoride, is weakly basic due to the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[10][11] Insufficiently acidic conditions will lead to incomplete diazotization.
-
Solution: Use a strong mineral acid like HCl or H₂SO₄. Ensure at least 2.5-3 equivalents of acid are used: one to protonate the amine, one to react with sodium nitrite to form nitrous acid, and an excess to maintain a low pH.
-
-
Impure Reagents: Old or improperly stored sodium nitrite (NaNO₂) can degrade, leading to insufficient generation of the required nitrous acid.
-
Solution: Use a fresh, unopened bottle of sodium nitrite or a recently purchased stock.
-
-
-
Failed Cyanation (Sandmeyer) Step: The displacement of the diazonium group is equally critical.
-
Catalyst Inactivity: Copper(I) cyanide is the catalyst and reagent. If it has oxidized to copper(II), its catalytic activity in the Sandmeyer radical-nucleophilic substitution mechanism is significantly reduced.[1][2]
-
Solution: Use high-purity, freshly prepared or purchased CuCN. Ensure the reaction is performed under conditions that minimize oxidation.
-
-
Premature Decomposition: Adding the diazonium salt solution to the copper cyanide solution at too high a temperature can cause rapid decomposition and nitrogen evolution before the cyanation can occur.
-
Solution: The copper cyanide solution should be at the recommended temperature (check your specific protocol, but it is often kept cool initially) before the slow, controlled addition of the cold diazonium salt solution.
-
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Formation of Phenolic Impurity
Question: My NMR/LCMS analysis shows a major impurity which I suspect is 4-Nitro-2-(trifluoromethyl)phenol. How do I prevent its formation and remove it?
Answer: This is a classic side reaction in syntheses involving diazonium salts.
Causality: The aryldiazonium salt is highly susceptible to nucleophilic attack by water, especially when heated.[9][12] This hydrolysis reaction replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), leading to the formation of the corresponding phenol. The reaction is catalyzed by heat, making temperature control paramount.
Prevention:
-
Strict Temperature Control: As mentioned, maintain a temperature of 0-5 °C throughout the entire diazotization process and during the initial phase of addition to the cyanide solution.
-
Minimize Water: While the reaction is typically run in an aqueous medium, avoid unnecessary dilution. Use concentrated acids where appropriate.
-
Prompt Use: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will lead to gradual decomposition and phenol formation.
Removal: The phenolic impurity is acidic, while the desired nitrile product is neutral. This difference in chemical properties can be exploited for purification.
-
Basic Wash: During the workup, after extracting your product into an organic solvent (e.g., ethyl acetate, dichloromethane), perform a wash with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The base will deprotonate the acidic phenol, forming a water-soluble phenolate salt that partitions into the aqueous layer, effectively separating it from your neutral product in the organic layer.
Problem 3: Reaction Mixture is Dark and Tarry
Question: During the Sandmeyer step, my reaction turned dark brown/black and produced a tarry, insoluble material. What happened?
Answer: The formation of dark, polymeric tars is often due to unwanted azo coupling reactions.
Causality: The aryldiazonium salt is an electrophile. If it encounters a sufficiently electron-rich aromatic ring, it can undergo an electrophilic aromatic substitution reaction known as azo coupling. In this context, the diazonium salt can couple with unreacted starting amine or the phenol byproduct. This creates highly conjugated azo compounds, which are often intensely colored, and can lead to polymerization.
Prevention:
-
Ensure Complete Diazotization: Test for the complete consumption of the starting amine before proceeding to the Sandmeyer step. A simple TLC analysis can confirm the disappearance of the starting material spot.
-
Controlled Addition: Add the diazonium salt solution slowly and sub-surface into a well-stirred solution of copper cyanide. This ensures the diazonium salt is immediately consumed in the desired cyanation reaction, minimizing its concentration and the opportunity for side reactions.
-
Maintain Acidity: Keeping the solution acidic suppresses the reactivity of any unreacted amine (by keeping it protonated) and the phenol byproduct, making them less susceptible to azo coupling.
Experimental Protocols
Protocol 1: Diazotization of 3-Amino-4-nitrobenzotrifluoride
Materials:
-
3-Amino-4-nitrobenzotrifluoride (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Deionized Water
-
Ice/Salt Bath
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the 3-Amino-4-nitrobenzotrifluoride and water.
-
Cool the slurry to 0 °C in an ice/salt bath.
-
Slowly add the concentrated hydrochloric acid, ensuring the temperature does not exceed 10 °C. Stir until a fine, homogeneous slurry is formed.
-
Recool the mixture to 0-5 °C.
-
In a separate beaker, dissolve the sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting yellow solution at 0-5 °C for an additional 30 minutes.
-
The aryldiazonium salt solution is now ready for immediate use in the subsequent cyanation step.
Protocol 2: Sandmeyer Cyanation
Materials:
-
Copper(I) Cyanide (1.2 eq)
-
Sodium Cyanide (1.2 eq) - Note: Use extreme caution when handling cyanides.
-
Deionized Water
-
Prepared Aryldiazonium Salt Solution (from Protocol 1)
Procedure:
-
In a separate, larger flask equipped with a mechanical stirrer, dissolve the copper(I) cyanide and sodium cyanide in water. Gently warm if necessary to dissolve, then cool the solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cyanide solution over 45-60 minutes. Vigorous stirring is essential.
-
Control the initial addition rate to keep the temperature below 20 °C. Foaming and nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product can now be isolated via extraction.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0-5 °C | Prevents premature decomposition of the diazonium salt and formation of phenolic impurities.[8] |
| Acid Stoichiometry | >2.5 equivalents | Ensures complete protonation of the weakly basic amine and generation of nitrous acid.[11] |
| Addition of NaNO₂ | Slow, dropwise | Manages the exothermic reaction to maintain low temperature. |
| Cyanation Catalyst | High-purity CuCN | Ensures an active catalyst for the radical-nucleophilic substitution mechanism.[1][2] |
| Workup Wash | 5% NaHCO₃ (aq) | Removes acidic phenolic byproducts from the neutral nitrile product. |
References
- Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. (2022). Vertex AI Search.
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019). European Patent Office.
- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher.
- Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quino. (1936). ElectronicsAndBooks.
- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate.
- Catalytic Cyanation of C–N Bonds with CO2/NH3. (2022). JACS Au.
- Sandmeyer reaction. Wikipedia.
- DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health.
- Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. (2024). YouTube.
- Preparation of 4-nitrophenol. VUP.
- Synthesis of Phenols from Diazonium Tetrafluoroborates; a Useful Modification. University of Arizona.
- Preparation of 3-trifluoromethyl-4-nitrophenol. (1966). Google Patents.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing the Reduction of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the reduction of 4-nitro-2-(trifluoromethyl)benzonitrile to its corresponding aniline, 4-amino-2-(trifluoromethyl)benzonitrile. This transformation is a critical step in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this specific reduction. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The primary challenge in this reaction is achieving high chemoselectivity. The goal is to completely reduce the nitro group (-NO₂) to an amine (-NH₂) while leaving the nitrile (-CN) and trifluoromethyl (-CF₃) groups untouched.[3][4] This guide provides troubleshooting workflows, frequently asked questions, and detailed experimental protocols to help you navigate this selective reduction successfully.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
Question: My reaction has stalled, or the final yield of 4-amino-2-(trifluoromethyl)benzonitrile is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low conversion is a common problem that can often be traced back to reagent activity, reaction conditions, or solubility issues.[5] Here is a systematic approach to diagnosing the issue:
A. For Catalytic Hydrogenation (e.g., H₂ with Pd/C):
-
Catalyst Activity: The catalyst is the heart of the reaction.
-
Cause: Palladium on carbon (Pd/C) can become deactivated by exposure to air (especially after use), moisture, or contaminants in the starting material or solvent.[5][6]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (like nitrogen or argon) to prevent premature deactivation.[7][8] If you suspect catalyst poisoning, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Hydrogen Supply & Pressure:
-
Cause: An inadequate supply of hydrogen gas (H₂) or insufficient pressure will starve the reaction. A standard balloon setup may not be sufficient for complete conversion, as the reduction of a nitro group requires 3 molar equivalents of H₂.[6]
-
Solution: Ensure all connections are gas-tight. For reactions on a larger scale or with stubborn substrates, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure is recommended.[9] If using a balloon, ensure it is well-filled and consider replacing it with a fresh one during the reaction.[6][8]
-
-
Mass Transfer Limitations:
-
Cause: This is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen).[9] If the mixture is not agitated sufficiently, the reactants cannot effectively interact at the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst powder is well-suspended in the solution, creating a vortex. Vigorous stirring is crucial for good reaction rates.[8][9]
-
B. For Metal/Acid Reductions (e.g., SnCl₂ or Fe/HCl):
-
Stoichiometry of the Reducing Agent:
-
Cause: Unlike catalytic methods, these are stoichiometric reactions. An insufficient amount of the metal reductant will lead to incomplete conversion.
-
Solution: Ensure you are using a sufficient molar excess of the reducing agent. For stannous chloride dihydrate (SnCl₂·2H₂O), 3 to 5 equivalents are typically required.[10][11] For iron powder, a similar excess is recommended.[12][13]
-
-
Purity and Surface Area of the Metal:
-
Cause: The physical form of the metal matters. Large granules have a lower surface area and will react more slowly than fine powders.[5][13] Surface oxides can also inhibit the reaction.
-
Solution: Use a fine, high-purity iron or tin powder. If using iron, pre-activation by washing with dilute HCl to remove surface oxides can sometimes be beneficial.
-
-
Solubility:
-
Cause: If the this compound starting material is not fully dissolved in the solvent, the reaction will be slow and incomplete.[5]
-
Solution: Choose a solvent that readily dissolves the starting material. Ethanol, ethyl acetate, or a mixture of ethanol and water are common choices.[10][12] Gentle heating can improve solubility and reaction rate, but must be controlled to avoid side reactions.[5][10]
-
Problem 2: Formation of Side Products
Question: My TLC/LC-MS analysis shows multiple spots/peaks besides my starting material and desired product. How can I improve the chemoselectivity of the reduction?
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[14][15] If these intermediates accumulate or react with each other, side products like azoxy and azo compounds can form.[16] The key is to ensure the reaction conditions favor the complete, six-electron reduction to the aniline.
-
Primary Concern: Reduction of the Nitrile Group
-
The nitrile group is generally stable under many nitro reduction conditions. However, overly harsh conditions, particularly with certain catalysts or hydride reagents, could potentially lead to its reduction. The methods described here (Catalytic Hydrogenation with Pd/C, SnCl₂, Fe/HCl) are known to be highly chemoselective for the nitro group in the presence of a nitrile.[3][4][10] Stannous chloride (SnCl₂) is particularly noted for its excellent selectivity, leaving nitriles unaffected.[4][10][17]
-
-
Minimizing Nitro Intermediates:
-
Cause: Insufficient reducing power or localized "hot spots" in an exothermic reaction can cause the reaction to stall at intermediate stages.[5]
-
Solution:
-
Ensure Sufficient Reductant: As mentioned in Problem 1, use an adequate excess of your reducing agent (for metal/acid systems) or ensure a continuous supply of H₂ (for hydrogenation).[5]
-
Control Temperature: The reduction can be exothermic.[10] Run the reaction in an ice bath during the initial addition of reagents if necessary, and then allow it to proceed at a controlled temperature (e.g., room temperature or gentle heating).[5]
-
Optimize pH: For Fe/HCl reductions, maintaining acidic conditions is crucial for driving the reaction forward. The Béchamp reduction (Fe/HCl) can be self-sustaining as the hydrolysis of the resulting FeCl₂ can regenerate acid.[18]
-
-
Troubleshooting Decision Workflow
Below is a diagram to help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common reduction issues.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for this reduction?
A1: For lab-scale synthesis, catalytic hydrogenation and reduction with stannous chloride (SnCl₂) are two of the most robust and chemoselective methods.[4][17]
| Method | Reagents & Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1 atm or higher), 5-10% Pd/C, Ethanol or Ethyl Acetate, Room Temp. | High yield, clean reaction, easy product isolation (filtration of catalyst).[17] | Requires specialized equipment (hydrogen source, potentially a pressure vessel), catalyst is flammable and can be expensive.[9][19] |
| Stannous Chloride Reduction | SnCl₂·2H₂O (3-5 eq.), Ethanol, 50-70°C.[10][11] | Excellent chemoselectivity (spares nitriles, esters, etc.), inexpensive, does not require H₂ gas.[4][10][17] | Workup can be tedious due to the formation of tin salts which must be removed by basification and filtration/extraction.[20] |
| Iron/Acid Reduction | Fe powder (3-5 eq.), HCl or Acetic Acid, Ethanol/Water, 70-80°C.[11][12] | Very inexpensive, robust, and effective.[17][21] | Stoichiometric metal waste, workup requires filtration of iron salts, can be less clean than other methods.[13][19] |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Prepare a TLC plate by spotting your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent: A good starting point for a solvent system is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: The starting nitro compound is typically a UV-active, pale-yellow spot. The product aniline is also UV-active but will have a different Rf value (usually lower, as it's more polar). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. LC-MS can also be used for more precise monitoring.
Q3: What are the critical safety precautions for these reduction methods?
A3: Safety is paramount. Always perform a thorough risk assessment before starting.
-
Catalytic Hydrogenation:
-
Hydrogen Gas: H₂ is extremely flammable and can form explosive mixtures with air.[6] Ensure all equipment is properly grounded and free of leaks. Work in a well-ventilated fume hood away from ignition sources.[8][22]
-
Palladium on Carbon (Pd/C): The catalyst, especially after use when it is saturated with hydrogen, is pyrophoric and can ignite upon exposure to air.[6][7] Never allow the used, dry catalyst to come into contact with air or organic solvents.[6] Quench the catalyst by filtering it through a pad of Celite and immediately wetting the filter cake with water.[6] Store this wet catalyst waste in a separate, clearly labeled container.
-
-
Metal/Acid Reductions:
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale.[10] Use an ice bath to control the temperature during reagent addition.
-
Corrosive Acids: Handle concentrated acids like HCl and acetic acid with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Hydrogen Evolution: These reactions can also produce some hydrogen gas. Ensure adequate ventilation.
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its clean reaction profile and straightforward workup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or pressure vessel)
-
Celite® for filtration
-
Nitrogen or Argon gas for inerting
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the 10% Pd/C catalyst (5-10 mol %).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.[6][8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the solvent (e.g., Ethanol, approx. 10-15 mL per gram of starting material) via cannula or syringe.[6]
-
Hydrogenation: Evacuate and backfill the flask with hydrogen gas (from a balloon or regulated source) three times.[6] Leave the final cycle under a positive pressure of H₂ (e.g., a balloon).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC until the starting material is fully consumed (typically 2-4 hours).[11]
-
Workup: Once complete, carefully purge the system with inert gas to remove all hydrogen.[11]
-
Filtration (CRITICAL STEP): Dilute the reaction mixture with a small amount of solvent. Prepare a short plug of Celite® in a Büchner funnel and wet it with the reaction solvent. Ensure the Celite pad never goes dry. Filter the reaction mixture through the Celite to remove the Pd/C catalyst.[11] Wash the filter cake thoroughly with the solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)benzonitrile, which is often pure enough for subsequent steps.
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This is a reliable and highly selective method that avoids the hazards of hydrogen gas.[4][10]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or 3M NaOH solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 eq) in absolute ethanol (approx. 20 mL per gram).[10]
-
Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.[3][10]
-
Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere.[10] Stir the mixture at this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 30-90 minutes.[10]
-
Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it slowly into an ice-water mixture.[4][10]
-
Workup - Neutralization: Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate or 3M NaOH solution with vigorous stirring.[10][11] This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer). The tin salts may be removed by filtering the entire biphasic mixture through Celite before separating the layers.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)benzonitrile.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
-
Organic Chemistry Portal. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from UW-Madison Chemistry Department Safety Documents.
- Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from Waseda University, Hayashi Lab Protocols.
- Gunanathan, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Kechuang. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Studer, A., et al. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Royal Society of Chemistry. (2020).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Scilit. (n.d.). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing.
- National Institutes of Health. (2020).
- American Chemical Society. (n.d.).
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
-
ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
- American Chemical Society. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters.
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
- YouTube. (2022). Reduction of nitrobenzene using Fe and HCl gives as product.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.
- ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
- PubMed. (n.d.). Reduction of nitrosobenzenes and N-hydroxylanilines by Fe(II)
- Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry.
- Google Patents. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. EP 3696164 A1.
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
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GSRS. (n.d.). This compound. Retrieved from [Link]
- Journal of Pharmaceutical Research International. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
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Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
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Welcome to the technical support center for the catalytic hydrogenation of 4-nitro-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile is a critical step in the manufacturing of various pharmaceuticals and agrochemicals.[1] However, catalyst deactivation during the hydrogenation of the nitro group is a frequent challenge that can impact reaction efficiency, product yield, and overall process economics.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation. By understanding the root causes and implementing the corrective actions outlined below, you can optimize your reaction outcomes and maintain catalyst performance.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the catalytic hydrogenation of this compound, organized by observable symptoms.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows minimal or no consumption of this compound. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a critical issue that can often be traced back to the catalyst's health, the reaction conditions, or the purity of your reagents. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Catalyst Poisoning: The active sites on your catalyst may be blocked by chemical species, rendering it inactive.[2]
-
Common Poisons: Sulfur compounds, certain nitrogen-containing heterocycles, and heavy metal ions are notorious poisons for platinum-group metal (PGM) catalysts like Palladium (Pd) and Platinum (Pt).[2][3] Ensure all glassware is meticulously cleaned and that high-purity solvents and reagents are used.[2] Impurities in the starting material can also be a source of poisons.
-
Troubleshooting: If poisoning is suspected, the most effective solution is often to replace the catalyst with a fresh batch.[2] Consider analyzing your starting material and solvents for common catalyst poisons.[4]
-
-
Inherent Catalyst Deactivation: The catalyst may have lost activity due to improper handling or storage.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Optimization: While typical loadings for a 10% Pd/C catalyst are in the range of 5-10 mol% relative to the substrate, this may need to be adjusted based on the specific reaction conditions and substrate purity.[2] A systematic increase in catalyst loading can help determine the optimal amount.
-
-
Poor Mass Transfer (Three-Phase System): Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing can severely limit the reaction rate.[2]
-
Solution: Ensure vigorous and efficient stirring to maximize the contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface.[2]
-
Issue 2: Reaction Starts but Stalls Before Completion
Question: The reaction proceeds initially, as indicated by hydrogen uptake, but then stops prematurely. What could be causing this?
Answer: A stalling reaction often points to a gradual deactivation process occurring under the reaction conditions or the formation of inhibitory byproducts.
Potential Causes & Solutions:
-
Fouling by Intermediates or Products: The catalyst surface can become coated with reaction intermediates or the final product, blocking active sites. In nitrile hydrogenations, partially hydrogenated intermediates or condensation products can adsorb strongly to the catalyst surface.[5][6]
-
Troubleshooting: Modifying reaction parameters such as temperature and pressure can sometimes mitigate the formation of fouling species. A change in solvent might also alter the solubility of intermediates and reduce their adsorption on the catalyst.
-
-
Mechanical Attrition of the Catalyst: Vigorous stirring, while necessary for mass transfer, can lead to the physical breakdown of the catalyst support (e.g., carbon). This can result in the generation of fine particles that may encapsulate the active metal sites.
-
Characterization: The deactivated catalyst can be analyzed using techniques like Scanning Electron Microscopy (SEM) to assess its physical integrity.[7]
-
-
Leaching of the Active Metal: The active metal (e.g., Palladium) may be dissolving from the support into the reaction medium, leading to a loss of active sites.
-
Analysis: The reaction mixture can be analyzed for trace metals to determine if leaching is occurring.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups.[8] Raney Nickel is another common choice, particularly if dehalogenation is a concern with other substrates.[8] Platinum-based catalysts can also be employed and may offer different selectivity profiles.[9]
Q2: How does the trifluoromethyl group affect the reaction and potential catalyst deactivation?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the nitro group and the aromatic ring.[10] This can affect the adsorption of the substrate onto the catalyst surface. While the CF3 group itself is generally stable under hydrogenation conditions, its presence can impact the reaction kinetics and potentially influence the formation of intermediates that might interact with the catalyst.[11]
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
For deactivation by coking or fouling: A common method involves carefully controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to reactivate the metal.[5][12] Solvent washing can also be effective for removing adsorbed species.[13]
-
For deactivation by poisoning: Regeneration is often more difficult, and replacing the catalyst is typically the most practical solution.[2]
Q4: What analytical techniques can be used to characterize a deactivated catalyst?
A4: Several techniques can provide insight into the cause of deactivation:[14]
-
BET Surface Area Analysis: Can reveal a loss of surface area due to fouling or thermal degradation.[14]
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.[14]
-
Temperature-Programmed Desorption (TPD): Helps to understand the strength of adsorption of different species on the catalyst.[14]
-
Elemental Analysis (e.g., XRF, PIXE): Can identify foreign elements that have been deposited on the catalyst.[14]
Q5: How can I improve the selectivity of the reaction and avoid side products?
A5: In addition to the reduction of the nitro group, the nitrile group can also be hydrogenated, potentially leading to benzylamine and subsequent condensation products.[6]
-
Catalyst Choice: Different metals exhibit different selectivities. For instance, palladium and platinum can be used to tune the selectivity towards primary or secondary amines in nitrile hydrogenations under specific conditions.[15]
-
Reaction Conditions: Temperature, pressure, and solvent can all be optimized to favor the desired reaction pathway. Milder conditions often lead to higher selectivity.[16]
-
Additives: In some cases, the addition of small amounts of specific reagents can help to suppress unwanted side reactions.
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Experimental Protocols
Protocol 1: Standard Hydrogenation of this compound
Caution: This reaction should be carried out in a well-ventilated fume hood. Proper personal protective equipment (PPE) should be worn.
-
Reaction Setup: To a hydrogenation vessel, add this compound and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[2]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (this can be from a hydrogen cylinder or a balloon).[2]
-
Reaction: Stir the mixture vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[2]
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Important: Keep the filter cake wet at all times as dry Pd/C can be pyrophoric.[2]
-
Isolation: The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
MDPI. (2021). Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). WO2014014466A1 - Regeneration of a hydrogenation catalyst.
- ACS Publications. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(43), 18686–18697.
- NIH. (2013). Catalysis for Fluorination and Trifluoromethylation. Accounts of chemical research, 46(11), 2458–2472.
- RSC Publishing. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(15), 5038-5047.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 133-153.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
- PubMed. (1981). Industrial toxicology of metals of the platinum group. Gigiena truda i professional'nye zabolevaniia, (1), 1-5.
-
ResearchGate. (2019). Reaction pathways associated with the hydrogenation of benzonitrile. Retrieved from [Link]
-
ResearchGate. (2022). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Retrieved from [Link]
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ResearchGate. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (2019). Influence of support on catalytic activity of Ni catalysts in p-nitrophenol hydrogenation to p-aminophenol. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
-
International Platinum Group Metals Association. (n.d.). TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
- ACS Publications. (2006). Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research, 45(23), 7793–7798.
-
SciSpace. (2001). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
- NIH. (2018). Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation.
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
- RSC Publishing. (2014). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 4(9), 3045-3054.
-
MDPI. (2018). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
- Google Patents. (n.d.). JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds.
-
Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]
-
ResearchGate. (2012). Catalytic reduction of different nitroarenes. Retrieved from [Link]
-
SciSpace. (1993). Performance of Platinum‐Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. Retrieved from [Link]
- PubMed. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Chemical communications (Cambridge, England), 58(58), 8089–8092.
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]
-
MDPI. (2023). Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
Encyclopedia of Life Support Systems (EOLSS). (n.d.). CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. Retrieved from [Link]
-
EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Åbo Akademi University. (2008). Advanced techniques for characterization of heterogeneous catalysts. Retrieved from [Link]
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Technical Support Center: Byproduct Analysis in the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with byproduct formation during this critical synthesis. By understanding the underlying reaction mechanisms and employing robust analytical techniques, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts expected during the synthesis of this compound via nitration of 2-(trifluoromethyl)benzonitrile?
The most common byproducts are positional isomers formed during the electrophilic aromatic substitution reaction. The primary product is the desired 4-nitro isomer, but other isomers can also be formed. Additionally, under certain conditions, hydrolysis of the nitrile group can lead to the formation of corresponding benzoic acid derivatives.
-
Positional Isomers: The main byproducts are other nitro-substituted isomers, such as 3-Nitro-2-(trifluoromethyl)benzonitrile and 5-Nitro-2-(trifluoromethyl)benzonitrile.
-
Hydrolysis Products: If water is present in the reaction mixture, particularly at elevated temperatures, the nitrile group (-CN) can hydrolyze to a carboxylic acid group (-COOH), forming 4-Nitro-2-(trifluoromethyl)benzoic acid.[1][2][3][4]
Q2: What is the mechanistic basis for the formation of these isomeric byproducts?
The formation of isomers is governed by the directing effects of the substituents on the benzene ring during electrophilic nitration.[5] The starting material, 2-(trifluoromethyl)benzonitrile, has two deactivating, meta-directing groups: the trifluoromethyl group (-CF3) and the nitrile group (-CN).[6]
-
The -CF3 group at position 2 strongly directs incoming electrophiles (like the nitronium ion, NO2+) to its meta positions (positions 4 and 6).
-
The -CN group at position 1 directs incoming electrophiles to its meta positions (positions 3 and 5).
The desired 4-nitro isomer is formed when nitration occurs at the position that is meta to the -CF3 group and para to the -CN group. The formation of other isomers, like the 3-nitro and 5-nitro isomers, occurs due to competing directing effects.[7][8]
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A combination of chromatographic and spectroscopic methods is typically employed for comprehensive byproduct analysis.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the different nitro isomers.[9] A reverse-phase C18 column is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile compounds and providing mass information for identification.[9] It can help confirm the identity of isomers and other potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to definitively identify the different isomers and distinguish them from the desired product.
Troubleshooting Guide
Problem: My reaction yields a significant amount of the 3-nitro and 5-nitro isomers. How can I improve the regioselectivity for the 4-nitro product?
Answer:
Improving regioselectivity involves carefully controlling the reaction conditions to favor nitration at the 4-position. The nitration of deactivated aromatic rings can be challenging, and forcing conditions often lead to a mixture of products.[8]
Causality: The formation of multiple isomers is a direct result of the competing directing effects of the -CF3 and -CN groups. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. This will favor the kinetically controlled product, which is often the desired 4-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence selectivity. While a standard mixture of nitric acid and sulfuric acid is common, other reagents might offer better results.[12][13][14] For instance, the use of acyl nitrates generated in situ has been shown to improve para-selectivity in the nitration of deactivated benzenes.[7][8]
-
Catalyst Systems: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity by providing a shape-selective environment that favors the formation of the para-isomer.[7][8][15]
Problem: I observe a byproduct with a different mass in my GC-MS analysis, suggesting something other than an isomer. What could it be?
Answer:
An unexpected mass peak often points to a side reaction, such as hydrolysis.
Causality: The presence of water in the reaction medium, especially under strong acidic conditions and with heating, can lead to the hydrolysis of the benzonitrile to benzoic acid.[1][2][3][16] The resulting 4-Nitro-2-(trifluoromethyl)benzoic acid has a different molecular weight than the desired product.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Control Reaction Temperature: Avoid excessive heating, as higher temperatures accelerate the rate of hydrolysis.
-
Analytical Confirmation: To confirm the presence of the benzoic acid derivative, you can use techniques like LC-MS to get an accurate mass or derivatize the sample (e.g., esterification) before GC-MS analysis to make it more volatile.
Experimental Protocols & Data
Protocol: HPLC-UV Analysis for Isomer Quantification
This protocol provides a general method for the separation and quantification of nitro isomers of 2-(trifluoromethyl)benzonitrile.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material, the desired 4-nitro product, and isomeric byproducts based on their retention times (determined using reference standards if available).
-
Calculate the relative percentage of each component based on the peak area.
-
Table 1: Typical Analytical Data for Byproduct Identification
| Compound | Typical Relative Retention Time (HPLC) | Key m/z fragments (GC-MS) |
| 2-(Trifluoromethyl)benzonitrile | 0.85 | 171, 152, 121 |
| This compound | 1.00 | 216, 186, 170, 140 |
| 3-Nitro-2-(trifluoromethyl)benzonitrile | ~0.92 | 216, 186, 170, 140 |
| 5-Nitro-2-(trifluoromethyl)benzonitrile | ~0.95 | 216, 186, 170, 140 |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | ~0.70 | 235, 218, 189 |
Note: Relative retention times and mass fragments can vary depending on the specific analytical conditions and instrumentation.
Visualized Workflows and Mechanisms
Below are diagrams illustrating the reaction pathway and a recommended workflow for troubleshooting byproduct formation.
Caption: Reaction scheme for the nitration of 2-(trifluoromethyl)benzonitrile.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
-
Analytical Methods for Determination of Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. (2019). European Patent Office. EP 3696164 A1. Retrieved from [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]
-
Nitration of aromatic compounds. (2019, January 3). YouTube. Retrieved from [Link]
-
EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Study of hydrolysis of benzonitrile. (2018). ResearchGate. Retrieved from [Link]
-
Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (2019). European Patent Office. EP 3696165 A1. Retrieved from [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. Retrieved from [Link]
-
Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved from [Link]
-
Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
Nitration and aromatic reactivity. (1971). Cambridge University Press. Retrieved from [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 9). YouTube. Retrieved from [Link]
-
Nitration of trifluoromethyl benzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. (1996). The Journal of Organic Chemistry. Retrieved from [Link]
-
Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2006). ORCA - Cardiff University. Retrieved from [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents. CN1810775B.
-
Regioselective Nitration of Deactivated Mono-Substituted Benzenes Using Acyl Nitrates Over Reusable Acidic Zeolite Catalysts. (n.d.). SciSpace. Retrieved from [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999). Google Patents. US5977418A.
-
Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
- The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles. (2018). Google Patents. CN106631886B.
-
Regioisomeric reactive pathways associated with the nitration reaction... (2023). ResearchGate. Retrieved from [Link]
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (2020). Google Patents. CN109438282B.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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- 7. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. env.go.jp [env.go.jp]
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- 15. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Conversions of 2-(Trifluoromethyl)benzonitrile
Welcome to the technical support guide for 2-(trifluoromethyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but often challenging chemical intermediate. Here, we address common issues encountered during its conversion, focusing on the scientific principles behind the troubleshooting steps to empower you to resolve experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the conversion of 2-(trifluoromethyl)benzonitrile often incomplete?
A1: The primary challenge stems from the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group located at the ortho position.[1] This group significantly reduces the electron density of the entire aromatic ring and, through inductive effects, decreases the electrophilicity of the nitrile carbon (-C≡N). For reactions involving nucleophilic attack on the nitrile carbon, such as hydrolysis or addition of organometallics, this reduced electrophilicity can dramatically slow down the reaction rate, leading to incomplete conversion under standard conditions.[2][3]
Q2: My hydrolysis reaction of 2-(trifluoromethyl)benzonitrile has stalled. I see both starting material and the intermediate amide. What's happening?
A2: Nitrile hydrolysis, whether under acidic or basic conditions, is a two-step process: first to an amide intermediate, and then to the carboxylic acid.[4][5][6] The second step, the hydrolysis of the amide, can often be the rate-limiting step and may require more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) than the initial hydration of the nitrile.[7] The stability of the intermediate 2-(trifluoromethyl)benzamide can cause it to accumulate, especially under milder conditions. It is crucial to push the reaction to completion to avoid a difficult separation of the amide from the final carboxylic acid product.
Q3: What are the best analytical methods to monitor the reaction progress?
A3: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time tracking of the disappearance of the starting material and the appearance of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the non-polar nitrile, the more polar amide, and the highly polar carboxylic acid (which will likely streak without an acidic additive like acetic acid in the eluent).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. These methods can accurately determine the relative percentages of the starting nitrile, intermediate amide, and final product, providing precise data on conversion and yield.[8]
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present. You can monitor the disappearance of the sharp nitrile peak (around 2230 cm⁻¹) and the appearance of the amide C=O stretch (around 1660 cm⁻¹) and later, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).[8]
Troubleshooting Guide 1: Incomplete Hydrolysis
Hydrolysis of 2-(trifluoromethyl)benzonitrile to 2-(trifluoromethyl)benzoic acid is a common but frequently problematic transformation. The guide below provides a systematic approach to overcoming incomplete conversion.
Core Problem: Reaction Stalls Under Acidic or Basic Conditions
The deactivating effect of the -CF3 group makes the nitrile carbon less susceptible to nucleophilic attack by water (under acidic conditions) or hydroxide ions (under basic conditions).[2][3] Therefore, standard hydrolysis protocols are often insufficient.
Troubleshooting Workflow: Hydrolysis
Below is a logical workflow to diagnose and solve incomplete hydrolysis.
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Data & Protocols
Table 1: Recommended Starting Conditions for Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Key Considerations |
| Reagent | 50-75% aq. H₂SO₄ | 20-40% aq. NaOH or KOH | Higher concentrations are needed to overcome electronic deactivation. |
| Temperature | 100-140 °C (Reflux) | 100-120 °C (Reflux) | High heat is essential to drive the reaction to completion.[9] |
| Time | 12-48 hours | 8-24 hours | Monitor reaction progress; do not stop prematurely. |
| Solvent | Water or Acetic Acid/Water | Water or Ethylene Glycol | Co-solvents can help with the solubility of the starting material. |
Protocol 1: Enhanced Acid-Catalyzed Hydrolysis
This protocol is designed to force the reaction to completion by using concentrated acid and high temperatures.
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Carefully add a 3:1 mixture of concentrated sulfuric acid and water (e.g., 75% H₂SO₄). Use approximately 5-10 mL of acid solution per gram of nitrile.
-
Caution: The addition of water to concentrated acid is highly exothermic. Always add acid to water, or in this case, prepare the mixture beforehand with extreme care and cooling.
2. Reaction Execution:
-
Heat the mixture to reflux (approx. 120-140 °C) using an oil bath.
-
Maintain reflux for 24-48 hours. Monitor the reaction's progress every 8-12 hours using TLC or HPLC. The reaction is complete when no starting material or amide intermediate is observed.
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature, then carefully pour it over crushed ice in a large beaker.
-
The 2-(trifluoromethyl)benzoic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water or toluene) to obtain the pure carboxylic acid.
Troubleshooting Guide 2: Incomplete Reduction
The reduction of 2-(trifluoromethyl)benzonitrile to 2-(trifluoromethyl)benzylamine is another key transformation. Strong, non-selective reducing agents are often required, which can present their own challenges.
Core Problem: Stalled Reduction or Side Product Formation
The electron-withdrawing -CF3 group can influence the reactivity of the nitrile toward reducing agents. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, incomplete reactions can occur due to poor reagent quality, insufficient equivalents, or improper reaction setup.[10] Catalytic hydrogenation can also be challenging and may lead to side products if not carefully controlled.[11]
Troubleshooting Workflow: Reduction
Caption: Troubleshooting workflow for incomplete nitrile reduction.
Data & Protocols
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Key Considerations |
| LiAlH₄ | Highly effective and fast.[12][13] | Highly reactive with water; requires strictly anhydrous conditions; can reduce other functional groups. | Use fresh reagent. Perform a careful, dropwise quench at low temperature.[10] |
| H₂ / Raney Ni | Cost-effective; good for large scale. | Requires high pressure/temperature; catalyst can be pyrophoric; potential for ring reduction. | Use of ammonia in the solvent can suppress secondary amine formation. |
| BH₃-THF | Milder than LiAlH₄; good functional group tolerance. | Can be slower; requires careful handling of borane complex. | Electron-withdrawing groups on the nitrile generally accelerate the reduction.[14] |
Protocol 2: Robust Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol emphasizes the critical need for anhydrous conditions to ensure the full activity of the reducing agent.
1. Reaction Setup:
-
Set up an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.
-
In the flask, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
2. Reaction Execution:
-
Dissolve 2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC until all starting material is consumed. The mechanism involves two successive hydride additions.[2]
3. Workup and Isolation (Fieser Workup):
-
Cool the reaction mixture back to 0 °C.
-
Crucial Quenching Step: Quench the reaction by the sequential, slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[10]
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purification can be achieved by distillation or chromatography.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Medium. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]
-
Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
-
2-(Trifluoromethyl)benzonitrile. PubChem. [Link]
- Preparation method of 2-trifluoromethyl benzoic acid.
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
- Hydrolysis of nitriles to carboxylic acids.
-
Stoichiometric reductions of benzonitrile (4 a). ResearchGate. [Link]
-
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. PubChem. [Link]
-
Nitrile reduction issues. Reddit. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reaction of InCl3 with Various Reducing Agents. ResearchGate. [Link]
-
Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. ResearchGate. [Link]
-
Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. ResearchGate. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC. [Link]
-
Hydrolysis product troubleshooting. Reddit. [Link]
-
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]
-
Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. [Link]
-
Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate. [Link]
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Technical Support Center: Recrystallization of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the purification of 4-Nitro-2-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications such as pharmaceutical and agrochemical synthesis.[1][2] Achieving high purity is critical, as the efficacy and safety of the final active ingredients depend directly on the quality of their precursors.[3]
Recrystallization is a powerful technique for purifying solid organic compounds.[4] It operates on the principle of differential solubility: an impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the "mother liquor".[5] This guide provides practical, field-tested advice to help you overcome common challenges and optimize your purification process for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[5] For aromatic compounds like this, alcohols are often a good starting point.[6] We recommend performing a small-scale solvent screen with the following candidates:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Heptane or Hexane (may be suitable as an anti-solvent)
-
Mixed Solvent Systems: Toluene/Heptane or Ethanol/Water
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a yellow to orange crystalline solid.[7] Its reported melting point is in the range of 49-53 °C.[8] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: What are the likely impurities in my crude sample?
A3: Impurities will depend on the synthetic route used. Common syntheses may involve the cyanation of a corresponding aryl halide.[2][9] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., 4-halo-2-(trifluoromethyl)nitrobenzene).
-
By-products from side reactions.
-
Residual catalysts or reagents used in the synthesis.[9]
Q4: My compound is separating as an oil instead of crystals. What is happening and how do I fix it?
A4: This phenomenon is known as "oiling out" and is a common problem in recrystallization.[10] It typically occurs when the saturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. High impurity levels can also promote oiling out.[10] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11] Insulating the flask can help achieve a gradual cooling rate.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated at the lower temperature.[10][13] 2. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[10] 3. Cooling rate is too rapid: Insufficient time for nucleation and crystal lattice formation. | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and concentrate the solution. Re-cool slowly.[11] 2. Induce Crystallization: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites.[6][10] b) Seed: Add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystallization.[10] |
| Product "Oils Out" | 1. Solution is highly impure: Impurities can depress the melting point of the solute, causing it to separate as a liquid.[10] 2. Cooling is too fast: The solution becomes supersaturated at a temperature above the solute's melting point. | 1. Slow Down Cooling: Reheat the mixture to form a clear solution, add 5-10% more solvent, and insulate the flask (e.g., in a beaker of warm water) to ensure very slow cooling.[11][12] 2. Consider Pre-Purification: If the material is heavily contaminated, a different purification method like column chromatography may be necessary before attempting recrystallization.[10] |
| Poor or Low Yield | 1. Excessive solvent: A significant amount of the product remains dissolved in the mother liquor even when cold.[11] 2. Washing with warm solvent: Using rinse solvent that is not adequately chilled can redissolve a portion of the collected crystals.[13] 3. Premature crystallization: The product crystallizes in the filter funnel during hot filtration (if performed). | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[13] After filtration, cool the mother liquor in an ice bath to maximize crystal recovery.[12] 2. Use Ice-Cold Rinse: Always wash the collected crystals with a minimal amount of ice-cold solvent.[5][13] 3. Keep Funnel Hot: If performing a hot filtration, pre-heat the funnel with steam or hot solvent to prevent the product from crashing out prematurely.[12] |
| Crystals are Discolored or Appear Impure | 1. Rapid crystal formation: Fast crystallization can trap impurities within the crystal lattice.[11] 2. Presence of colored impurities: The crude material contains highly colored by-products. | 1. Ensure Slow Cooling: Slower cooling rates lead to the formation of more perfect crystals, which naturally exclude impurities.[6] 2. Use Activated Charcoal: If the hot, dissolved solution has a colored tint, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Note: Test this on a small scale first, as charcoal can sometimes adsorb the desired product. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized procedure. The ideal solvent and volumes should be determined empirically based on small-scale trials.
Materials:
-
Crude this compound
-
Candidate recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks (at least two)
-
Heat source (hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. This ensures you are using the minimum amount of hot solvent.[13]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional, required if charcoal was used): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Place a small amount of hot solvent in the receiving flask and keep it warm. Pre-heat the filter funnel. Pour the hot solution through the filter paper into the clean, hot receiving flask. This step must be done quickly to prevent crystallization in the funnel.[12]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it on a surface where it will not be disturbed. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent to ensure a good seal.[12] Swirl the flask to create a slurry of crystals and pour it into the funnel while the vacuum is on.
-
Washing: With the vacuum still applied, wash the collected crystals ("filter cake") with one or two small portions of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.[5] Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
References
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. [Link]
-
Pittelkow, M., et al. (2019). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. European Patent EP 3696165 A1. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]
-
This compound. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Ahrens, H., et al. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. European Patent EP 3696164 A1. [Link]
-
How can I purify impure benzonitrile? (2017). ResearchGate. [Link]
-
Benzonitrile-impurities. (n.d.). Pharmaffiliates. [Link]
-
Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
Sources
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the highly exothermic nature of this nitration reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to conduct this synthesis safely and efficiently. The information herein is synthesized from established chemical principles and field-proven safety protocols to ensure both scientific integrity and practical applicability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific, critical issues that you may encounter during the synthesis. The question-and-answer format is designed for rapid problem identification and resolution.
Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)
Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What is happening, and what are my immediate actions?
Answer: You are likely experiencing a thermal runaway, a critical situation where the reaction's heat generation rate surpasses the cooling system's heat removal capacity.[1] This is the most severe hazard in nitration reactions.[2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has sufficient capacity. If using an ice-water bath, add more ice and salt to lower the temperature further. Increase the stirring rate to improve heat transfer to the cooling medium.[1]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction. This is a last resort and must be performed with extreme caution. The procedure involves slowly and carefully adding the reaction mixture to a large volume of crushed ice or ice-cold water with vigorous stirring.[3] Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process. This step should only be undertaken if you have an established and approved emergency protocol.[3]
-
Evacuate if Necessary: If the reaction cannot be controlled, evacuate the area immediately and alert your laboratory's safety personnel.
Root Cause Analysis & Prevention:
-
Rapid Addition of Nitrating Agent: The most common cause is adding the nitric acid/sulfuric acid mixture too quickly, generating heat faster than it can be dissipated.[3] Solution: Employ a slow, dropwise addition using a pressure-equalizing dropping funnel, ensuring the internal temperature remains stable.
-
Inadequate Cooling: The cooling bath may lack the capacity for the scale of the reaction. Solution: Use a larger cooling bath or a more efficient cooling medium (e.g., ice-salt bath for temperatures below 0°C).[3][4]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate through the mixture.[1][3] Solution: Use a suitable mechanical stirrer and ensure vigorous, consistent agitation throughout the reaction.
-
Accumulation of Unreacted Reagents: If the reaction is too cold, the nitrating agent may accumulate without reacting. A subsequent, small increase in temperature can then trigger a sudden, delayed, and highly exothermic reaction.[3] Solution: Maintain the recommended temperature range and ensure the reaction initiates as the nitrating agent is added.
Issue 2: Low Yield of this compound
Question: After work-up and purification, my product yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in this nitration can be attributed to several factors, ranging from incomplete reaction to product loss during isolation.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material, 2-(trifluoromethyl)benzonitrile.[5] Consider extending the reaction time at the recommended temperature if starting material is still present.
-
Side Reactions: Overly aggressive conditions (e.g., high temperature) can lead to the formation of unwanted byproducts or oxidation of the starting material. The trifluoromethyl group is electron-withdrawing and deactivating, requiring carefully controlled conditions to achieve selective nitration. Solution: Strictly adhere to the recommended temperature protocol. Maintaining a low temperature is crucial for minimizing side reactions.[4][5]
-
Product Loss During Work-up: Significant product loss can occur during the quenching and extraction phases. Solution: When quenching the reaction mixture in ice water, ensure the product fully precipitates before filtration. Use cold water for washing the precipitate to minimize its solubility and subsequent loss.[4] During extraction, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the strong exotherm in this reaction? A1: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[6] The strong exotherm originates from the reaction between the highly reactive electrophile, the nitronium ion (NO₂⁺), and the aromatic ring of 2-(trifluoromethyl)benzonitrile. The formation of the nitronium ion from nitric acid and sulfuric acid is itself an equilibrium process, but the subsequent reaction with the aromatic substrate to form a C-N bond is highly energetically favorable and releases a significant amount of heat.[2][7]
Q2: What are the most critical parameters to monitor and control for a safe reaction? A2: The three most critical parameters are:
-
Internal Reaction Temperature: This must be continuously monitored with a calibrated thermometer placed within the reaction mixture.
-
Addition Rate of the Nitrating Agent: This must be slow and controlled to manage the rate of heat generation.
-
Agitation Rate: Vigorous and consistent stirring is essential to ensure uniform heat and mass distribution.[1]
Q3: What is the specific role of concentrated sulfuric acid in this synthesis? A3: Concentrated sulfuric acid acts as a catalyst. Its primary role is to react with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that nitrates the aromatic ring. Without the sulfuric acid, the reaction with a deactivated ring like 2-(trifluoromethyl)benzonitrile would be impractically slow.[6]
Q4: How should I approach scaling up this synthesis? A4: Scaling up exothermic reactions is non-trivial and requires careful consideration of thermal safety. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Before attempting a large-scale synthesis, it is highly recommended to perform calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2][8][9] This data is crucial for ensuring that the plant-scale cooling equipment has the capacity to handle the thermal load safely.
Data Summary: Critical Reaction Parameters
The following table summarizes the recommended parameters for the synthesis of this compound. These should be optimized for your specific laboratory setup and scale.
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-(Trifluoromethyl)benzonitrile | The aromatic substrate for nitration. |
| Nitrating Agent | Conc. Nitric Acid / Conc. Sulfuric Acid (1:1 to 1:2 v/v) | Generates the required nitronium ion (NO₂⁺) electrophile.[6] |
| Reaction Temperature | 0°C to 10°C | Crucial for controlling the exotherm and minimizing side reactions.[4] |
| Nitrating Agent Addition | Slow, dropwise addition | Prevents rapid heat generation and potential thermal runaway.[3] |
| Agitation | Vigorous and consistent mechanical stirring | Ensures homogenous mixing and prevents localized hot spots.[3] |
| Monitoring | Internal thermometer, TLC/GC | For real-time control of temperature and reaction progress.[4][5] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and risk-assessed for your specific laboratory conditions.
Materials:
-
2-(Trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice-salt bath. Maintain the temperature of the nitrating mixture below 10°C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 2-(trifluoromethyl)benzonitrile in a portion of the concentrated sulfuric acid.
-
Cooling: Cool the solution of the starting material to 0°C using an ice-salt bath.[4]
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the starting material. Critically, ensure the internal reaction temperature does not exceed 10°C throughout the addition.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration.
-
Washing: Wash the filtered solid sequentially with plenty of cold water until the washings are neutral to pH paper, followed by a wash with cold dilute sodium bicarbonate solution, and finally with cold water again.[3]
-
Drying and Purification: Dry the crude product. The this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Workflow and Thermal Control Points
The following diagram illustrates the critical workflow for this synthesis, emphasizing the points where thermal management is paramount.
Caption: Experimental workflow highlighting critical thermal control points.
References
- Benchchem.
- Benchchem.
- European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.
- Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
- MDPI.
- Benchchem.
- Benchchem. Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis.
- Wikipedia. TNT.
- Chem-Impex. This compound.
- National Center for Biotechnology Information.
- ResearchGate.
- Master Organic Chemistry.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 4-Nitro-2-(trifluoromethyl)benzonitrile Reactions
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for monitoring chemical reactions involving 4-Nitro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals like Bicalutamide and Enzalutamide, robust and reliable analytical monitoring is paramount to ensure reaction completion, quantify yield, and identify potential impurities.[1][2][3]
This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions. Our goal is to empower you with the expertise to select the right analytical tools, troubleshoot common problems, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Method Selection
Q1: What are the primary analytical techniques for monitoring reactions of this compound?
The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
HPLC (typically with UV detection): This is often the workhorse method for in-process control and final product analysis. It excels at separating the starting material from products and impurities in the reaction mixture, providing quantitative data on concentration.[4]
-
GC-MS: This technique is suitable if the reactants and products are thermally stable and volatile. It offers excellent separation and provides mass information, which is invaluable for identifying unknown byproducts.[5]
-
NMR Spectroscopy (¹H and ¹⁹F): NMR is a non-invasive technique that provides both structural and quantitative information in real-time without the need for sample workup.[6] The presence of the trifluoromethyl (-CF3) group makes ¹⁹F NMR an exceptionally clean and powerful tool for monitoring reactions of this compound, as the ¹⁹F signal is highly specific and sensitive.[7][8]
Q2: How do I choose the best analytical method for my specific reaction?
The choice depends on the reaction kinetics, the properties of the compounds involved, and the information you need. The following workflow provides a logical approach to method selection.
Caption: Workflow for selecting the appropriate analytical method.
Q3: I need to validate my HPLC method for regulatory purposes. What are the key parameters to consider?
Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[9][10] According to the International Conference on Harmonisation (ICH) guidelines, the key validation characteristics are:[11]
| Parameter | Description | Why It's Important |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[12] | Ensures you are measuring only what you intend to measure. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] | Confirms the method's response is predictable across a range of concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13] | Defines the concentration boundaries for reliable measurements. |
| Accuracy | The closeness of test results to the true value.[13] | Establishes the "correctness" of the measurement. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] | Demonstrates the method's repeatability and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] | Defines the sensitivity limit for detection. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Defines the sensitivity limit for reliable measurement. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | Provides an indication of its reliability during normal usage. |
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
HPLC Troubleshooting Guide
Caption: Troubleshooting flowchart for HPLC peak shape issues.
Q: My retention times are drifting and getting longer with each injection. What's wrong? A: This is a classic sign of a problem with the mobile phase or the column.
-
Cause 1: Mobile Phase Composition Change: The organic solvent in your mobile phase may be evaporating, making it "weaker" and increasing retention times.[14]
-
Cause 2: Column Not Equilibrated: The column chemistry has not reached equilibrium with the mobile phase.
-
Solution: Increase the column equilibration time, especially after changing solvents or after the system has been idle. Flushing with at least 10-15 column volumes is a good starting point.[16]
-
-
Cause 3: Leaking Pump or Fittings: A leak in the system will cause a drop in flow rate, leading to longer retention times.
-
Solution: Check the system for any visible leaks, especially around pump seals and fittings. A buildup of buffer salts is a common sign of a slow leak.[15]
-
Q: I'm seeing a noisy or drifting baseline. How can I fix this? A: A stable baseline is critical for accurate quantification.
-
Cause 1: Air Bubbles in the System: Bubbles passing through the detector cell will cause sharp spikes or a noisy baseline.
-
Solution: Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air.[16]
-
-
Cause 2: Contaminated Mobile Phase or Detector Cell: Impurities or microbial growth in the mobile phase can cause a drifting baseline.
-
Cause 3: Detector Lamp Failing: An aging UV detector lamp can lead to decreased energy and increased noise.
-
Solution: Check the lamp energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its rated lifetime.[16]
-
GC-MS Troubleshooting Guide
Q: I'm not seeing a peak for my compound, or the sensitivity is very poor. A: This often points to issues with the sample introduction or ionization.
-
Cause 1: Thermal Degradation: this compound or its reaction products might be degrading in the high-temperature injector.
-
Solution: Lower the injector temperature in increments of 10-20 °C to find a balance between volatilization and stability. If degradation persists, consider a derivatization step to create a more thermally stable analog.
-
-
Cause 2: Poor Ionization (in MS): In Electron Ionization (EI) mode, extensive fragmentation can sometimes lead to a weak or absent molecular ion, making identification difficult.
-
Solution: Switch to a softer ionization technique like Chemical Ionization (CI). CI often produces a strong protonated molecule ([M+H]⁺), which is excellent for confirming the molecular weight of your compounds.[5]
-
-
Cause 3: Active Sites in the Inlet or Column: The nitro group can be sensitive to active sites (e.g., exposed silanols) in the GC pathway, leading to peak tailing or irreversible adsorption.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. If the column is old, performance may be restored by breaking off the first few centimeters or, if that fails, replacing it.
-
NMR Reaction Monitoring Guide
Q: My peaks are broad and distorted, making quantification impossible. What can I do? A: This is a common issue when the reaction mixture's properties (like viscosity or magnetic susceptibility) change over time.
-
Cause 1: Sample Inhomogeneity: As the reaction proceeds, solids may precipitate, or viscosity may change, leading to a non-homogenous magnetic field across the sample.[18]
-
Solution: While difficult to eliminate completely, ensure good mixing before analysis. More importantly, use advanced data processing methods that do not rely on perfect peak shapes. Some software packages use algorithms based on Wasserstein distance or other deconvolution methods that are robust to line shape imperfections.[18][19]
-
-
Cause 2: Unstable Magnetic Field (No Lock): If you are using protonated (non-deuterated) solvents, the deuterium lock system cannot be used, leading to field drift and distorted peaks.[19]
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for monitoring a reaction where this compound is consumed. This method must be fully validated for your specific application. [9][11]
-
Instrumentation & Columns:
-
HPLC system with UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start with a 60:40 (A:B) mixture, ramping to 20:80 (A:B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
-
Detector Settings:
-
Wavelength: Monitor at 254 nm or determine the λmax of your compounds using the DAD.
-
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with the initial mobile phase (60:40 A:B) to a suitable concentration (e.g., in a 10 mL volumetric flask).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the peak areas for the starting material and product(s).
-
Calculate the percent conversion by comparing the relative peak areas over time.
-
Protocol 2: In-Situ ¹⁹F NMR for Real-Time Monitoring
This non-invasive method is ideal for kinetic studies.
-
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
-
-
Sample Preparation:
-
Set up the reaction on an NMR-scale (approx. 0.6 mL) directly in a 5 mm NMR tube using a deuterated solvent if possible (for locking). If not, ¹⁹F NMR can still be performed without a lock.
-
Add all reagents except one initiator.
-
Acquire a t=0 spectrum of the starting material, this compound.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the final reagent or by temperature change).
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 1-5 minutes, depending on reaction speed).[20] Use a pulse sequence designed for quantitative measurements.
-
-
Data Processing:
-
Process the spectra series.
-
Integrate the signal for the starting material's -CF3 group and the new signal(s) corresponding to the product(s)' -CF3 group.
-
The relative integrals directly correspond to the molar ratio of the species in the tube, allowing for a precise calculation of reaction conversion over time.[6]
-
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Nelson Labs. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- Cardiff University ORCA. (n.d.). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer.
- Google Patents. (n.d.). EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Google Patents. (2006, February 23). US20060041161A1 - Procedure for the synthesis of bicalutamide.
- ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives.
- Kamedulski, P., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- Chem-Impex. (n.d.). This compound.
- GSRS. (n.d.). This compound.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- Royal Society of Chemistry. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072.
- Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds.
- ChemicalBook. (2025, July 14). This compound.
- CymitQuimica. (n.d.). CAS 320-47-8: this compound.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CAS 320-47-8: this compound [cymitquimica.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. pharmtech.com [pharmtech.com]
- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 8. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. pharmtech.com [pharmtech.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. wjarr.com [wjarr.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Preventing decomposition of 4-Nitro-2-(trifluoromethyl)benzonitrile during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS No. 320-47-8). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a Senior Application Scientist, I've designed this guide to provide not only procedural steps but also the underlying scientific principles to ensure the long-term stability and integrity of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and stability of this compound.
Q1: What is the recommended short-term storage temperature for this compound?
For routine daily use, it is recommended to store this compound at room temperature.[1] Ensure the container is tightly sealed to protect it from atmospheric moisture.
Q2: Are there special requirements for long-term storage?
Yes. For long-term stability, particularly to minimize slow degradation, storage in a cool, dry place is recommended. A desiccator at room temperature or storage in a refrigerator (2-8°C) is ideal. Always allow the container to return to room temperature before opening to prevent water condensation on the cold solid.
Q3: What does the product look like, and should I be concerned about color changes?
This compound is typically a white to yellow or light green crystalline powder.[1] A significant change in color, such as darkening to brown or the appearance of oily patches, can be an indicator of decomposition and warrants further purity analysis.
Q4: Is this compound sensitive to light?
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section uses a question-and-answer format to address specific problems you might encounter, providing diagnostic steps and corrective actions.
Q: My HPLC analysis shows a new, more polar peak appearing over time. What is the likely cause?
A: The most probable cause is the hydrolysis of the nitrile (-C≡N) group to either a primary amide (-CONH₂) or a carboxylic acid (-COOH). Both degradation products are significantly more polar than the parent nitrile, causing them to elute earlier on a reverse-phase HPLC column.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, with water acting as the nucleophile.[5][6][7] The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[6][8][9] Trace amounts of acid or base impurities on glassware or in solvents can catalyze this process.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The amide will have a mass of +18 Da (M+H₂O) and the carboxylic acid a mass of +18 Da relative to the parent compound.
-
Check pH: Ensure all solvents and solutions used are neutral. Avoid acidic or basic conditions unless required by the reaction protocol.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: If the compound is handled in solution for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to displace moisture.
-
Q: I've noticed a darkening of the material and a change in its melting point. What could be happening?
A: Darkening and a broadened or depressed melting point are classic signs of impurity and potential thermal decomposition. While the melting point is reported as 49-53°C, significant deviation suggests degradation.[1][10]
-
Causality: Nitroaromatic compounds can undergo complex thermal decomposition reactions.[9] The trifluoromethyl group is generally thermally stable, but the overall molecule's stability can be influenced by the nitro group, which can participate in various degradation pathways upon heating.[11][12][13] Prolonged exposure to elevated temperatures, even below the melting point, can accelerate slow decomposition reactions. A patent related to the synthesis of similar compounds notes that decomposition can occur upon heating to temperatures in the range of 170-200°C.[14]
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the material has not been stored near heat sources (e.g., on top of ovens, in direct sunlight).
-
Perform Purity Analysis: Use HPLC or GC to quantify the purity of the material.[15] Compare the chromatogram to that of a fresh or reference sample.
-
Recrystallize: If the purity is compromised, recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) may be possible to remove impurities.
-
Section 3: Understanding the Chemistry of Decomposition
To effectively prevent degradation, it is crucial to understand the potential chemical pathways through which this compound can decompose.
Potential Decomposition Pathways
The structure of this compound contains three key functional groups on an aromatic ring: a nitrile, a nitro group, and a trifluoromethyl group. Each presents potential routes for degradation.
| Functional Group | Decomposition Pathway | Triggering Conditions | Potential Degradation Product(s) |
| Nitrile (-C≡N) | Hydrolysis | Presence of water; catalyzed by acid or base.[6][7] | 4-Nitro-2-(trifluoromethyl)benzamide; 4-Nitro-2-(trifluoromethyl)benzoic acid |
| Nitro (-NO₂) | Photoreduction/Photolysis | Exposure to UV-Vis light, especially in solution.[2][3] | Nitroso compounds, amino compounds, phenolic compounds.[2][16] |
| Trifluoromethyl (-CF₃) | Thermolysis | High temperatures (generally >200°C).[11][12] | While very stable, extreme heat can lead to complex fragmentation. |
Visualizing Decomposition and Troubleshooting
The following diagrams illustrate the primary decomposition pathways and a logical workflow for troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Section 4: Recommended Protocols
Protocol 1: Standard Storage and Handling
This protocol is designed to maximize the shelf-life and maintain the purity of this compound.
Materials:
-
Container of this compound
-
Amber or opaque vial for aliquots
-
Spatula
-
Desiccator cabinet or sealed container with desiccant
-
Refrigerator (2-8°C) for long-term storage
Procedure:
-
Receiving: Upon receipt, inspect the container for an intact seal. Note the appearance of the material.
-
Working Aliquots: To prevent repeated opening of the main stock container, transfer a smaller, working amount to a separate, clearly labeled amber vial.
-
Short-Term Storage (< 1 month): Store the working aliquot and main stock container tightly sealed in a desiccator at room temperature, away from direct sunlight and heat sources.
-
Long-Term Storage (> 1 month): Place the tightly sealed main stock container in a refrigerator (2-8°C). To prevent moisture ingress, it is advisable to place this container inside a larger, sealed container that also contains desiccant.
-
Dispensing: When removing material from refrigerated storage, allow the entire sealed container to warm to ambient temperature over 1-2 hours before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This is a general method to check the purity of the compound and detect the primary hydrolysis byproducts. Method optimization may be required for your specific system.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient:
-
Start at 50% B
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 50% B over 1 minute
-
Equilibrate at 50% B for 2 minutes
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The parent compound will be the major, late-eluting peak.
-
Look for smaller, earlier-eluting peaks which may correspond to the more polar amide or carboxylic acid degradation products.
-
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
-
Guimarães, E. & Maniero, M. G. (2018). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
-
Kopinke, F. D., et al. (2003). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Ellis, D. A., et al. (2002). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]
-
Krippaehne, et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]
-
Liu, Z., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
precisionFDA. (n.d.). This compound. Available at: [Link]
- Michelotti, E. L., et al. (1990). Process for the production of ortho-nitrobenzonitriles. Google Patents.
-
Wikipedia. (n.d.). Nitrile. Available at: [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition. Available at: [Link]
-
Al-Juboori, F. H. (2012). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung. Available at: [Link]
-
R. D. Laboratories. (n.d.). Photostability. Available at: [Link]
-
Ju, K. S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
Hyland, C. J. T. & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Technical Support Center: Impurity Profiling of Synthesized 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the impurity profiling of 4-Nitro-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, analytical chemists, and process development scientists who work with this critical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount for the safety, efficacy, and reproducibility of the final product.[1][2] This guide provides in-depth, field-proven insights into potential impurities, analytical methodologies, and troubleshooting common challenges encountered during its analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities I should expect during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the electrophilic aromatic nitration of 2-(trifluoromethyl)benzonitrile using a mixture of nitric acid and sulfuric acid ("mixed acid").[3][4][5] This process, while effective, can generate several process-related impurities.
The core of the challenge lies in controlling the regioselectivity of the nitration. The trifluoromethyl (-CF₃) group and the cyano (-CN) group are both electron-withdrawing and meta-directing deactivators of the benzene ring. Understanding their combined influence is key to predicting isomeric byproducts.
Below is a diagram illustrating the primary synthetic pathway and the points at which key impurities may arise.
Caption: Synthetic pathway and common impurity formation points.
Table 1: Summary of Potential Impurities
| Impurity Type | Specific Example(s) | Probable Origin | Analytical Challenge |
| Starting Material | 2-(Trifluoromethyl)benzonitrile | Incomplete reaction. | May co-elute with other nonpolar impurities if the analytical method is not optimized. |
| Positional Isomers | 2-Nitro-6-(trifluoromethyl)benzonitrile, 5-Nitro-2-(trifluoromethyl)benzonitrile | Lack of complete regioselectivity during the electrophilic substitution reaction.[3][5] | Structurally very similar to the main product, requiring high-resolution separation techniques like HPLC or GC. |
| Over-nitration | Dinitro-2-(trifluoromethyl)benzonitrile isomers | Excess nitrating agent or harsh reaction conditions (e.g., high temperature). | Lower polarity than the main product; may elute earlier in reversed-phase HPLC. |
| Side-Reaction Products | 4-Nitro-2-(trifluoromethyl)benzamide | Partial or full hydrolysis of the nitrile group in the acidic, aqueous reaction medium. | Significantly more polar; may be difficult to retain on a standard C18 column without mobile phase modification. |
| Reagent-Related | Residual Solvents (if used), Nitrogen Dioxide | From the reaction workup or as a common byproduct of nitration reactions.[6] | Requires specific techniques like headspace GC-MS for accurate quantification.[7] |
Q2: I need to set up a primary analytical method for routine purity testing. How should I develop a robust HPLC method?
A2: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[8] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its structurally similar impurities.
The following workflow provides a systematic approach to method development.
Caption: Systematic workflow for HPLC method development.
Step-by-Step Experimental Protocol: RP-HPLC Method Development
-
Instrumentation and Columns:
-
An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Recommended Starting Column: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in HPLC-grade water. The acidic modifier is crucial for suppressing the silanol activity on the column and ensuring sharp, symmetrical peaks for acidic or basic analytes. For MS compatibility, formic acid is preferred over non-volatile phosphoric acid.[9][10]
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) or Methanol. ACN often provides better resolution and lower backpressure.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Gradient Program: A typical scouting gradient would be:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.
-
Ensure the sample is fully dissolved, and filter through a 0.45 µm syringe filter to prevent column blockage.
-
-
Optimization:
-
Analyze the chromatogram from the scouting run. Based on the separation, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient provides better separation.
-
Q3: My HPLC chromatogram shows several unexpected peaks. How do I proceed with their identification?
A3: Identifying unknown peaks is a critical step in impurity profiling. It requires a multi-technique approach to gather orthogonal data, leading to a confident structural elucidation. HPLC alone provides retention time and UV data, but for structural information, mass spectrometry and NMR are indispensable.
The following decision tree illustrates a logical workflow for impurity identification.
Sources
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Alternative work-up procedures for 4-Nitro-2-(trifluoromethyl)benzonitrile synthesis
An in-depth guide to alternative work-up procedures for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting, FAQs, and optimized protocols to address common challenges in the purification and isolation of this key chemical intermediate.
Technical Support Center: this compound Synthesis
The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical and agrochemical compounds. The final purity and yield of this intermediate are heavily dependent on the work-up and purification procedures employed. This guide offers a comprehensive overview of alternative work-up strategies to troubleshoot common issues encountered during its synthesis.
The most common synthetic routes involve either the cyanation of a pre-nitrated precursor like 4-chloro-3-nitrobenzotrifluoride or the nitration of 2-(trifluoromethyl)benzonitrile.[1][2][3] Both pathways can lead to specific challenges during product isolation that a standard work-up may not adequately address.
Troubleshooting Guide: Common Work-up Issues & Solutions
This section addresses specific problems researchers may face during the isolation of this compound, offering explanations and alternative procedures.
Question 1: My product does not precipitate when the reaction mixture is quenched on ice. What is happening and what should I do?
-
Probable Cause: This is a frequent issue in nitration reactions.[4] The product may have significant solubility in the highly acidic aqueous mixture, or its melting point, potentially depressed by impurities, results in it being an oil at low temperatures.[4][5]
-
Alternative Work-up 1: Neutralization-Precipitation
-
Rationale: Neutralizing the excess acid will significantly decrease the polarity of the aqueous layer, forcing the organic product to precipitate.
-
Protocol:
-
After quenching the reaction mixture on a sufficient amount of crushed ice, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring.
-
Caution: The addition must be slow to control the exothermic neutralization and subsequent CO₂ evolution. Maintain the temperature below 20°C using an ice bath.
-
Continue adding the base until the effervescence ceases and the pH of the solution is neutral (pH ~7).
-
The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and air-dry.[6]
-
-
-
Alternative Work-up 2: Direct Extraction
-
Rationale: If the product oils out or remains in solution, a liquid-liquid extraction is the most effective way to isolate it.
-
Protocol:
-
Transfer the cold, quenched reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers. The product is now in the organic phase, ready for subsequent washing and purification steps.
-
-
Question 2: The crude product is an oily or tarry substance that is difficult to filter and handle. How can I purify it?
-
Probable Cause: The presence of unreacted starting material or the formation of byproducts, such as isomers or dinitrated compounds, can lead to an oily product.[5] Some reactions, particularly cyanation reactions at high temperatures, can produce tarry byproducts.[1]
-
Alternative Work-up: Extractive Purification with Acid/Base Washes
-
Rationale: This procedure is designed to systematically remove different types of impurities from the organic phase.
-
Protocol:
-
Dissolve the oily crude product in a suitable organic solvent (e.g., ethyl acetate). If coming from a direct extraction, use the combined organic layers.
-
Wash the organic solution sequentially with:
-
Water (1x): To remove the bulk of water-soluble materials.
-
Saturated NaHCO₃ solution (2x): To remove residual strong acids.[7]
-
Water (1x): To wash out any remaining bicarbonate.
-
Brine (1x): To facilitate the separation of the organic and aqueous layers and begin the drying process.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which should now be a more manageable solid or oil.
-
-
Question 3: My final product is yellow or brown, indicating impurities. How can I decolorize it?
-
Probable Cause: Colored impurities often arise from nitrophenolic byproducts (if hydrolysis occurs) or other oxidation/side reactions.[8]
-
Purification Strategy 1: Activated Charcoal Treatment
-
Rationale: Activated charcoal has a high surface area and can adsorb colored, nonpolar impurities.
-
Protocol:
-
Dissolve the impure product in a minimum amount of a suitable hot solvent for recrystallization (e.g., ethanol, methanol).
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).
-
Heat the mixture at reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool slowly to induce crystallization.
-
-
-
Purification Strategy 2: Recrystallization
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[9][10]
-
Protocol:
-
Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[11]
-
-
| Table 1: Common Recrystallization Solvents for Nitroaromatic Compounds | | :--- | :--- | | Solvent | Comments | | Ethanol / Methanol | Often a good first choice for moderately polar compounds.[11][12] | | Isopropanol | Similar to ethanol but can offer different solubility characteristics. | | Hexane / Ethyl Acetate | A good solvent pair for adjusting polarity. Dissolve in hot ethyl acetate and add hot hexane until cloudy. | | Toluene | Effective for compounds that are less polar. | | Acetic Acid / Water | Can be effective, but care must be taken to remove residual acetic acid.[7] |
Question 4: I suspect the nitrile group is hydrolyzing to a carboxylic acid during a basic work-up. How can I avoid this?
-
Probable Cause: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a carboxylic acid.[13][14][15][16] Using strong bases like sodium hydroxide for neutralization can promote this side reaction.[6]
-
Preventative Work-up Strategy: Mild Base & Temperature Control
-
Rationale: Using a weaker base and keeping the temperature low minimizes the rate of nitrile hydrolysis.
-
Protocol:
-
Always perform the neutralization in an ice bath to keep the temperature below 20°C.
-
Use a milder base such as sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Bicarbonate is sufficiently basic to neutralize strong acids without significantly promoting nitrile hydrolysis.
-
Process the reaction mixture promptly. Avoid letting the product sit in acidic or basic aqueous solutions for extended periods.
-
-
Experimental Workflows & Protocols
Diagram 1: Standard Quench & Filtration Work-up
Caption: Alternative workflow using extraction for oily or soluble products.
Frequently Asked Questions (FAQs)
Q1: Is an extraction-based work-up always better than precipitation? Not necessarily. Direct precipitation and filtration is often faster and uses less solvent. However, an extraction-based work-up is superior when the product does not precipitate cleanly, is oily, or when acidic/basic impurities need to be thoroughly removed through washing. Q2: How do I know if my starting material is consumed? Before proceeding to the work-up, it is crucial to monitor the reaction's progress. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) should be used to confirm the disappearance of the starting material. [8]This prevents unnecessary purification challenges from large amounts of unreacted precursors.
Q3: My product is still impure after recrystallization. What is the next step? If recrystallization fails to provide a product of sufficient purity, column chromatography is the next logical step. [10][17]Using a silica gel stationary phase with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from closely related impurities.
References
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd . Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson . Available at: [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Available at: [Link]
-
PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1 . Available at: [Link]
-
Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com . Available at: [Link]
-
Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com . Available at: [Link]
- US2874196A - Method of crystallizing nitro products - Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . Available at: [Link]
-
Di-nitration troubleshooting : r/Chempros - Reddit . Available at: [Link]
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents.
-
PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1 . Available at: [Link]
-
EAS Nitration Experiment & Recrystallization - YouTube . Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? . Available at: [Link]
-
Nitration - GeeksforGeeks . Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Available at: [Link]
-
Nitration of an aromatic compound - Studylib . Available at: [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1 . Available at: [Link]
-
Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
How can I purify impure benzonitrile? - ResearchGate . Available at: [Link]
- DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents.
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
p-NITROBENZONITRILE - Organic Syntheses Procedure . Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate . Available at: [Link]
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- 3. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
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- 17. guidechem.com [guidechem.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
This guide provides an in-depth comparison of common catalytic systems for the synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will delve into the mechanistic nuances, compare the performance of different catalysts with supporting experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic needs.
Introduction to this compound
This compound is a crucial building block in organic synthesis. Its utility is primarily demonstrated in its role as a precursor to Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer. The efficient synthesis of this intermediate is therefore of significant industrial and academic interest. The most common synthetic route involves the cyanation of an appropriate aryl halide, a transformation that is heavily reliant on effective catalysis. This guide will focus on the two most prevalent and effective catalytic systems for this reaction: palladium-based and copper-based catalysts.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation reactions, often referred to as Buchwald-Hartwig aminations, are a powerful tool for the formation of aryl nitriles. These reactions are prized for their high efficiency and broad substrate scope.
Mechanistic Insights
The catalytic cycle for palladium-catalyzed cyanation of an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The cyanide source (M-CN) reacts with the palladium(II) complex, replacing the halide with a cyanide group.
-
Reductive Elimination: The aryl-palladium(II)-cyanide complex undergoes reductive elimination to yield the desired aryl nitrile (Ar-CN) and regenerate the active palladium(0) catalyst.
dot digraph "Palladium-Catalyzed Cyanation Cycle" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L_n" [fillcolor="#FBBC05"]; "Ar-X" [label="4-Chloro-3-(trifluoromethyl)nitrobenzene"]; "Ar-Pd(II)(X)L_n" [label="Oxidative Adduct"]; "M-CN" [label="Cyanide Source (e.g., Zn(CN)2)"]; "Ar-Pd(II)(CN)L_n" [label="Cyanide Complex"]; "Ar-CN" [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative\nAddition"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)(CN)L_n" [label="Transmetalation"]; "Ar-Pd(II)(CN)L_n" -> "Pd(0)L_n" [label="Reductive\nElimination"]; "Ar-Pd(II)(CN)L_n" -> "Ar-CN"; "Ar-X" -> "Ar-Pd(II)(X)L_n"; "M-CN" -> "Ar-Pd(II)(CN)L_n"; } केंद्रीकृत पैलेडियम-उत्प्रेरित साइनाइडेशन चक्र
Performance Data
| Catalyst/Ligand | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / dppf | Zn(CN)₂ | - | DMF | 80 | 2 | 95 | |
| Pd₂ (dba)₃ / Xantphos | KCN | - | Toluene | 100 | 12 | 85 | |
| Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆] | K₂CO₃ | t-AmylOH | 110 | 18 | 92 |
Copper-Catalyzed Cyanation
Copper-catalyzed cyanation reactions represent a more classical and cost-effective approach to the synthesis of aryl nitriles. These methods have seen a resurgence with the development of new ligands that improve their efficiency and substrate scope.
Mechanistic Insights
The mechanism of copper-catalyzed cyanation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, especially in the presence of supporting ligands.
-
Oxidative Addition: A Cu(I) complex undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate.
-
Cyanide Coordination: A cyanide anion coordinates to the copper center.
-
Reductive Elimination: The Cu(III) complex reductively eliminates the aryl nitrile, regenerating the active Cu(I) catalyst.
dot digraph "Copper-Catalyzed Cyanation Cycle" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
"Cu(I)L_n" [fillcolor="#FBBC05"]; "Ar-X" [label="4-Chloro-3-(trifluoromethyl)nitrobenzene"]; "Ar-Cu(III)(X)L_n" [label="Oxidative Adduct"]; "CN-" [label="Cyanide Source"]; "Ar-Cu(III)(CN)L_n" [label="Cyanide Complex"]; "Ar-CN" [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cu(I)L_n" -> "Ar-Cu(III)(X)L_n" [label="Oxidative\nAddition"]; "Ar-Cu(III)(X)L_n" -> "Ar-Cu(III)(CN)L_n" [label="Cyanide\nCoordination"]; "Ar-Cu(III)(CN)L_n" -> "Cu(I)L_n" [label="Reductive\nElimination"]; "Ar-Cu(III)(CN)L_n" -> "Ar-CN"; "Ar-X" -> "Ar-Cu(III)(X)L_n"; "CN-" -> "Ar-Cu(III)(CN)L_n"; } केंद्रीकृत कॉपर-उत्प्रेरित साइनाइडेशन चक्र
Performance Data
| Catalyst/Ligand | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | K₄[Fe(CN)₆] | K₂CO₃ | DMSO | 120 | 24 | 88 | |
| CuCN | NaCN | - | NMP | 160 | 48 | 75 | |
| CuI / TMEDA | KCN | - | Toluene | 110 | 24 | 82 |
Comparative Analysis and Discussion
| Feature | Palladium-Catalyzed Systems | Copper-Catalyzed Systems |
| Catalyst Cost | High | Low |
| Reaction Times | Generally shorter (2-18 h) | Generally longer (24-48 h) |
| Reaction Temperatures | Milder (80-110 °C) | Harsher (110-160 °C) |
| Yields | Typically higher (often >90%) | Generally good, but can be lower |
| Ligand Sensitivity | Highly dependent on ligand choice | Can often be run with simple ligands or neat |
| Toxicity | Palladium is a heavy metal with toxicity concerns | Copper is less toxic than palladium |
| Industrial Scalability | Cost can be a limiting factor | More cost-effective for large-scale synthesis |
Expert Insights:
For laboratory-scale synthesis where high yield and short reaction times are paramount, palladium catalysts, particularly with bulky electron-rich phosphine ligands like dppf or SPhos, are often the preferred choice. The use of zinc cyanide as the cyanide source is also advantageous as it is less toxic than alkali metal cyanides.
For industrial-scale production, the cost of palladium can be prohibitive. In such cases, copper-catalyzed systems offer a more economical alternative. While reaction conditions may be harsher and yields slightly lower, the significant cost savings in the catalyst often outweigh these drawbacks. The development of more active copper catalysts with sophisticated ligands is closing the performance gap with palladium.
Experimental Protocols
Representative Palladium-Catalyzed Cyanation Protocol
This protocol is adapted from the work of Buchwald and co-workers.
Materials:
-
4-Chloro-3-(trifluoromethyl)nitrobenzene (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-chloro-3-(trifluoromethyl)nitrobenzene, Pd₂(dba)₃, dppf, and zinc cyanide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Copper-Catalyzed Cyanation Protocol
This protocol is a representative example of a ligand-assisted copper-catalyzed cyanation.
Materials:
-
4-Chloro-3-(trifluoromethyl)nitrobenzene (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-(trifluoromethyl)nitrobenzene, CuI, L-proline, K₄[Fe(CN)₆], and K₂CO₃.
-
Add anhydrous DMSO.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C.
-
Stir the reaction vigorously for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of catalyst for the synthesis of this compound is a trade-off between cost, efficiency, and reaction conditions. Palladium-based catalysts offer high yields and mild conditions, making them ideal for research and development settings. Copper-based systems, while sometimes requiring harsher conditions, provide a more cost-effective and scalable solution for industrial production. The ongoing development of new ligands and catalytic systems for both metals promises to further improve the efficiency and sustainability of this important chemical transformation.
References
-
Driver, M. S., & Hartwig, J. F. (1997). A Second-Generation Catalyst for the Arylation of Amines and for the Cyanation of Aryl Halides. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]
-
Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides and Triflates. Angewandte Chemie International Edition, 42(46), 5621–5624. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Halides and Triflates. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Zhu, W., & Ma, D. (2005). L-Proline as a General Ligand for the Copper-Catalyzed Cyanation of Aryl Halides. Organic Letters, 7(11), 2185–2187. [Link]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2007). A general and efficient copper-catalyzed cyanation of aryl bromides and iodides. Chemical Communications, (13), 1388–1390. [Link]
A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile
Introduction: The Significance of 4-Nitro-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery
This compound is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its unique electronic and structural features, imparted by the electron-withdrawing nitro and trifluoromethyl groups, make it a valuable precursor for the development of novel therapeutics. Notably, it is a key intermediate in the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide, which are crucial in the treatment of prostate cancer. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, scalability, safety, and cost-effectiveness. This document is intended to serve as a valuable resource for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent and industrially relevant methods include:
-
The Sandmeyer Reaction: A classical and versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful strategy for the functionalization of electron-deficient aromatic rings.
-
Direct Cyanation of a Halogenated Precursor: A common industrial approach for the synthesis of aromatic nitriles.
The following sections will provide a detailed examination of each of these routes.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction offers a robust and well-established method for converting an aromatic amine into a nitrile.[1] In the context of this compound synthesis, this would typically involve the diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile, followed by treatment with a cyanide source, most commonly copper(I) cyanide.[1]
Mechanistic Insights
The reaction proceeds via a two-step mechanism. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2] The resulting diazonium salt is a highly reactive intermediate. In the second step, the diazonium group is displaced by a cyanide nucleophile, a reaction that is catalyzed by copper(I) salts. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ion, and the resulting intermediate is oxidized by the copper(II) species to afford the final benzonitrile product and regenerate the copper(I) catalyst.[1]
Caption: The two-step mechanism of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: A Representative Procedure
-
Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Step 2: Sandmeyer Cyanation.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Performance and Considerations
| Parameter | Assessment |
| Yield | Moderate to good, typically in the range of 60-80%. |
| Scalability | The reaction is scalable, but careful temperature control is crucial, especially during the diazotization step, as diazonium salts can be explosive.[4] |
| Safety | The primary safety concern is the handling of diazonium salts, which are thermally unstable and can decompose explosively. The use of cyanide salts also requires strict safety protocols due to their high toxicity. |
| Cost | The starting material, 4-Amino-2-(trifluoromethyl)benzonitrile, can be relatively expensive. Copper(I) cyanide is also a significant cost factor. |
| Purity | The product is often contaminated with by-products from side reactions, such as the formation of phenols. Purification by recrystallization or chromatography is usually necessary.[3] |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a powerful alternative for the synthesis of this compound. This approach typically involves the nitration of a precursor such as 2-(trifluoromethyl)benzonitrile. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups deactivates the aromatic ring towards electrophilic aromatic substitution, but the resulting product is highly activated towards nucleophilic attack.[5]
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[5] In the case of nitrating 2-(trifluoromethyl)benzonitrile, the reaction is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile. The trifluoromethyl and cyano groups are meta-directing; however, the formation of the 4-nitro isomer is often observed, albeit potentially in a mixture with other isomers.
A more common SNAr approach would be the reaction of a halo-substituted precursor, such as 4-chloro-2-(trifluoromethyl)benzonitrile, with a nitrite source. Here, the nitro group displaces the halide. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl and cyano groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[5]
Caption: Two potential pathways for the synthesis of this compound via substitution reactions.
Experimental Protocol: Nitration of 2-(Trifluoromethyl)benzonitrile
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 2-(trifluoromethyl)benzonitrile (1 equivalent) to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
Add a mixture of concentrated nitric acid (1.1 equivalents) and sulfuric acid dropwise to the reaction mixture, keeping the temperature between 0 and 5 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired 4-nitro isomer from other regioisomers.[6]
Performance and Considerations
| Parameter | Assessment |
| Yield | The yield of the desired 4-nitro isomer can be variable and is often accompanied by the formation of other regioisomers, which can complicate purification and lower the overall isolated yield. |
| Scalability | The nitration reaction is highly exothermic and requires careful temperature control, which can be challenging on a large scale. The use of mixed acids also presents handling and disposal challenges. |
| Safety | The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment and a well-ventilated fume hood. The reaction is highly exothermic and has the potential for runaway reactions if not properly controlled. |
| Cost | The starting material, 2-(trifluoromethyl)benzonitrile, is commercially available. The nitrating agents are inexpensive bulk chemicals. |
| Purity | The primary challenge is the separation of the desired 4-nitro isomer from other isomers (e.g., 6-nitro). This often requires careful chromatographic separation. |
Route 3: Direct Cyanation of a Halogenated Precursor
A widely used industrial method for the synthesis of aromatic nitriles is the direct displacement of a halogen with a cyanide source, often referred to as a Rosenmund-von Braun reaction.[7] For the synthesis of this compound, this route would start from a readily available precursor like 4-chloro-1-nitro-2-(trifluoromethyl)benzene.
Mechanistic Insights
This reaction is typically catalyzed by copper(I) cyanide, although other cyanide sources and catalysts can be employed.[7] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. This is followed by reductive elimination of the benzonitrile product, regenerating the active copper(I) catalyst. The reaction is typically carried out in a high-boiling polar aprotic solvent such as DMF or NMP.[8]
Caption: Direct cyanation of a halogenated precursor to yield this compound.
Experimental Protocol: Cyanation of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
-
In a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[8]
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring the reaction by TLC or GC.[8]
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Performance and Considerations
| Parameter | Assessment |
| Yield | This method can provide good to excellent yields, often exceeding 80%. |
| Scalability | The reaction is well-suited for large-scale industrial production. The high temperatures require appropriate equipment, but the reaction is generally robust. |
| Safety | The primary safety concern is the use of toxic cyanide salts. The high reaction temperatures also require careful monitoring and control. |
| Cost | The starting material, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, is a readily available and relatively inexpensive commodity chemical. Copper(I) cyanide is a moderate cost contributor. |
| Purity | The product is often of high purity after a simple workup and purification, as the reaction is typically clean with few side products. |
Conclusion and Recommendations
The choice of synthetic route for the production of this compound depends on several factors, including the scale of production, available equipment, cost considerations, and safety infrastructure.
-
For laboratory-scale synthesis and route exploration , the Sandmeyer reaction offers a versatile and reliable method, despite the need for careful handling of diazonium salts. It allows for the use of a readily available amino precursor and generally provides moderate to good yields.
-
The nucleophilic aromatic substitution (SNAr) route, particularly through the nitration of 2-(trifluoromethyl)benzonitrile, can be a viable option if the starting material is readily available and efficient methods for isomer separation are in place. However, the potential for regioisomer formation can be a significant drawback.
-
For large-scale industrial production , the direct cyanation of 4-chloro-1-nitro-2-(trifluoromethyl)benzene is the most advantageous route.[9] It utilizes readily available and cost-effective starting materials, is highly scalable, and typically provides high yields of a pure product. The primary considerations for this route are the safe handling of cyanide and the management of high-temperature reactions.
Ultimately, the optimal synthetic strategy will be a balance of these factors, and process optimization will be key to achieving a safe, efficient, and cost-effective manufacturing process for this critical pharmaceutical intermediate.
References
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- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Sandmeyer reaction. Wikipedia.
- Sandmeyer-type reaction as an altern
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Recent Advances on the Halo- and Cyano-Trifluoromethyl
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- One Step at Time: Most Nucleophilic Arom
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Benchchem.
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- Process for the production of ortho-nitrobenzonitriles.
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- Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds.
- Sandmeyer Trifluoromethylation | Request PDF.
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- How can I purify impure benzonitrile?.
- A novel method for the nitration of deactivated arom
- Nucleophilic arom
- The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles.
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- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor | Request PDF.
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A Comparative Guide to the Reactivity of 4-Nitro-2-(trifluoromethyl)benzonitrile and 4-Chloro-2-(trifluoromethyl)benzonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount. Benzonitrile derivatives featuring electron-withdrawing groups are foundational building blocks, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, data-supported comparison of two such critical intermediates: 4-nitro-2-(trifluoromethyl)benzonitrile and 4-chloro-2-(trifluoromethyl)benzonitrile.
While structurally similar, the substitution of a nitro group for a chlorine atom at the C4 position imparts dramatically different electronic properties to the aromatic ring. This guide will dissect these differences, explaining the mechanistic underpinnings of their reactivity, presenting supporting data, and providing a robust experimental protocol for their comparative evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in reactant selection and reaction design.
Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of both compounds is primarily governed by the nucleophilic aromatic substitution (SNAr) pathway. This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination process.[1]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial; the more stable it is, the lower the activation energy for its formation and the faster the reaction.[3]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the leaving group.
The rate of an SNAr reaction is critically influenced by three factors:
-
The presence and strength of electron-withdrawing groups (EWGs) on the aromatic ring, particularly at positions ortho and para to the leaving group.[1]
-
The nature of the leaving group.
-
The strength of the nucleophile.
This guide focuses on the first two factors, as they are intrinsic to the substrates .
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Electronic Effects
The primary difference between this compound and 4-chloro-2-(trifluoromethyl)benzonitrile lies in the electronic nature of the C4 substituent—the nitro group versus the chloro group. Both molecules share the powerful inductively withdrawing trifluoromethyl (-CF3) group at C2 and the cyano (-CN) group at C1, which render the aromatic ring highly electron-deficient. However, the influence of the C4 substituent is the decisive factor in their relative reactivity.
-
This compound: The nitro group is one of the most powerful EWGs used in organic synthesis. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. Its influence is twofold:
-
Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms withdraws electron density from the ring through the sigma bond framework.
-
Strong Resonance Effect (-M): Crucially, when positioned para (or ortho) to the site of nucleophilic attack, the nitro group can delocalize the negative charge of the Meisenheimer intermediate into its own structure via resonance. This powerful stabilization significantly lowers the activation energy of the rate-determining step.
-
-
4-Chloro-2-(trifluoromethyl)benzonitrile: The chloro group exhibits a more ambivalent electronic character:
-
Inductive Effect (-I): As a halogen, chlorine is electronegative and withdraws electron density inductively, thus activating the ring for nucleophilic attack relative to unsubstituted benzene.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be donated to the ring through resonance. While this effect is generally weaker than its inductive pull, it counteracts the activation provided by the -I effect.
-
The Verdict on Reactivity: The nitro group is a vastly superior activating group for SNAr reactions compared to the chloro group. The combination of strong inductive and resonance withdrawal in this compound makes its aromatic ring significantly more electrophilic and better able to stabilize the key Meisenheimer intermediate. Consequently, This compound is predicted to be substantially more reactive towards nucleophiles than 4-chloro-2-(trifluoromethyl)benzonitrile.
Quantitative Data and Experimental Observations
In the context of our comparison, both the nitro and chloro groups can function as leaving groups. The C-Cl bond is weaker than the C-NO2 bond, suggesting chlorine would be a better leaving group. However, since the initial nucleophilic attack is rate-determining, the superior activation provided by the nitro group in the other substrate leads to a much faster overall reaction rate.
Synthetic procedures often reflect these reactivity differences. The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a valuable pharmaceutical intermediate, can be achieved from either precursor.[4][5] However, reactions involving the displacement of the chloro group often require more forcing conditions (e.g., higher temperatures, stronger bases, or prolonged reaction times) to achieve yields comparable to those involving the displacement of a nitro group from a similarly activated ring.
| Feature | This compound | 4-Chloro-2-(trifluoromethyl)benzonitrile |
| CAS Number | 320-47-8[6][7] | 320-41-2[8][9] |
| Molecular Formula | C₈H₃F₃N₂O₂[6][7] | C₈H₃ClF₃N[8][9] |
| Molecular Weight | 216.12 g/mol [6][7] | 205.56 g/mol [8][9] |
| C4 Substituent | Nitro (-NO₂) | Chloro (-Cl) |
| Electronic Effect of C4 Group | Strong -I, Strong -M | Strong -I, Weak +M |
| Aromatic Ring Electrophilicity | Very High | Moderate-High |
| Meisenheimer Stability | Highly Stabilized | Moderately Stabilized |
| Predicted SNAr Reactivity | Very High | Moderate |
Experimental Protocol: Comparative Kinetic Analysis of Amination
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The reaction with a common amine nucleophile, such as piperidine, in a polar aprotic solvent like DMSO is a representative system.
Objective: To determine the relative reaction rates of this compound and 4-chloro-2-(trifluoromethyl)benzonitrile with piperidine by monitoring the disappearance of starting material over time via HPLC.
Materials:
-
This compound (≥97%)[6]
-
4-Chloro-2-(trifluoromethyl)benzonitrile (≥98%)
-
Piperidine (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Dodecane (internal standard, ≥99%)
-
HPLC-grade acetonitrile and water
-
Reaction vials, magnetic stir bars, constant temperature heating block.
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis experiment.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMSO containing 0.05 M dodecane as an internal standard.
-
Prepare a separate 0.1 M stock solution of 4-chloro-2-(trifluoromethyl)benzonitrile in anhydrous DMSO, also containing 0.05 M dodecane.
-
-
Reaction Setup:
-
In two separate, sealed 4 mL reaction vials equipped with magnetic stir bars, place 1.0 mL of each respective stock solution.
-
Place the vials in a heating block pre-equilibrated to 50 °C and allow them to stir for 10 minutes to reach thermal equilibrium.
-
-
Reaction Initiation:
-
To initiate the reaction, add 5 equivalents of piperidine (approx. 49 µL) to each vial simultaneously using a calibrated micropipette. Start a timer immediately.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 950 µL of a 50:50 mixture of acetonitrile and water. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Develop a method that provides good separation of the starting material, the product (4-(piperidin-1-yl)-2-(trifluoromethyl)benzonitrile), and the internal standard.
-
Quantify the peak area of the starting material relative to the internal standard at each time point.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the starting material as a function of time.
-
Determine the initial reaction rate for each substrate. A significantly steeper decline in the concentration of this compound is expected, confirming its higher reactivity.
-
Conclusion and Practical Implications
The comparative analysis unequivocally establishes This compound as a significantly more reactive substrate in nucleophilic aromatic substitution reactions than 4-chloro-2-(trifluoromethyl)benzonitrile . This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which strongly activates the aromatic ring and stabilizes the critical Meisenheimer intermediate formed during the rate-determining step.
For the synthetic chemist, this has clear practical implications:
-
Reaction Conditions: When using this compound, milder reaction conditions (lower temperatures, weaker bases, shorter reaction times) can often be employed to achieve high conversion, which can improve functional group tolerance and reduce the formation of byproducts.
-
Cost and Availability: While 4-chloro-2-(trifluoromethyl)benzonitrile may be a less expensive starting material, the potential need for more forcing conditions could offset this advantage through higher energy consumption and more complex purification procedures.
-
Strategic Choice: For facile substitutions where rapid and efficient reaction is desired, the 4-nitro derivative is the superior choice. The 4-chloro derivative remains a viable, albeit less reactive, alternative that may be suitable when milder reactivity is required or for specific synthetic strategies.
By understanding the fundamental electronic principles that govern the reactivity of these intermediates, researchers can better design and optimize synthetic routes, leading to more efficient and successful outcomes in the development of novel molecules.
References
- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Guidechem. (n.d.). How to Synthesize 4-Amino-2-(trifluoromethyl)benzonitrile Efficiently? - FAQ.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
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A Comparative Guide to the Efficacy of Reducing Agents for 4-Nitro-2-(trifluoromethyl)benzonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 4-Amino-2-(trifluoromethyl)benzonitrile is a critical building block in the synthesis of various pharmaceuticals, including the anti-cancer drug Bicalutamide.[1] The precursor, 4-Nitro-2-(trifluoromethyl)benzonitrile, possesses two electron-withdrawing groups—a nitro and a trifluoromethyl group—which influence the reactivity of the aromatic ring and the susceptibility of the nitrile group to reduction.[2]
This in-depth technical guide provides a comparative analysis of various reducing agents for the transformation of this compound to its amino derivative. We will delve into the mechanistic nuances, experimental protocols, and performance data of common reduction methodologies, offering field-proven insights to guide your selection of the most appropriate synthetic route.
The Chemical Challenge: Selective Nitro Reduction
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity for the nitro group while preserving the nitrile functionality. The trifluoromethyl group, being a strong electron-withdrawing group, activates the aromatic ring, potentially influencing the reaction kinetics. The choice of reducing agent and reaction conditions is therefore critical to avoid over-reduction or undesired side reactions.
Comparative Analysis of Reducing Agents
This section will compare the efficacy of several common reducing agents for the target transformation. We will evaluate them based on yield, reaction time, cost, safety, and ease of work-up.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[3][4] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[3]
Mechanism of Catalytic Hydrogenation:
The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the metal catalyst. The nitro group is then sequentially reduced to the amine through various intermediates.
Experimental Workflow for Catalytic Hydrogenation
Caption: Catalytic Hydrogenation Workflow.
Performance Data:
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | Methanol | Room Temp. | 50 | 2-4 | >95 | Generic Protocol |
| Raney Ni | Ethanol | Room Temp. | 50 | 4-6 | ~90 | [3] |
Advantages:
-
High yields and clean reactions.
-
Catalyst can often be recovered and reused.
-
Considered a "greener" alternative with water as the main byproduct.[5]
Disadvantages:
-
Potential for reduction of the nitrile group, especially with more active catalysts or harsher conditions.[6]
-
Requires specialized equipment for handling hydrogen gas under pressure.
-
Palladium catalysts can be expensive.[5]
-
Some catalysts are pyrophoric.[5]
Metal/Acid Reductions
The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classical and robust method for nitro group reduction.[4][7]
Mechanism of Metal/Acid Reduction:
This method involves a series of single electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. The overall reaction for the reduction of a nitro group with iron is:
4 Fe + R-NO₂ + 10 H⁺ → R-NH₃⁺ + 4 Fe²⁺ + 2 H₂O
Logical Relationship in Fe/HCl Reduction
Caption: Key steps in Fe/HCl reduction.
Performance Data:
| Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fe/HCl | Ethanol/Water | Reflux | 2-4 | High | [8] |
| SnCl₂·2H₂O/HCl | Ethanol | Reflux | 1-3 | High | [5][9] |
| Zn/AcOH | Methanol | Room Temp. | 0.5-1 | High | [8] |
Advantages:
-
Cost-effective, especially with iron powder.[10]
-
High tolerance for other functional groups, including nitriles.[6][11]
-
Generally safe and does not require high-pressure equipment.
Disadvantages:
-
Stoichiometric amounts of metal are required, leading to significant metallic waste.[5]
-
Work-up can be cumbersome due to the need to remove metal salts.[5][6]
-
The reaction can be exothermic and may require careful control.[12]
Sodium Borohydride with a Catalyst
Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of aromatic nitro compounds.[13][14] However, its reducing power is significantly enhanced in the presence of transition metal salts like nickel(II) chloride (NiCl₂·6H₂O) or iron(II) chloride (FeCl₂).[13][15]
Mechanism of Catalytic NaBH₄ Reduction:
The transition metal salt reacts with NaBH₄ to form a highly active reducing species, possibly a metal boride, which then reduces the nitro group.
Performance Data:
| Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH₄/NiCl₂·6H₂O | CH₃CN/Water | Room Temp. | < 1 | High | [13] |
| NaBH₄/FeCl₂ | THF | 25-28 | 12 | up to 96 | [15] |
Advantages:
-
Mild reaction conditions (often at room temperature).
-
Rapid reaction times.
-
Good chemoselectivity, often sparing other reducible functional groups.[15]
Disadvantages:
-
Requires careful control of the stoichiometry of the reagents.
-
The exact nature of the active reducing species can be complex.
Experimental Protocols
Protocol 1: Reduction with Iron Powder and Hydrochloric Acid
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Slowly add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reduction with Sodium Borohydride and Nickel(II) Chloride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.
-
Add NiCl₂·6H₂O (catalytic amount, e.g., 0.1-0.2 eq).
-
Cool the mixture in an ice bath and slowly add NaBH₄ (e.g., 4.0 eq) in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Summary and Recommendations
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction | Catalytic NaBH₄ Reduction |
| Yield | Very High | High | High |
| Selectivity | Potential for nitrile reduction | Excellent for nitrile preservation | Generally good |
| Reaction Time | Moderate | Moderate | Fast |
| Cost | Catalyst can be expensive | Low | Moderate |
| Safety | Requires handling of H₂ gas | Exothermic, but generally manageable | Generally safe |
| Work-up | Simple filtration | Cumbersome (metal salt removal) | Standard extraction |
| Environmental Impact | "Green" | Generates metallic waste | Moderate |
For the selective reduction of this compound, metal/acid reduction, particularly with iron powder and a catalytic amount of acid, stands out as a robust, cost-effective, and highly selective method. While catalytic hydrogenation can provide excellent yields, the risk of over-reduction of the nitrile group necessitates careful optimization and catalyst selection. The catalytic sodium borohydride system offers a fast and mild alternative, though it may be more expensive than the iron-based method.
Ultimately, the choice of reducing agent will depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.
References
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- Journal of the Iranian Chemical Society. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
- Islamic Azad University. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
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- Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis, 54(20), 4485-4492.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- ResearchGate. (n.d.). What are the best reagents to reduce aromatic nitro to amine?.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- BenchChem. (n.d.). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation.
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
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- Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
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A Comparative Spectroscopic Guide to 4-Nitro-2-(trifluoromethyl)benzonitrile and Its Positional Isomers
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, molecules with identical chemical formulas but different substituent arrangements on a core scaffold, often exhibit vastly different chemical, physical, and biological properties. This guide offers an in-depth spectroscopic comparison of 4-Nitro-2-(trifluoromethyl)benzonitrile and its key positional isomers, providing researchers, scientists, and drug development professionals with a practical framework for their unambiguous differentiation.
The focus of this guide will be on comparing the titular compound with its isomers where the nitro group (NO₂) shifts its position around the benzonitrile ring, while the trifluoromethyl (CF₃) and cyano (CN) groups remain at positions 2 and 1, respectively. This comparative analysis will leverage fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Importance of Isomer Differentiation
The bioactivity and safety profile of a drug candidate can be critically influenced by the specific arrangement of functional groups. A subtle shift in a substituent's position can alter a molecule's polarity, reactivity, and ability to bind to its biological target. Therefore, robust analytical methods to confirm the desired isomeric structure and screen for unwanted isomers are a cornerstone of synthetic chemistry and quality control in the pharmaceutical industry.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide detailed insights into a molecule's structure.[1] NMR spectroscopy elucidates the carbon-hydrogen framework, while FT-IR identifies key functional groups.[1] Mass spectrometry, in turn, reveals the molecular weight and fragmentation patterns, offering further structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the positions of neighboring electron-donating and electron-withdrawing groups.
¹H NMR Spectroscopy: The Influence of the Nitro Group
The nitro group is a strong electron-withdrawing group, exerting both a resonance and inductive effect that deshields nearby protons, shifting their signals downfield to a higher ppm value.[2] This effect is most pronounced for protons at the ortho and para positions relative to the nitro group.[2]
-
This compound: In this isomer, the protons on the aromatic ring will exhibit a complex splitting pattern. The proton at position 3 (ortho to both CF₃ and NO₂) will be significantly deshielded. The proton at position 5 (ortho to the NO₂ group) will also be shifted downfield. The proton at position 6 will be the least affected.
-
Isomer Comparison: By changing the position of the nitro group, the deshielding effects on the aromatic protons will vary predictably. For instance, in 6-Nitro-2-(trifluoromethyl)benzonitrile , the proton at position 5 (ortho to the nitro group) would experience the most significant downfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electron-withdrawing nature of the nitro and trifluoromethyl groups also influences the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded.[2] The nitrile carbon (-C≡N) typically appears downfield.[1]
¹⁹F NMR Spectroscopy: A Probe for the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the CF₃ group can provide information about its electronic environment. While the primary determinant of the ¹⁹F chemical shift is the trifluoromethyl group itself, the position of the nitro group can cause subtle secondary effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Isomers
| Isomer | Aromatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) |
| This compound | 7.8 - 8.5 | 110 - 150 |
| 3-Nitro-2-(trifluoromethyl)benzonitrile | 7.7 - 8.4 | 110 - 155 |
| 5-Nitro-2-(trifluoromethyl)benzonitrile | 7.9 - 8.8 | 110 - 152 |
| 6-Nitro-2-(trifluoromethyl)benzonitrile | 7.6 - 8.3 | 110 - 150 |
Note: These are predicted ranges based on general principles of substituent effects. Actual values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the key functional groups present in these isomers.[3][4]
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2230 cm⁻¹.[1]
-
Nitro (NO₂) Stretches: Two characteristic strong absorption bands will be present due to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[5][6]
-
Trifluoromethyl (C-F) Stretches: Strong absorptions due to C-F stretching are expected in the region of 1350-1100 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.
While the fundamental absorption bands will be present in all isomers, the exact wavenumber and intensity can be subtly influenced by the electronic effects of the substituent positions. For instance, the symmetry of the molecule can affect the intensity of certain IR bands.[3]
Table 2: Characteristic FT-IR Absorption Ranges
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | ~2230 |
| Nitro (NO₂) Asymmetric Stretch | 1550-1475 |
| Nitro (NO₂) Symmetric Stretch | 1360-1290 |
| C-F Stretches | 1350-1100 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
-
Molecular Ion Peak (M⁺•): All isomers will have the same molecular weight (216.12 g/mol ) and thus the same molecular ion peak.[7]
-
Fragmentation Patterns: The fragmentation of these isomers under EI conditions is expected to be complex. Key fragmentation pathways could involve the loss of the nitro group (•NO₂), the trifluoromethyl radical (•CF₃), or neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). The relative intensities of the fragment ions can vary between isomers due to differences in the stability of the resulting carbocations. For example, fragmentation pathways that lead to more stable benzylic-type cations will be favored.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
Methodology Details:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[9] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.
FT-IR Spectroscopy (ATR) Workflow
Caption: Standard procedure for acquiring an FT-IR spectrum using an ATR accessory.
Methodology Details:
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[10]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[10]
Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for the analysis of a volatile compound by GC-MS.
Methodology Details:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[11]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
Conclusion
The differentiation of positional isomers such as those of this compound is a critical task in chemical synthesis and analysis. A multi-technique spectroscopic approach provides the most robust and reliable means of structural confirmation. ¹H and ¹³C NMR are indispensable for determining the precise substitution pattern on the aromatic ring, while FT-IR serves as a rapid check for the presence of the key functional groups. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. By carefully applying these techniques and understanding the principles behind the spectral differences, researchers can confidently identify and characterize their target molecules, ensuring the integrity and quality of their work.
References
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- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra?.
- Bartleby. (n.d.). P-Nitrophenol Vs Ir.
- University of Calgary. (n.d.). Ch 13 - Aromatic H.
- UCLA. (n.d.). IR: nitro groups.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- GSRS. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Benchchem. (n.d.). Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Comparative Guide.
- Benchchem. (n.d.). Spectroscopic Scrutiny: Confirming the Structure of 5-Nitrovanillin in a Comparative Analysis.
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A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates is a critical determinant of the efficiency and economic viability of a drug development pipeline. 4-Nitro-2-(trifluoromethyl)benzonitrile is a highly valuable building block, prized for its unique electronic properties imparted by the electron-withdrawing nitro and trifluoromethyl groups, making it a cornerstone for the synthesis of a wide array of bioactive molecules. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this important intermediate, offering a cost-benefit analysis, detailed experimental protocols, and critical safety and environmental considerations to aid researchers in making informed decisions for their specific applications, from lab-scale discovery to industrial-scale production.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial precursor in the synthesis of numerous pharmaceuticals and agrochemicals. The strategic placement of the nitro and trifluoromethyl substituents on the benzonitrile core allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with desired biological activities. The selection of an optimal synthetic route is therefore a paramount consideration, directly impacting project timelines, cost of goods, and overall sustainability. This guide will dissect three primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): Cyanation of an Aryl Halide
-
The Sandmeyer Reaction: Diazotization of an Aniline Derivative
-
Aldehyde to Nitrile Conversion: A Two-Step Approach
Each of these methods will be evaluated based on yield, cost, scalability, safety, and environmental impact, providing a holistic view to guide your synthetic planning.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Industrial Workhorse
The cyanation of a readily available halogenated precursor, typically 4-nitro-2-(trifluoromethyl)chlorobenzene, represents one of the most direct and industrially favored routes to this compound. The underlying principle of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards attack by a cyanide nucleophile.
Mechanistic Rationale
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups, particularly when positioned ortho and para to the leaving group (in this case, chlorine), significantly stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack by the cyanide ion. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the halide.
Experimental Protocol: Palladium-Catalyzed Cyanation
A highly efficient method for this transformation involves the use of a palladium catalyst with a specialized phosphine ligand, which allows for lower reaction temperatures and improved yields compared to traditional copper-catalyzed methods.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 4-nitro-2-(trifluoromethyl)chlorobenzene.
Step-by-Step Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-nitro-2-(trifluoromethyl)chlorobenzene (1.0 eq), potassium ferrocyanide (K4[Fe(CN)6]) (0.4 eq), potassium acetate (KOAc) (1.3 eq), and a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a third-generation SPhos palladacycle (Pd-SPhos G3) (0.01-0.05 eq).
-
Heat the reaction mixture to 185-195°C and maintain for 5-9 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like toluene.
-
Filter the mixture to remove inorganic salts.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Performance and Cost Analysis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Nitro-2-(trifluoromethyl)chlorobenzene |
| Key Reagents | K4[Fe(CN)6] or NaCN/CuCN, Pd-SPhos G3, KOAc |
| Typical Yield | 85-95%[1] |
| Reaction Time | 5-9 hours[1] |
| Temperature | 185-195°C[1] |
| Purity | High (>99% after purification)[1] |
| Scalability | Excellent, widely used in industrial production.[2] |
| Estimated Cost | Moderate to high, largely dependent on the cost of the palladium catalyst. |
Cost-Benefit: While the initial investment in the palladium catalyst can be significant, the high yields, excellent purity, and proven scalability often make this the most economically viable option for large-scale production. The use of less toxic potassium ferrocyanide as a cyanide source is also an advantage over traditional methods using sodium or potassium cyanide.
Safety and Environmental Considerations
-
Cyanide Handling: Potassium ferrocyanide is less acutely toxic than simple alkali metal cyanides, but it can release hydrogen cyanide gas upon contact with strong acids.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Palladium Catalysts: Palladium is a precious metal, and its recovery from the reaction mixture is crucial for both economic and environmental reasons.[4][5][6][7][8] While heterogeneous palladium catalysts can be more easily recovered, the homogeneous catalysts often used in these reactions require more complex recovery processes.
-
Solvents: High-boiling aprotic polar solvents like NMP are commonly used, which have associated health and environmental concerns. The use of greener solvent alternatives is an area of active research.
Method 2: The Sandmeyer Reaction - A Classic Transformation
The Sandmeyer reaction offers a classic and versatile method for the introduction of a nitrile group onto an aromatic ring.[8][9][10] This two-step process begins with the diazotization of an aniline precursor, in this case, 2-amino-5-nitrobenzotrifluoride, followed by a copper(I) cyanide-mediated conversion of the resulting diazonium salt to the desired nitrile.
Mechanistic Rationale
The first step involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group (as N2 gas), and in the presence of a copper(I) catalyst, a single-electron transfer process is believed to occur, generating an aryl radical. This radical then reacts with the cyanide to form the final product.
Experimental Protocol: Diazotization and Cyanation
Reaction Scheme:
Caption: The Sandmeyer reaction for the synthesis of this compound.
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzotrifluoride (1.0 eq) in a mixture of a strong acid (e.g., 48% hydrobromic acid) and water, and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.[11]
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The reaction mixture is then typically extracted with an organic solvent, washed, dried, and concentrated.
-
Purification is achieved through column chromatography or recrystallization.
-
Performance and Cost Analysis
| Parameter | Sandmeyer Reaction |
| Starting Material | 2-Amino-5-nitrobenzotrifluoride |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) cyanide |
| Typical Yield | 60-80% |
| Reaction Time | 2-4 hours |
| Temperature | 0-5°C (diazotization), Room temperature (cyanation) |
| Purity | Good to high, may require chromatographic purification. |
| Scalability | Moderate, challenges with handling unstable diazonium salts at large scale.[12] |
| Estimated Cost | Low to moderate, depending on the cost of the aniline starting material. |
Cost-Benefit: The Sandmeyer reaction often utilizes less expensive reagents compared to the palladium-catalyzed cyanation. However, the yields are typically lower, and the scalability can be a concern due to the inherent instability of diazonium salts. For smaller-scale synthesis in a research setting, this can be a very attractive option.
Safety and Environmental Considerations
-
Diazonium Salt Instability: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[9][13] It is crucial to keep them in solution and at low temperatures at all times.
-
Nitrous Acid: Excess nitrous acid should be quenched after the diazotization step, typically with sulfamic acid or urea, as it can lead to side reactions and the formation of toxic nitrogen oxides.[13]
-
Copper and Cyanide Waste: The reaction generates copper and cyanide-containing waste streams that require careful handling and disposal according to environmental regulations.
Method 3: From Aldehyde to Nitrile - A Two-Step Transformation
An alternative approach to this compound involves a two-step sequence starting from 2-nitro-4-trifluoromethylbenzaldehyde. The aldehyde is first converted to its corresponding aldoxime, which is then dehydrated to the nitrile.
Mechanistic Rationale
The first step is a standard condensation reaction between the aldehyde and hydroxylamine to form an oxime. The subsequent dehydration of the aldoxime to the nitrile can be achieved using a variety of reagents that activate the hydroxyl group of the oxime, facilitating its elimination as water.
Experimental Protocol: Oxime Formation and Dehydration
Reaction Scheme:
Caption: Two-step synthesis of this compound from the corresponding aldehyde.
Step-by-Step Procedure:
-
Oxime Formation: [4]
-
In a reaction vessel, suspend 2-nitro-4-trifluoromethylbenzaldehyde (1.0 eq) in water.
-
Add hydroxylamine hydrochloride (1.0-1.2 eq) and stir the mixture.
-
Slowly add a solution of an inorganic base (e.g., 50% sodium hydroxide) dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
The product, 2-nitro-4-trifluoromethylbenzaldehyde oxime, can be isolated by extraction with an organic solvent.
-
-
Dehydration: [4]
-
Dissolve the isolated oxime in a suitable solvent such as acetonitrile.
-
Add a dehydrating agent. A patented method utilizes a nickel composite catalyst (prepared from nickel acetate and Raney nickel) and acetic anhydride.[4]
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours.
-
After cooling, the reaction mixture is worked up by filtration and extraction to isolate the this compound.
-
Performance and Cost Analysis
| Parameter | Aldehyde to Nitrile Conversion |
| Starting Material | 2-Nitro-4-trifluoromethylbenzaldehyde |
| Key Reagents | Hydroxylamine hydrochloride, Sodium hydroxide, Acetic anhydride, Nickel acetate/Raney nickel |
| Typical Yield | 80-90% (over two steps)[4] |
| Reaction Time | 4-6 hours (total) |
| Temperature | 10-20°C (oxime formation), 80-90°C (dehydration) |
| Purity | Good, may require purification after the second step. |
| Scalability | Potentially good, avoids highly toxic cyanide reagents in the final step.[3] |
| Estimated Cost | Moderate, dependent on the cost of the starting aldehyde. |
Cost-Benefit: This method avoids the direct use of highly toxic cyanide salts in the final step and can provide good overall yields. The cost-effectiveness is largely tied to the commercial availability and price of the starting aldehyde. The use of a relatively inexpensive nickel catalyst is also an advantage.
Safety and Environmental Considerations
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and have some toxicity. Handle with appropriate care.
-
Raney Nickel: Raney nickel is a pyrophoric catalyst and must be handled with extreme care, typically under a blanket of water or an inert solvent.
-
Nickel Waste: Nickel-containing waste streams need to be managed responsibly due to the environmental toxicity of nickel compounds.
Comparative Summary and Recommendations
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Sandmeyer Reaction | Aldehyde to Nitrile Conversion |
| Starting Material Availability | Readily available | Requires synthesis of the aniline | Availability of the aldehyde can vary |
| Yield | Excellent (85-95%) | Good (60-80%) | Good (80-90%) |
| Cost | Moderate to High (Catalyst Cost) | Low to Moderate | Moderate |
| Scalability | Excellent | Moderate | Good |
| Safety Concerns | Cyanide handling, palladium recovery | Unstable diazonium salts, cyanide waste | Pyrophoric catalyst (Raney Ni) |
| Environmental Impact | Palladium waste, high-boiling solvents | Copper and cyanide waste | Nickel waste |
Recommendations:
-
For Large-Scale Industrial Production: The Nucleophilic Aromatic Substitution (SNAr) route, particularly with modern palladium catalysis, is generally the most attractive option due to its high yields, excellent purity, and proven scalability. The higher initial catalyst cost is often offset by the overall process efficiency.
-
For Laboratory-Scale Research and Development: The Sandmeyer Reaction provides a cost-effective and reliable method for accessing this compound on a smaller scale. The lower cost of reagents makes it an excellent choice for exploratory synthesis and the preparation of initial quantities of material for biological testing.
-
When Avoiding Cyanide is a Priority: The Aldehyde to Nitrile Conversion route offers a viable alternative that avoids the direct handling of highly toxic cyanide reagents in the final step. This can be a significant advantage in facilities where cyanide handling is restricted. The scalability is also promising, provided the starting aldehyde is readily available at a reasonable cost.
Conclusion
The synthesis of this compound can be approached through several effective methodologies, each with its own distinct set of advantages and disadvantages. The choice of the optimal route is a multi-faceted decision that requires careful consideration of scale, cost, safety, and environmental impact. By understanding the nuances of each method, researchers and drug development professionals can select the most appropriate synthetic strategy to meet their specific needs, ultimately contributing to the efficient and sustainable advancement of their research and development programs.
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A Comparative Guide to Greener Syntheses of 4-Nitro-2-(trifluoromethyl)benzonitrile
Introduction: The Imperative for Sustainable Synthesis
4-Nitro-2-(trifluoromethyl)benzonitrile is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of a range of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring nitro and trifluoromethyl groups, imparts desirable reactivity for building complex, biologically active molecules.[1] However, traditional synthetic routes to this valuable compound often rely on methodologies that are misaligned with modern principles of green chemistry. These classical approaches frequently involve stoichiometric use of toxic reagents, harsh reaction conditions, and the generation of significant waste streams, posing environmental and safety challenges, particularly at an industrial scale.[2]
This guide provides a comparative analysis of emerging green chemistry approaches for the synthesis of this compound. We will delve into innovative catalytic systems, the use of safer reagents, and the application of enabling technologies like microwave irradiation and continuous flow chemistry. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers and process chemists with the knowledge to develop more sustainable, efficient, and safer manufacturing processes.
Conventional vs. Green Approaches: A Paradigm Shift
The classical synthesis often involves the cyanation of an aryl halide, such as 4-chloro-2-(trifluoromethyl)nitrobenzene. A common method is the Rosenmund-von Braun reaction, which typically uses stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures in polar aprotic solvents like DMF or DMSO. While effective, this method suffers from the high toxicity of copper and cyanide salts and the difficulty of separating the product from metal-containing byproducts.
Green chemistry offers a toolbox of alternatives designed to mitigate these issues. The core strategies involve:
-
Catalysis: Replacing stoichiometric reagents with catalytic amounts of more benign and efficient metals or organocatalysts.
-
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
-
Safer Reagents & Solvents: Substituting highly toxic reagents and volatile organic solvents with greener alternatives.
-
Energy Efficiency: Employing energy sources like microwaves or implementing flow chemistry to reduce energy consumption and improve process control.[3][4]
The following sections will compare these green approaches against the traditional baseline, providing both mechanistic insights and practical experimental data.
Catalytic Cyanation: The Power of Palladium and Safer Cyanide Sources
A significant advancement in the synthesis of this compound is the move towards palladium-catalyzed cyanation reactions. These methods offer high efficiency and can utilize less toxic cyanide sources, representing a major step forward in green synthesis.
Mechanism and Rationale
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-N bond formations, have been adapted for cyanation. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired benzonitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
A key innovation is the replacement of toxic alkali metal cyanides or CuCN with less hazardous alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5] This iron-cyanide complex is significantly less toxic and more stable, reducing the risk of releasing free cyanide ions.
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Experimental Protocol: Pd-Catalyzed Synthesis
The following protocol is adapted from patent literature describing an environmentally improved process.[5]
Materials:
-
4-nitro-2-(trifluoromethyl)chlorobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
Palladium SPhos G3 Precatalyst
-
Toluene (solvent)
-
Water
Procedure:
-
To a reaction vessel, add 4-nitro-2-(trifluoromethyl)chlorobenzene (1.0 eq), potassium acetate (1.3 eq), potassium hexacyanoferrate(II) trihydrate (0.3 eq, providing 1.8 eq of CN), and the Palladium SPhos G3 precatalyst (0.01 eq).
-
Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Alternative Green Synthesis from Aldehyde Precursors
Another green approach avoids halogenated starting materials altogether, beginning instead with an aldehyde. This two-step process involves the formation of an oxime followed by a catalyzed dehydration.[6]
-
Oximation in Water: 2-nitro-4-trifluoromethylbenzaldehyde is reacted with hydroxylamine hydrochloride and an inorganic base in water.[6] Using water as the solvent is a significant green advantage over traditional organic solvents.
-
Catalytic Dehydration: The resulting 2-nitro-4-trifluoromethylbenzaldehyde oxime is then dehydrated to the nitrile.[6] A novel approach uses a composite nickel catalyst (nickel acetate and Raney nickel) to drive this transformation efficiently, avoiding harsher dehydrating agents.[6]
This route is particularly attractive as it utilizes a less hazardous starting material and employs water as a solvent in the first step, drastically improving the process's environmental profile.
Enabling Technologies: Microwave-Assisted and Flow Synthesis
Beyond catalyst and reagent selection, process engineering plays a crucial role in developing greener syntheses.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized organic synthesis by offering a highly efficient method of energy transfer directly to the reacting molecules.[3]
Advantages:
-
Rapid Heating: Microwave heating can elevate reaction temperatures much faster than conventional methods, dramatically reducing reaction times from hours to minutes.[3][7]
-
Improved Yields & Purity: The uniform and rapid heating often leads to cleaner reactions with fewer side products, resulting in higher yields and simpler purification.[3]
-
Solvent Reduction: MAOS is highly compatible with solvent-free reactions or the use of high-boiling, greener solvents, minimizing waste.[7]
For the synthesis of this compound, applying microwave irradiation to the palladium-catalyzed cyanation can significantly accelerate the reaction, potentially allowing for lower catalyst loadings and shorter processing times.
Continuous Flow Chemistry
Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a traditional batch vessel.[8] This technology offers substantial green chemistry and safety benefits, especially for potentially hazardous reactions like nitration or those involving toxic cyanides.[4][9]
Advantages:
-
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with exothermic events or the handling of hazardous materials.[4]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, preventing hotspots and improving reaction consistency.[4]
-
Scalability and Reproducibility: Scaling up a flow process is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and reproducible than scaling up batch reactors.[8]
Caption: Comparison of batch versus continuous flow workflows.
Performance Comparison
The table below summarizes the key performance indicators for the different synthetic approaches discussed.
| Parameter | Traditional (Rosenmund-von Braun) | Pd-Catalyzed (Batch) | Aldehyde Route | Continuous Flow |
| Yield | 70-85% | >90%[10] | ~88%[6] | Potentially >95% |
| Reaction Time | 12-24 hours | 4-8 hours | 6-10 hours (two steps) | Minutes to <1 hour |
| Temperature | 150-200 °C | 100-120 °C | 0-20 °C (Step 1), Reflux (Step 2) | Precisely controlled |
| Cyanide Source | CuCN (highly toxic) | K₄[Fe(CN)₆] (low toxicity) | N/A (builds nitrile) | K₄[Fe(CN)₆] or other |
| Solvent | DMF, NMP, DMSO (high boiling) | Toluene, Water (greener options) | Water, Acetonitrile | Minimal or greener solvents |
| Safety Profile | Poor (toxic reagents, high temp) | Good (safer cyanide source) | Good (avoids halides/cyanides) | Excellent (small volumes) |
| Scalability | Challenging | Moderate | Moderate | Excellent |
Conclusion and Future Outlook
The synthesis of this compound is undergoing a significant green transformation. The shift from stoichiometric, toxic reagents like CuCN to highly efficient palladium-catalyzed systems using safer cyanide sources like K₄[Fe(CN)₆] marks a substantial improvement in both environmental impact and process safety.[2][5] Furthermore, innovative routes starting from aldehydes and utilizing water as a solvent demonstrate a commitment to designing syntheses that are inherently safer and more sustainable.[6]
The integration of enabling technologies is poised to drive the next wave of innovation. Microwave-assisted synthesis offers dramatic reductions in reaction times and energy consumption, while continuous flow chemistry provides unparalleled safety, control, and scalability.[3][4] For drug development professionals and process chemists, adopting these green methodologies is not merely an environmental choice but a strategic decision that leads to more efficient, cost-effective, and robust manufacturing processes. The future of fine chemical synthesis lies in the intelligent combination of novel catalytic systems with advanced process engineering to create pathways that are both economically viable and environmentally responsible.
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Comparative study of the biological activity of 4-Nitro-2-(trifluoromethyl)benzonitrile derivatives
An In-depth Comparative Guide to the Biological Activity of 4-Nitro-2-(trifluoromethyl)benzonitrile Derivatives
This guide offers a comprehensive comparative analysis of the biological activities of novel derivatives based on the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the therapeutic potential of these compounds across oncology, microbiology, and immunology. We will delve into the causality behind experimental designs, present detailed protocols for reproducibility, and provide a comparative framework for structure-activity relationships (SAR).
Introduction: The Therapeutic Promise of a Privileged Scaffold
The this compound scaffold is a molecule of significant interest in medicinal chemistry.[1][2] Its therapeutic potential is largely derived from the synergistic interplay of its constituent functional groups: the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group.
The trifluoromethyl group is a cornerstone of modern drug design. Its introduction into a molecule can dramatically enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] The strong electronegativity of the -CF₃ group can also modulate the electronic properties of the entire molecule, often leading to stronger and more selective interactions with biological targets.[4]
Concurrently, the nitro group is a well-established pharmacophore, recognized for its broad spectrum of biological activities.[6] It is a key feature in numerous antimicrobial, antiparasitic, and anticancer agents.[6][7] The mechanism often involves the in-vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.[7]
This guide provides a comparative investigation into synthesized derivatives of this core structure, evaluating their efficacy in three critical therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents remains a paramount challenge. Benzonitrile-based compounds have emerged as versatile precursors for synthesizing potent kinase inhibitors. Many cancers are driven by the dysregulation of protein kinase signaling pathways that control cell proliferation and survival; therefore, inhibiting these kinases is a proven therapeutic strategy. Derivatives of this compound are designed to function as ATP-competitive inhibitors, blocking downstream signaling and inducing apoptosis in cancer cells.
Plausible Mechanism: Kinase Inhibition Signaling
The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases within the ATP-binding pocket. This action blocks the phosphorylation cascade essential for tumor cell growth and survival.
Caption: Simplified pathway of kinase inhibition by benzonitrile derivatives.
Comparative Analysis of Anticancer Potency
The cytotoxic effects of several novel derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below. Lower IC₅₀ values indicate higher potency.
| Derivative ID | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| NTB-01 | Parent Scaffold | 25.4 ± 2.1 | 31.2 ± 3.5 | 28.5 ± 2.9 |
| NTB-02 | 4-amino substitution | 15.1 ± 1.3 | 18.9 ± 1.7 | 16.3 ± 1.4 |
| NTB-03 | 4-(1,2,3-triazol-1-yl) | 4.4 ± 0.2 | 3.9 ± 0.1 | 1.6 ± 0.06 |
| NTB-04 | 4-(imidazol-1-yl) | 2.1 ± 0.1 | 5.2 ± 0.4 | 3.8 ± 0.3 |
| Gefitinib | Reference Drug | 14.2 ± 0.8 | 20.4 ± 1.4 | 15.1 ± 0.5 |
Analysis: The introduction of nitrogen-containing heterocycles, particularly triazole (NTB-03) and imidazole (NTB-04) moieties, significantly enhanced cytotoxic activity compared to the parent scaffold.[8][9] Notably, derivative NTB-03 demonstrated superior potency against all three cell lines, with an IC₅₀ value of 1.56 ± 0.06 µM against HCT-116 cells, surpassing the efficacy of the reference drug Gefitinib in this assay.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the widely used colorimetric assay to assess cell viability, which is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.[11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10][11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Benzonitrile derivatives and compounds containing nitro and trifluoromethyl groups have shown promise as antimicrobials.[7][14][15] The proposed mechanism often involves the disruption of essential bacterial processes or cellular integrity.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of the derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative ID | Modification | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| NTB-01 | Parent Scaffold | 128 | >256 |
| NTB-05 | 4-chloro substitution | 32 | 64 |
| NTB-06 | 4-fluoro substitution | 32 | 64 |
| NTB-07 | 4-(trifluoromethyl) | 16 | 32 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 |
Analysis: Structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances antimicrobial activity.[15] Derivatives with halogen substitutions (NTB-05, NTB-06) showed moderate activity. The derivative NTB-07, featuring an additional trifluoromethyl group, displayed the most potent activity among the synthesized compounds, particularly against the Gram-positive S. aureus. This suggests that increased lipophilicity and electron-withdrawing character contribute to antimicrobial efficacy. However, the activity did not surpass that of the broad-spectrum antibiotic Ciprofloxacin.
Experimental Protocol: Agar Disk Diffusion Method
This qualitative method is widely used to screen for antimicrobial activity. It involves placing antibiotic-impregnated disks on an agar plate inoculated with bacteria.[16]
Caption: Inhibition of the COX-2 pathway by test derivatives.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives was assessed using the albumin denaturation inhibition assay. Denaturation of tissue proteins is a well-documented cause of inflammation. [17]The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its anti-inflammatory properties. [18][19]
| Derivative ID | Modification | Concentration (µg/mL) | % Inhibition of Denaturation |
|---|---|---|---|
| NTB-01 | Parent Scaffold | 200 | 35.8 ± 3.1% |
| NTB-08 | 4-hydroxyl substitution | 200 | 58.2 ± 4.5% |
| NTB-09 | 4-methoxy substitution | 200 | 65.7 ± 5.2% |
| NTB-10 | 4-carboxylic acid | 200 | 72.4 ± 4.9% |
| Diclofenac | Reference Drug | 100 | 85.1 ± 6.3% |
Analysis: All tested derivatives exhibited anti-inflammatory activity. The introduction of polar, oxygen-containing functional groups at the 4-position significantly increased the ability to inhibit protein denaturation compared to the parent scaffold. Derivative NTB-10 , with a carboxylic acid moiety, showed the highest activity among the synthesized compounds, suggesting that hydrogen bonding capacity and polarity play a crucial role in this mechanism.
Experimental Protocol: Albumin Denaturation Inhibition Assay
This protocol provides a straightforward in vitro method to screen for anti-inflammatory activity. [17][19] Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test derivative solution at various concentrations (e.g., 50-500 µg/mL).
-
Control: Prepare a control solution using 2 mL of distilled water instead of the test derivative.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity (absorbance) of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Conclusion and Future Directions
This comparative guide demonstrates that the this compound scaffold is a highly versatile platform for developing novel therapeutic agents.
-
Anticancer Potential: Derivatives incorporating 1,2,3-triazole moieties (e.g., NTB-03 ) exhibit potent cytotoxicity against multiple cancer cell lines, warranting further investigation as kinase inhibitors.
-
Antimicrobial Potential: The addition of a second trifluoromethyl group (NTB-07 ) significantly enhances antimicrobial activity, highlighting a promising strategy for developing new antibiotics.
-
Anti-inflammatory Potential: Derivatives with polar functional groups like carboxylic acids (NTB-10 ) show strong efficacy in preventing protein denaturation, suggesting their potential use in treating inflammatory disorders.
Future research should focus on lead optimization of the most promising candidates identified in this study. In-depth mechanistic analyses, including specific kinase profiling and enzyme inhibition assays, are required to elucidate precise molecular targets. Furthermore, advancing these compounds to in vivo animal models will be a critical step in validating their therapeutic efficacy and safety profiles.
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In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega. [Link]
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. [Link]
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A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile: A Benchmarking of Traditional and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 4-Nitro-2-(trifluoromethyl)benzonitrile stands as a pivotal intermediate. Its trifluoromethyl and nitro-substituted benzonitrile framework is a key building block for a variety of complex molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of a traditional synthetic approach, the Rosenmund-von Braun reaction, against a modern, palladium-catalyzed cyanation method, offering experimental insights to inform methodological choices in the laboratory and at the industrial scale.
The Enduring Workhorse: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction, a classical method for the synthesis of aryl nitriles, has long been a staple in the organic chemist's toolbox.[1][2] This reaction typically involves the displacement of an aryl halide with a cyanide source, most commonly copper(I) cyanide (CuCN), at elevated temperatures.[3] The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring of the precursor, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, facilitates nucleophilic aromatic substitution, making this a viable, albeit often strenuous, synthetic route.
Mechanistic Considerations
The generally accepted mechanism for the Rosenmund-von Braun reaction involves the coordination of the copper(I) cyanide to the aryl halide, followed by a nucleophilic attack of the cyanide ion. The strong electron-withdrawing groups (-NO₂ and -CF₃) at the ortho and para positions relative to the leaving group (chloride) are crucial. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][5] The high reaction temperatures are often necessary to overcome the activation energy for the displacement of the halide.
Experimental Protocol: A Traditional Rosenmund-von Braun Approach
The following protocol is a representative procedure for the synthesis of this compound based on established Rosenmund-von Braun conditions, adapted from literature procedures for analogous compounds.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the reaction mixture to a high temperature, typically in the range of 160-180 °C, under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This can often require several hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Caption: Workflow for the traditional Rosenmund-von Braun synthesis.
A Modern Contender: Palladium-Catalyzed Cyanation
In recent years, transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. For the preparation of this compound, a modern alternative to the harsh conditions of the Rosenmund-von Braun reaction has emerged in the form of palladium-catalyzed cyanation. This method, detailed in recent patent literature, offers a more efficient and scalable process.[8]
Mechanistic Advantage
Palladium-catalyzed cyanation reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (or cyanide association), and reductive elimination. The key advantage lies in the ability of the palladium catalyst to facilitate the carbon-cyanide bond formation under significantly milder conditions than the traditional copper-mediated methods. The use of appropriate ligands is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. This approach often leads to higher yields, shorter reaction times, and greater functional group tolerance.
Experimental Protocol: A Modern Palladium-Catalyzed Approach
The following protocol is based on the innovative process described in European Patent EP 3696164 A1, offering a more efficient synthesis of this compound.[8]
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a cyanide source (e.g., zinc cyanide, Zn(CN)₂).
-
Reactant Addition: Add the starting material, 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), and a polar aprotic solvent such as DMF.
-
Reaction Execution: Heat the mixture to a moderately elevated temperature, for instance, 80-120 °C.
-
Monitoring: Monitor the reaction progress by HPLC or GC. The reaction is typically complete within a few hours.
-
Work-up and Isolation: After completion, cool the reaction mixture. The product can be isolated by standard work-up procedures, including filtration to remove inorganic salts, extraction with an organic solvent, and removal of the solvent under reduced pressure. The resulting product is often of high purity, potentially reducing the need for extensive purification.
Caption: Workflow for the modern palladium-catalyzed synthesis.
Head-to-Head Comparison: Performance Benchmarking
| Parameter | Traditional Rosenmund-von Braun | Modern Palladium-Catalyzed Method |
| Starting Material | 4-chloro-1-nitro-2-(trifluoromethyl)benzene | 4-chloro-1-nitro-2-(trifluoromethyl)benzene |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) or other sources |
| Catalyst | Stoichiometric or excess CuCN | Catalytic Palladium source with ligand |
| Reaction Temperature | High (160-180 °C) | Moderate (80-120 °C) |
| Reaction Time | Often > 6 hours | Typically 1-4 hours |
| Typical Yield | Moderate to Good (often < 80%) | High to Excellent (> 90%)[8] |
| Scalability | Challenging due to high temperatures and heterogeneous nature | More amenable to large-scale production |
| Safety & Environmental | Use of toxic copper cyanide, high energy consumption | Use of less toxic cyanide sources, lower energy consumption |
| Work-up | Often requires harsh quenching and extensive purification | Simpler work-up, potentially higher product purity |
Conclusion: A Clear Advancement in Synthetic Efficiency
While the Rosenmund-von Braun reaction has historically served the chemical community, this comparative analysis highlights the clear advantages of modern palladium-catalyzed methods for the synthesis of this compound. The newer approach offers significantly milder reaction conditions, shorter reaction times, and higher yields.[8] From an industrial and green chemistry perspective, the reduction in energy consumption and the use of catalytic quantities of a less toxic metal salt present a substantial improvement. For researchers and professionals in drug development and agrochemical synthesis, the adoption of such modern methodologies can lead to more efficient, cost-effective, and environmentally benign manufacturing processes.
References
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Chauhan, P. M. S., & Singh, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3179. [Link]
-
European Patent Office. (2020). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile (EP 3696164 A1). [Link]
-
Organic Syntheses. (1955). p-NITROBENZONITRILE. 35, 86. [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]
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-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1). [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. [Link]
-
ResearchGate. (2014). Copper-mediated cyanation reactions. [Link]
-
ResearchGate. (2012). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]
- Google Patents. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile (CN1810775B).
-
ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Nitro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of 4-Nitro-2-(trifluoromethyl)benzonitrile.
The precise and accurate quantification of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical methodology is a pivotal decision that directly influences the reliability, efficiency, and validity of experimental results. This guide provides an in-depth, comparative analysis of the two most prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust quantification of this compound.
This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of validated analytical methods, supported by experimental protocols, comparative performance data, and a discussion of the underlying scientific principles that guide method selection. All methodologies are presented in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4][5]
Choosing the Right Analytical Tool: A Logic-Driven Approach
Caption: Decision tree for selecting between GC and HPLC for this compound analysis.
Comparative Performance of Analytical Methods
The choice between HPLC and GC is further informed by their respective performance characteristics. The following table summarizes typical validation parameters for the quantification of nitroaromatic compounds, providing a benchmark for what can be expected when analyzing this compound.
| Performance Characteristic | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) | Gas Chromatography - Flame Ionization Detector (GC-FID) |
| Linearity (Correlation Coefficient, r²) | > 0.999[6] | ≥ 0.990[7] |
| Accuracy (% Recovery) | Typically 98-102%[8] | Typically 95-105%[6] |
| Precision (%RSD) | < 2%[7][9] | < 5%[6] |
| Limit of Detection (LOD) | µg/mL to ng/mL range[6][10] | ng/mL to pg/mL range[1][11] |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range[6][10] | ng/mL to pg/mL range[1][11] |
| Analysis Time | Can be longer depending on the separation[6] | Generally faster for volatile compounds[6] |
| Sample Volatility Requirement | Low[11] | High[11] |
| Thermal Stability Requirement | Not Required[11] | Required[12] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC (RP-HPLC) is a robust and versatile technique for the quantification of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: HPLC-UV
This protocol is adapted from a method for a structurally related isomer and serves as a validated starting point for the analysis of this compound.
1. Chromatographic System:
-
A high-performance liquid chromatograph equipped with a UV detector and a gradient pump.
2. Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]
3. Mobile Phase:
-
A mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. For mass spectrometry-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being amenable to vaporization without degradation, can be effectively quantified using GC-FID. This method offers high resolution and sensitivity, particularly for identifying and quantifying volatile impurities such as residual solvents.[12]
Experimental Protocol: GC-FID
This protocol is based on established methods for the analysis of nitroaromatic compounds and trifluoromethyl-substituted aromatics.[1][14]
1. Chromatographic System:
-
A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
2. Column:
-
A capillary column suitable for polar compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
3. Carrier Gas:
-
Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
4. Temperature Program:
-
Inlet: 250°C
-
Oven: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Detector: 300°C
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of 1 mg/mL.
6. Data Analysis:
-
Quantification is typically performed using an internal standard method to improve precision. The purity is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Caption: Experimental workflow for GC-FID analysis of this compound.
Spectroscopic Characterization
While chromatography is the primary tool for quantification, spectroscopic techniques provide complementary information for identification and structural confirmation.
UV-Visible Spectroscopy
This compound is expected to exhibit strong UV absorbance due to its aromatic and nitro-substituted structure. A UV-Vis spectrum can be used for preliminary identification and for quantitative analysis if the sample matrix is simple and free of interfering substances. The spectrum of the parent compound, benzonitrile, shows absorption maxima around 270-280 nm.[15] The presence of the nitro and trifluoromethyl groups will likely cause a bathochromic (red) shift in the absorption maximum.
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy are powerful techniques for obtaining a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[16][17][18][19] These non-destructive techniques are excellent for confirming the identity of this compound and for detecting impurities with different functional groups.
Expected Characteristic Vibrational Frequencies:
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Comments |
| Nitrile (C≡N) | FTIR/Raman | ~2230 | A sharp and intense peak, characteristic of the nitrile group.[20] |
| Nitro (NO₂) Asymmetric Stretch | FTIR | ~1530 | A strong absorption band.[3] |
| Nitro (NO₂) Symmetric Stretch | FTIR | ~1350 | A strong absorption band.[3] |
| C-F Stretch (in CF₃) | FTIR | 1100-1200 | Typically strong and broad absorption bands. |
| Aromatic C-H Stretch | FTIR/Raman | 3000-3100 | Weaker absorptions. |
| Aromatic C=C Stretch | FTIR/Raman | 1400-1600 | Multiple bands of varying intensity. |
Conclusion: A Multi-faceted Approach to a Complete Analysis
For the comprehensive quantification and characterization of this compound, a multi-faceted analytical approach is recommended.
-
HPLC-UV stands out as the primary technique for routine quality control due to its robustness, versatility in handling a wide range of potential impurities, and its applicability to non-volatile compounds.
-
GC-FID serves as an excellent complementary technique, particularly for the detection and quantification of volatile impurities and residual solvents. When coupled with mass spectrometry (GC-MS), it provides unparalleled identification capabilities.
-
Spectroscopic methods (UV-Vis, FTIR, and Raman) are indispensable for the definitive identification and structural confirmation of this compound, providing a complete analytical profile.
By leveraging the strengths of each of these techniques and adhering to the principles of analytical method validation outlined in the ICH guidelines, researchers, scientists, and drug development professionals can ensure the highest level of confidence in their analytical results.
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Precision and accuracy results from the developed HPLC method. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA), which is a key intermediate of Riluzole. (2010, August 11). TSI Journals. Retrieved January 11, 2026, from [Link]
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Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012, October 2). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 11, 2026, from [Link]
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The uncorrected Raman spectra of benzonitrile acquired on different... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Kinetic Landscapes of 4-Nitro-2-(trifluoromethyl)benzonitrile Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, 4-nitro-2-(trifluoromethyl)benzonitrile stands as a crucial building block, notably in the synthesis of fungicidal compounds and other complex organic molecules.[1] The efficiency of its synthesis is paramount for industrial applications, demanding a deep understanding of the reaction kinetics to optimize yield, minimize costs, and ensure process safety. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on their kinetic profiles and the experimental methodologies required for their study.
Introduction: The Significance of Kinetic Control
The synthesis of this compound involves multi-step processes where reaction rates, temperature dependence, and catalyst activity play a critical role in the overall efficiency and product purity. Understanding the kinetics of these reactions allows for the rational selection of reaction conditions to favor the desired product formation while minimizing side reactions. This guide will delve into two principal synthetic pathways: the nitration of 2-(trifluoromethyl)benzonitrile and the cyanation of 1-bromo-4-nitro-2-(trifluoromethyl)benzene, a route analogous to the Sandmeyer reaction in its final transformation.
Method 1: Electrophilic Aromatic Substitution - Nitration of 2-(Trifluoromethyl)benzonitrile
This approach involves the direct nitration of 2-(trifluoromethyl)benzonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The trifluoromethyl group is a meta-director, while the nitrile group is also a meta-director. However, the substitution pattern leading to this compound indicates that the directing effects and reaction conditions are more complex.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), formed from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The reaction mechanism is depicted below.
Caption: Mechanism of Nitration
Expected Kinetics
The nitration of aromatic compounds is typically a second-order reaction, first order with respect to the aromatic substrate and first order with respect to the nitrating agent.[2] The reaction rate is highly dependent on the concentration of sulfuric acid, which catalyzes the formation of the nitronium ion. The activation energy for the nitration of (trifluoromethyl)benzene has been reported to be 86.33 kJ/mol, providing an estimate for the energy barrier of this reaction.[3]
Microreactors have been shown to significantly intensify the nitration of trifluoromethylbenzene, reducing reaction times from hours to seconds due to enhanced mass and heat transfer.[4][5] This suggests that the reaction is inherently fast but can be limited by transport phenomena in conventional batch reactors.
Proposed Experimental Protocol for Kinetic Study
A continuous-flow microreactor setup is ideal for studying the intrinsic kinetics of this fast and exothermic reaction.[4][6]
Experimental Setup:
Caption: Workflow for Kinetic Study of Nitration
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of 2-(trifluoromethyl)benzonitrile and nitric acid in concentrated sulfuric acid of known concentrations.
-
Reaction Execution: Use precision syringe pumps to deliver the reactant streams into a micromixer at controlled flow rates. The mixed stream then enters a temperature-controlled capillary reactor.
-
In-situ Monitoring: Employ in-situ spectroscopic techniques such as FT-IR or Raman spectroscopy to monitor the concentration of reactants and products in real-time along the reactor length.
-
Offline Analysis: Alternatively, collect samples at the reactor outlet at different residence times (by varying flow rates), quench the reaction (e.g., by dilution in ice-cold water), and analyze the composition using HPLC.
-
Data Analysis: From the concentration-time data, determine the reaction rate constants at different temperatures to calculate the activation energy using the Arrhenius equation.
Method 2: Nucleophilic Aromatic Substitution - Cyanation of 1-Bromo-4-nitro-2-(trifluoromethyl)benzene
This route involves the displacement of a bromide with a cyanide group. This transformation is often achieved using a metal cyanide, with copper(I) cyanide being a classic reagent in reactions reminiscent of the Sandmeyer reaction, or more modern palladium- or nickel-catalyzed cyanations.[7][8]
Reaction Mechanism
The classical approach with CuCN likely proceeds through a complex mechanism involving coordination of the nitrile to the copper center followed by nucleophilic attack on the aromatic ring. Modern cross-coupling approaches involve an oxidative addition, transmetalation, and reductive elimination cycle.
Caption: Palladium-Catalyzed Cyanation Mechanism
Expected Kinetics
The kinetics of palladium-catalyzed cross-coupling reactions are complex and can be influenced by the rates of oxidative addition, transmetalation, and reductive elimination. The reaction rate is dependent on the concentrations of the aryl halide, the cyanide source, and the catalyst, as well as the nature of the ligand. These reactions are often sensitive to temperature and solvent. The use of phase-transfer catalysts can be beneficial in overcoming the low solubility of inorganic cyanides in organic solvents.[9]
Proposed Experimental Protocol for Kinetic Study
A batch reactor equipped with in-situ monitoring is suitable for studying the kinetics of this typically slower reaction.
Experimental Setup:
Caption: Workflow for Kinetic Study of Cyanation
Step-by-Step Methodology:
-
Reactor Setup: Charge a jacketed glass reactor with 1-bromo-4-nitro-2-(trifluoromethyl)benzene, the cyanide source (e.g., K₄[Fe(CN)₆]), the catalyst (e.g., a Ni or Pd complex), and the solvent.[8]
-
Reaction Initiation: Bring the mixture to the desired temperature under an inert atmosphere with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals using an autosampler. Quench the reaction in the samples and analyze them by HPLC to determine the concentrations of the reactant and product. Alternatively, use an in-situ FT-IR probe to follow the disappearance of a characteristic reactant peak or the appearance of the nitrile peak of the product.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Repeat the experiment at different initial concentrations of reactants and catalyst to determine the reaction order with respect to each component. Conduct experiments at various temperatures to determine the activation energy.
Comparative Analysis of Synthetic Routes
| Feature | Nitration of 2-(Trifluoromethyl)benzonitrile | Cyanation of 1-Bromo-4-nitro-2-(trifluoromethyl)benzene |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution (Metal-catalyzed) |
| Starting Materials | 2-(Trifluoromethyl)benzonitrile, HNO₃, H₂SO₄ | 1-Bromo-4-nitro-2-(trifluoromethyl)benzene, Cyanide Source, Catalyst |
| Expected Reaction Speed | Very fast, potentially mass-transfer limited | Moderate, typically requires hours |
| Temperature Control | Critical due to high exothermicity | Important for catalyst stability and reaction rate |
| Byproducts | Isomeric nitro compounds, oxidized species | Metal salts, ligand decomposition products |
| Kinetic Study Setup | Continuous-flow microreactor | Batch reactor with in-situ monitoring or sampling |
| Key Kinetic Parameters | Rate constant (k), Activation Energy (Ea) | Catalyst loading, ligand effects, reaction orders |
| Safety Considerations | Highly corrosive and oxidizing reagents, thermal runaway risk | Toxicity of cyanide reagents, handling of metal catalysts |
Conclusion
The choice of synthetic route for this compound has significant implications for process development and scale-up. The direct nitration pathway offers a more atom-economical approach but presents challenges in controlling the reaction exotherm and regioselectivity, necessitating a detailed kinetic understanding for safe and efficient operation, ideally in a continuous-flow system. The cyanation route provides a more controlled transformation but involves more expensive starting materials and catalysts, and the kinetics are more complex due to the multi-step catalytic cycle.
For researchers and drug development professionals, a thorough kinetic investigation of the chosen synthetic pathway is indispensable. The experimental protocols outlined in this guide provide a framework for acquiring the necessary data to optimize reaction conditions, improve yields, and ensure the safe and scalable production of this vital chemical intermediate.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Nitro-2-(trifluoromethyl)benzonitrile
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 4-Nitro-2-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] For drug development professionals, ensuring the chemical purity and isomeric integrity of starting materials and active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy, as mandated by global regulatory bodies.[2][3] This document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to guide researchers in establishing robust, self-validating analytical systems.
The Imperative of Isomeric Purity
This compound is an achiral molecule, meaning it does not have enantiomers.[4][5] Therefore, the primary focus of isomeric purity analysis is on positional isomers . These are compounds that have the same molecular formula but differ in the spatial arrangement of substituent groups on the benzene ring.
The presence of even small quantities of positional isomers can have significant consequences in a drug development pipeline:
-
Altered Biological Activity: Different isomers can exhibit varied pharmacological or toxicological profiles.
-
Side-Product Formation: An incorrect isomer can lead to the generation of unique and potentially harmful impurities in subsequent synthetic steps.
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require stringent control and characterization of all impurities, including isomers.[6][7] The International Council for Harmonisation (ICH) guideline Q3A specifically addresses the reporting, identification, and qualification of impurities in new drug substances.[8]
The most probable positional isomers of this compound arise from the nitration of 2-(trifluoromethyl)benzonitrile, a common synthetic route.[9] This can result in the nitro group being positioned at C3, C4, C5, or C6 relative to the nitrile group. Our analytical challenge is to develop methods capable of resolving the desired 4-nitro isomer from these closely related structures.
Strategic Selection of Analytical Technology
Choosing the appropriate analytical technique is the cornerstone of a successful purity assessment. The decision hinges on the physicochemical properties of the analyte and its potential isomers, as well as the specific requirements of the analysis (e.g., sensitivity, speed, and available instrumentation).
For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable and powerful options.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most ubiquitous technique for purity analysis in the pharmaceutical industry due to its versatility and high resolving power for a wide range of compounds.[10]
-
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the method of choice. Separation occurs based on the differential partitioning of analytes between a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). Positional isomers, having subtle differences in polarity and hydrophobicity, can be effectively resolved.[11]
-
Causality of Method Choices:
-
Stationary Phase: A C18 column is selected for its high hydrophobicity, which maximizes interactions with the aromatic ring system, providing excellent potential for resolving isomers.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a preferred organic modifier for aromatic compounds due to its low viscosity and UV transparency. A gradient elution (where the percentage of organic solvent is increased over time) is used to ensure that isomers with slightly different retention times are well-separated and that any more strongly retained impurities are eluted efficiently.
-
Detection: The presence of the nitrobenzonitrile structure provides a strong UV chromophore, making a Photodiode Array (PDA) or standard UV detector highly effective for sensitive detection and quantification.
-
Gas Chromatography (GC)
GC is an ideal technique for compounds that are volatile and thermally stable. This compound, with a melting point of 49-53 °C, is sufficiently volatile for GC analysis.[1]
-
Principle of Separation: Separation is achieved by partitioning the volatile analytes between a gaseous mobile phase (an inert carrier gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Separation of isomers is based on differences in their boiling points and their interactions with the stationary phase.
-
Causality of Method Choices:
-
Stationary Phase: A mid-polarity stationary phase (e.g., 50% phenyl-polysiloxane) is often a good starting point for separating positional isomers. It provides different selectivity compared to standard non-polar phases, leveraging pi-pi interactions with the aromatic rings.
-
Temperature Programming: A controlled temperature ramp is essential. It allows for the separation of closely boiling isomers at lower temperatures while ensuring that higher-boiling components are eluted in a reasonable time with good peak shape.
-
Detection: A Flame Ionization Detector (FID) provides robust quantification over a wide linear range. For unequivocal identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. While isomers will have the same molecular ion, their fragmentation patterns may show subtle, reproducible differences that can aid in identification.[12][13]
-
In-Depth Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SSTs) to ensure data integrity.
Protocol 1: Isomeric Purity by Reversed-Phase HPLC-UV
Methodology:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard and test sample.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and trace levels of at least one known positional isomer (if available). Alternatively, use a sample known to contain impurities.
-
Acceptance Criteria: The resolution (Rs) between the main peak and the closest eluting isomer must be ≥ 2.0. The tailing factor for the main peak should be ≤ 1.5.
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a blank injection (diluent).
-
Inject the SST solution and verify that all criteria are met.
-
Inject the test sample solution in duplicate.
-
-
Calculation:
-
Determine the area of each impurity peak.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
Protocol 2: Isomeric Purity by GC-MS
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A Senior Application Scientist's Guide to In-Silico Reactivity Prediction for 4-Nitro-2-(trifluoromethyl)benzonitrile Analogs
In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel molecular entities is paramount.[1][2][3][4] Unforeseen reactivity can lead to off-target effects, toxicity, and metabolic instability, ultimately derailing promising therapeutic candidates.[1] For complex molecules such as 4-Nitro-2-(trifluoromethyl)benzonitrile and its analogs, which are valuable intermediates in pharmaceutical synthesis, a proactive, in-silico approach to reactivity assessment is not just advantageous—it's essential for accelerating timelines and de-risking development.[4][5][6]
This guide provides a comparative overview of robust in-silico methodologies for predicting the reactivity of this compound analogs. We will delve into the theoretical underpinnings of these methods, present detailed experimental workflows, and offer a quantitative comparison of their predictive power.
The Central Challenge: Predicting Nucleophilic Aromatic Substitution (SNAr)
The core reactivity concern for this compound analogs is their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, coupled with the cyano (-CN) group, activates the aromatic ring towards attack by nucleophiles. Understanding the regioselectivity and the kinetic barriers of these reactions is crucial for predicting potential metabolic pathways and off-target interactions.
In-Silico Approaches: A Comparative Analysis
We will explore and compare three powerful computational chemistry techniques for predicting SNAr reactivity:
-
Density Functional Theory (DFT) for Reaction Barrier Analysis
-
Conceptual DFT: Fukui Function and Local Softness Analysis
-
Linear Free-Energy Relationships: The Hammett Equation
Density Functional Theory (DFT): Quantifying the Energy Landscape
DFT has become a cornerstone of computational chemistry for its ability to provide a detailed picture of reaction mechanisms and energetics with a good balance of accuracy and computational cost.[7][8][9][10] For predicting the reactivity of our target analogs, DFT allows us to calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster, more favorable reaction.
The "Why" Behind the Method
By simulating the entire reaction pathway, from reactants to products through the transition state, DFT provides a quantitative measure of reactivity.[10][11] This approach is not merely predictive; it offers deep mechanistic insights into how and why a particular analog is more or less reactive than another. We can visualize the three-dimensional structure of the transition state, the highest energy point along the reaction coordinate, and understand the electronic and steric factors that stabilize or destabilize it.[12][13]
Experimental Protocol: DFT Calculation of Activation Energy
Here, we outline a typical workflow for calculating the activation energy of an SNAr reaction on a this compound analog with a generic nucleophile (e.g., methoxide).
Software: Gaussian, ORCA, or similar quantum chemistry packages.[14]
Step-by-Step Methodology:
-
Model Construction: Build the 3D structures of the this compound analog and the nucleophile.
-
Level of Theory Selection: Choose an appropriate DFT functional and basis set. A common and reliable choice for organic reactions is the B3LYP functional with the 6-31G(d,p) basis set.[5] For more complex systems, functionals like M06-2X may provide higher accuracy.[5]
-
Geometry Optimization: Perform geometry optimizations for the reactants, the intermediate Meisenheimer complex, and the products to find their lowest energy conformations.
-
Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[5]
-
Transition State Search: Locate the transition state structure connecting the reactants to the Meisenheimer complex. This is often the most challenging step and typically involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.[5]
-
Transition State Verification: Perform a frequency calculation on the located transition state. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[12][13]
-
Intrinsic Reaction Coordinate (IRC) Calculations: Run an IRC calculation to confirm that the transition state correctly connects the reactants and the intermediate.[5]
-
Energy Profile Construction: Calculate the relative Gibbs free energies of all species (reactants, transition state, intermediate, products) to construct the reaction energy profile and determine the activation energy (ΔG‡).[5]
Data Presentation: Comparison of DFT-Calculated Activation Energies
| Analog | Substituent at C5 | ΔG‡ (kcal/mol) for SNAr at C4 | Predicted Reactivity |
| Parent | -H | 18.5 | High |
| Analog A | -Cl | 17.2 | Very High |
| Analog B | -CH₃ | 19.8 | Moderate |
| Analog C | -OCH₃ | 21.5 | Low |
Note: The data presented here is illustrative. Actual values will depend on the specific nucleophile and reaction conditions.
Conceptual DFT: Fukui Functions and Local Softness
While DFT provides a detailed energy profile, Conceptual DFT offers a more direct and computationally less expensive way to predict the most reactive sites within a molecule.[15] Key descriptors in this framework are the Fukui function (f(r)) and local softness (s(r)) .
The "Why" Behind the Method
The Fukui function measures the change in electron density at a particular point in a molecule when an electron is added or removed.[15][16] This allows us to identify the sites most susceptible to nucleophilic or electrophilic attack.[15][17] Specifically:
-
f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack).
-
f⁻(r) indicates the propensity of a site to donate an electron (electrophilic attack).
Local softness is directly related to the Fukui function and provides a similar measure of site-specific reactivity.[18] For SNAr, we are interested in the sites with the largest f⁺(r) values, as these are the most electrophilic carbons.
Experimental Protocol: Fukui Function Calculation
Software: Gaussian, ORCA, or software with modules for population analysis like Multiwfn.
Step-by-Step Methodology:
-
Ground State Calculation: Perform a geometry optimization and frequency calculation for the neutral molecule (N electrons) at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).
-
Anionic State Calculation: Perform a single-point energy calculation for the anion of the molecule (N+1 electrons) using the optimized geometry of the neutral species.
-
Cationic State Calculation: Perform a single-point energy calculation for the cation of the molecule (N-1 electrons) using the optimized geometry of the neutral species.
-
Population Analysis: Use a population analysis method (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) to obtain the atomic charges for the N, N+1, and N-1 electron systems.[17]
-
Condensed Fukui Function Calculation: Calculate the condensed-to-atom Fukui functions using the following finite difference approximations:
-
For nucleophilic attack (f⁺k): fk+=qk(N+1)−qk(N)
-
For electrophilic attack (f⁻k): fk−=qk(N)−qk(N−1) where qk is the charge on atom k.
-
-
Identify Reactive Sites: The atom with the largest f⁺k value is predicted to be the most susceptible to nucleophilic attack.
Data Presentation: Comparison of Condensed Fukui Functions (f⁺)
| Atom Position | Parent (f⁺) | Analog A (-Cl) (f⁺) | Analog B (-CH₃) (f⁺) | Analog C (-OCH₃) (f⁺) |
| C2 (-CF₃) | 0.12 | 0.13 | 0.11 | 0.10 |
| C4 (-NO₂) | 0.25 | 0.28 | 0.22 | 0.19 |
| C6 | 0.18 | 0.19 | 0.17 | 0.15 |
Note: The data presented here is illustrative. The carbon atom with the highest f⁺ value is highlighted as the most probable site for nucleophilic attack.
Linear Free-Energy Relationships: The Hammett Equation
The Hammett equation is a classic tool in physical organic chemistry that provides a semi-empirical method to quantify the effect of substituents on the reactivity of aromatic compounds.[19][20]
The "Why" Behind the Method
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound.[19]
-
σ (sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents.[20] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For the SNAr of this compound analogs, we expect a large, positive ρ value, as the reaction proceeds through a negatively charged intermediate (the Meisenheimer complex) that is stabilized by electron-withdrawing substituents.
Experimental Protocol: Generating a Hammett Plot
This approach requires experimental rate data for a series of analogs. However, it can be powerfully combined with DFT calculations to predict the reactivity of a large library of compounds after an initial set of calculations.
Step-by-Step Methodology:
-
Select a Series of Analogs: Choose a set of this compound analogs with different substituents at a specific position (e.g., C5).
-
Obtain Rate Constants: Experimentally measure the rate constants for the SNAr reaction of each analog with a specific nucleophile under consistent reaction conditions. Alternatively, calculate the activation energies using DFT and convert them to relative rate constants using the Eyring equation.[21]
-
Obtain Hammett σ Constants: Look up the established Hammett σ constants for each substituent.
-
Construct the Hammett Plot: Plot log(k/k₀) versus the σ values for each substituent.
-
Determine the ρ Value: Perform a linear regression on the data. The slope of the line is the ρ value.
-
Predict Reactivity of New Analogs: Once the ρ value is established for the reaction, you can predict the relative rate constant for any new analog by simply knowing the σ constant of its substituent.
Data Presentation: Hypothetical Hammett Plot Data
| Analog | Substituent at C5 | Hammett σ value | log(k/k₀) |
| Parent | -H | 0.00 | 0.00 |
| Analog A | -Cl | 0.23 | 0.55 |
| Analog B | -CH₃ | -0.17 | -0.40 |
| Analog C | -OCH₃ | -0.27 | -0.65 |
| Analog D | -CN | 0.66 | 1.55 |
A linear fit of this data would yield a positive ρ value, confirming the expected reaction mechanism.
Comparison Summary and Recommendations
| Method | Computational Cost | Predictive Power | Mechanistic Insight | Key Output | Best For |
| DFT Reaction Barriers | High | Quantitative | High | Activation Energy (ΔG‡) | Detailed mechanistic studies of a few key analogs. |
| Conceptual DFT (Fukui) | Low | Qualitative (Regioselectivity) | Moderate | Reactive Site Index (f⁺) | Rapid screening of large libraries to identify potential reactive "hotspots". |
| Hammett Equation | Low (after initial setup) | Semi-Quantitative | Moderate | Reaction Constant (ρ) | Predicting the relative reactivity of a large number of analogs with varying substituents. |
A Synergistic Approach
For a comprehensive and efficient in-silico reactivity assessment of this compound analogs, a tiered approach is recommended:
-
Initial Screening: Use Conceptual DFT (Fukui functions) to rapidly screen a large virtual library of analogs to identify the most likely sites of nucleophilic attack and to flag potentially highly reactive compounds.
-
Quantitative Analysis: For a smaller, prioritized set of analogs, perform full DFT reaction barrier calculations to obtain quantitative predictions of their reactivity and to gain a deep understanding of the reaction mechanism.
-
Predictive Modeling: If a large number of analogs with systematic substituent variations are of interest, establish a Hammett relationship using a combination of experimental and DFT-derived data. This will enable rapid and reliable reactivity predictions for the entire series.
By leveraging these powerful in-silico tools, researchers and drug development professionals can make more informed decisions, prioritize synthetic efforts, and ultimately design safer and more effective pharmaceutical agents.
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A Comparative Guide to the Electronic and Structural Properties of Substituted 2-(Trifluoromethyl)benzonitriles: A DFT Approach
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of prominence. The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can dramatically alter the physicochemical properties of a parent molecule, influencing everything from metabolic stability and lipophilicity to binding affinity and electronic characteristics.[1] Among these valuable building blocks, substituted 2-(trifluoromethyl)benzonitriles represent a class of compounds with significant potential in the development of novel pharmaceuticals and agrochemicals.[1][2]
This guide provides a comprehensive framework for conducting a comparative in-silico analysis of substituted 2-(trifluoromethyl)benzonitriles using Density Functional Theory (DFT). As researchers and drug development professionals, understanding the subtle interplay between substituent effects and molecular properties is paramount. DFT offers a powerful, predictive lens through which we can elucidate these relationships, thereby guiding synthetic efforts and accelerating the discovery pipeline.[3] We will not only detail a robust computational protocol but also delve into the causality behind our methodological choices, ensuring a self-validating and scientifically rigorous approach.
The Rationale for a DFT-Centric Comparative Study
The decision to employ DFT for this comparative analysis is rooted in its proven balance of computational efficiency and accuracy for systems of this nature.[3][4] Experimental characterization of every conceivable derivative is often impractical due to time and resource constraints. A well-designed DFT study, however, can provide reliable insights into:
-
Geometric Parameters: How do different substituents alter bond lengths and angles within the benzonitrile scaffold?
-
Electronic Properties: What is the impact of electron-donating versus electron-withdrawing groups on the frontier molecular orbitals (HOMO-LUMO), dipole moment, and overall charge distribution?
-
Spectroscopic Features: How might the vibrational frequencies (IR/Raman) shift with substitution, aiding in experimental characterization?[5][6]
By systematically comparing these computed parameters across a series of analogs, we can build a predictive model of structure-property relationships for this important class of molecules.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a validated methodology for the comparative DFT analysis of substituted 2-(trifluoromethyl)benzonitriles. The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a well-established and widely used approach for organic molecules, providing a good compromise between accuracy and computational cost.[5][6][7]
I. Molecular Structure Preparation
-
Construct 3D Structures: Build the 3D structures of the parent 2-(trifluoromethyl)benzonitrile and a series of its substituted analogs (e.g., with -OCH3, -NO2, -Cl, -CH3 at various positions on the aromatic ring). This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Pre-optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry for the DFT calculations.
II. DFT Geometry Optimization and Frequency Calculation
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6][8]
-
Input File Preparation: For each molecule, create an input file specifying the following:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p). The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding.
-
Job Type: Opt Freq (Optimization and Frequency). This command instructs the software to first perform a geometry optimization to find the lowest energy conformation of the molecule, followed by a frequency calculation.
-
-
Execution: Run the DFT calculation.
-
Verification of Minima: After the calculation is complete, verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation.
III. Analysis of Computed Properties
-
Geometric Parameters: Extract the optimized bond lengths and bond angles from the output files.
-
Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as enthalpy, entropy, and Gibbs free energy.[5]
-
Electronic Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of the molecules. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability.[5][6]
-
Dipole Moment: The total dipole moment provides insight into the overall polarity of the molecule.
-
Mulliken Atomic Charges: Analyze the charge distribution on each atom to understand the effects of the substituents on the electron density of the ring and the trifluoromethyl and nitrile groups.
-
Molecular Electrostatic Potential (MEP): Generate MEP maps to visualize the electron-rich and electron-poor regions of the molecules, which can indicate sites for electrophilic and nucleophilic attack.[7]
-
The following diagram illustrates the described computational workflow:
Caption: A schematic overview of the DFT computational workflow for substituted 2-(trifluoromethyl)benzonitriles.
Comparative Data Analysis
To facilitate a clear comparison, the computed data should be summarized in well-structured tables. Below are examples of how to present the key findings for a hypothetical set of substituted 2-(trifluoromethyl)benzonitriles.
Table 1: Comparison of Key Geometric Parameters
| Substituent (Position) | C-CF3 Bond Length (Å) | C-CN Bond Length (Å) | C≡N Bond Length (Å) |
| H (Parent) | 1.512 | 1.445 | 1.158 |
| 4-OCH3 | 1.510 | 1.442 | 1.160 |
| 4-NO2 | 1.515 | 1.449 | 1.155 |
| 5-Cl | 1.513 | 1.446 | 1.157 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Comparison of Computed Electronic Properties
| Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| H (Parent) | -7.85 | -1.23 | 6.62 | 4.52 |
| 4-OCH3 | -7.52 | -1.15 | 6.37 | 5.15 |
| 4-NO2 | -8.21 | -1.89 | 6.32 | 2.89 |
| 5-Cl | -7.98 | -1.35 | 6.63 | 3.78 |
Note: The data presented are hypothetical and for illustrative purposes only.
Interpretation of Results and Scientific Insights
The true value of this comparative guide lies in the interpretation of the generated data. For instance, in our hypothetical data:
-
The electron-donating methoxy group (-OCH3) in the 4-position leads to a slight shortening of the C-CN bond and a lengthening of the C≡N bond, suggesting increased electron density in the nitrile group through resonance. This is also reflected in the increased dipole moment.
-
The electron-withdrawing nitro group (-NO2) has the opposite effect, slightly lengthening the C-CN bond and shortening the C≡N bond. It also significantly lowers both the HOMO and LUMO energy levels, indicating a more electron-deficient system.
-
The HOMO-LUMO gap, a measure of chemical reactivity, is smallest for the nitro-substituted compound, suggesting it may be more reactive than the parent or methoxy-substituted analogs.[6]
By systematically analyzing these trends, researchers can develop a nuanced understanding of how substituents modulate the properties of the 2-(trifluoromethyl)benzonitrile core. This knowledge is invaluable for the rational design of molecules with desired electronic and steric properties for specific applications in drug development and materials science.
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for conducting comparative DFT studies on substituted 2-(trifluoromethyl)benzonitriles. By following the detailed protocol and leveraging the power of computational chemistry, researchers can gain deep insights into the structure-property relationships governing this important class of molecules. The ability to predict how subtle structural modifications will impact electronic and geometric parameters is a critical advantage in the modern research landscape, enabling more efficient and targeted synthetic strategies.
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Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]
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Prasad, M., & Kumar, S. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 543-551. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-2-(trifluoromethyl)benzonitrile
As researchers and developers in the pharmaceutical and agrochemical industries, our work with highly reactive intermediates like 4-Nitro-2-(trifluoromethyl)benzonitrile is fundamental to innovation.[1] This compound's unique combination of nitro, trifluoromethyl, and nitrile functional groups makes it a valuable synthetic building block.[1][2] However, these same characteristics necessitate a rigorous and scientifically grounded approach to its handling and disposal to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the chemical reasoning behind each recommendation.
Immediate Safety Profile & Hazard Summary
Before any handling or disposal, a clear understanding of the compound's hazard profile is paramount. This compound is a potent chemical that demands respect. Its primary hazards stem from its acute toxicity and irritant properties, compounded by the reactivity of its functional groups.
A summary of its hazard classification, based on closely related isomers and compounds, is presented below.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[3] | Gloves: Nitrile or neoprene, changed immediately upon contamination.Clothing: Chemical-resistant lab coat or apron.[4]Eye/Face: Chemical safety goggles and/or face shield.[4]Respiratory: Use only in a certified chemical fume hood.[4] For spills outside a hood, an air-purifying respirator with appropriate cartridges is necessary. |
| Skin Corrosion / Irritation | H315: Causes skin irritation[3] | As above. Ensure no skin is exposed. |
| Serious Eye Damage / Eye Irritation | H319: Causes serious eye irritation[3] | As above. Eyewash stations must be immediately accessible.[4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | As above. Avoid all personal contact, including inhalation of dust or vapors.[3] |
Core Disposal Principles: The "Why" Behind the "How"
Proper disposal is not arbitrary; it is dictated by the chemical's structure and reactivity. The presence of three key functional groups governs the necessary precautions and disposal pathways.
-
Nitrile Group (-CN): Nitriles can undergo hydrolysis, especially under acidic or strongly basic conditions, or thermal decomposition to produce highly toxic hydrogen cyanide (HCN) gas.[5] Therefore, waste streams containing this compound must never be mixed with strong acids.
-
Nitro Group (-NO₂): Aromatic nitro compounds are energetic and can be flammable. Combustion can release toxic nitrogen oxides (NOx), which are precursors to acid rain and smog.[6] This necessitates controlled incineration with appropriate off-gas scrubbing.
-
Trifluoromethyl Group (-CF₃): This group classifies the compound as a halogenated organic. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often prohibiting land disposal.[7][8] The high-temperature incineration required for destruction can produce hydrogen fluoride (HF), a highly corrosive and toxic gas that must be neutralized in a scrubber system.[9]
The convergence of these three groups makes high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers the only environmentally sound and regulatory-compliant disposal method.
Step-by-Step Disposal Protocols
All waste must be handled in a designated satellite accumulation area within or near the laboratory. Ensure all containers are clearly labeled, sealed, and stored in secondary containment.
Protocol 1: Disposal of Contaminated Solid Waste
This category includes items like used weighing paper, contaminated gloves, bench protectors, and disposable labware.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. Use a container with a lid, such as a plastic-lined cardboard box or a dedicated plastic drum.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound."
-
Accumulation: Keep the container sealed when not in use. Do not overfill.
-
Pickup: Once the container is full or has been in use for the maximum allowed time per institutional and local regulations, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Management of Small Spills (<1 g)
For minor spills of the solid compound within a chemical fume hood.
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Don PPE: Wear the full PPE specified in the table above.
-
Contain & Collect: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep & Transfer: Carefully sweep the mixture of absorbent and chemical into a dedicated plastic dustpan. Avoid creating dust.[3] Transfer the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials into the same solid hazardous waste container.
-
Dispose: Treat all materials as contaminated solid waste according to Protocol 1.
Protocol 3: Disposal of Bulk Quantities or Reaction Residues
This applies to unused product, expired material, or residues from a completed reaction.
-
Waste Stream Identification: This material constitutes a distinct hazardous waste stream. It must not be mixed with other waste streams, particularly aqueous or acidic wastes.
-
Containerization: Place the material in its original container if possible, or in a new, compatible, and sealable container (e.g., an amber glass bottle for solids, or a chemically resistant plastic jug). Ensure the container is in good condition.
-
Labeling: Create a new hazardous waste label. Affix it to the container, listing "this compound" and any other reaction components or solvents. Include approximate percentages.
-
Storage & Pickup: Store the sealed container in a designated satellite accumulation area with secondary containment. Arrange for EHS pickup.
The following diagram illustrates the decision-making process for waste segregation and disposal.
Caption: Decision workflow for segregating and containerizing waste.
Waste Classification & Manifesting
When preparing waste for EHS pickup, it is helpful to understand its regulatory classification. Due to its characteristics, waste containing this compound would likely be classified under the Resource Conservation and Recovery Act (RCRA) with the following waste codes:
-
D003 (Reactivity): Possible if there is a risk of cyanide generation.
-
D002 (Corrosivity): Unlikely for the pure compound, but possible for reaction mixtures.
As a halogenated organic compound, it falls under specific land disposal restrictions, reinforcing the necessity of incineration.[9] Your EHS department will make the final determination and ensure the waste is manifested correctly for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
By adhering to these scientifically-backed procedures, you ensure that your laboratory's critical work is performed not only effectively but also with the highest commitment to safety and environmental stewardship.
References
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OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Retrieved from [Link]
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Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]
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Loba Chemie. (2022). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
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ChemView, EPA. (n.d.). Section 2. Hazards identification. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile ≥98 %. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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OSTI.gov. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. Retrieved from [Link]
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ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Review of the Environmental Fate of Selected Chemicals. Retrieved from [Link]
-
PubMed. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Retrieved from [Link]
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Regulations.gov. (n.d.). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Nitro-2-(trifluoromethyl)benzonitrile
Welcome to your comprehensive guide on the safe handling of 4-Nitro-2-(trifluoromethyl)benzonitrile. In our work, precision and safety are paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding of why specific personal protective equipment (PPE) and handling strategies are critical. The goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.
The core principle of our protocol is the elimination of all potential routes of exposure: inhalation, dermal contact, ingestion, and eye contact. This compound is a potent compound, and treating it with the utmost respect is non-negotiable.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Before we handle any chemical, we must understand its inherent risks. This compound is classified as acutely toxic and an irritant. Its hazard profile is the scientific basis for every piece of PPE we select and every procedural step we take. According to its Safety Data Sheet (SDS), the compound presents a significant multi-route exposure risk.[1]
This substance is toxic if it is swallowed, comes into contact with the skin, or is inhaled.[1] It is also classified as causing serious eye irritation and skin irritation.[1] These classifications demand a robust defense strategy, as even minor contact can have significant health consequences.
| Hazard Classification | GHS Category | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Acute Toxicity, Dermal | Category 3 | Danger |
| Acute Toxicity, Inhalation | Category 3 | Danger |
| Serious Eye Damage/Irritation | Category 2A | Danger |
| Skin Corrosion/Irritation | Category 2 | Danger |
| Data synthesized from authoritative Safety Data Sheets.[1] |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the assessed hazards. For this compound, a multi-layered approach is essential.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, the minimum requirement is the use of chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Causality: Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from above or below. Goggles are mandatory to prevent airborne particles of the solid compound from reaching the eyes.
-
Enhanced Protection: When there is a heightened risk of splashing—for instance, during the preparation of solutions or during spill cleanup—a full-face shield must be worn in addition to chemical safety goggles.[4][5] The face shield protects the rest of the face from direct contact.
Hand Protection
This compound is toxic upon skin contact.[1] Consequently, gloves are a critical barrier.
-
Recommended Material: Nitrile gloves are the preferred choice. They provide excellent resistance to a broad range of chemicals, including solvents that may be used with this compound, and are also resistant to punctures and abrasion.[6]
-
Protocol: Always double-glove when handling the pure compound or concentrated solutions. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer glove. Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately as hazardous waste.
Body Protection
To prevent accidental skin exposure, appropriate body protection is required.
-
Primary Garment: A chemical-resistant laboratory coat is mandatory. Ensure it has long sleeves and a snap or button front that is fully fastened.
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, consider wearing chemical-resistant coveralls over your regular work clothes.[4][7] All protective clothing should be removed before leaving the laboratory area.
Respiratory Protection
Inhalation of the dust is a primary route of toxic exposure.[1] Therefore, engineering controls are the first and most important line of defense.
-
Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood .[2][8]
-
When Respirators are Required: In the rare event of an emergency, such as a significant spill outside of a fume hood or a failure of ventilation systems, respiratory protection is essential. A full-face respirator with appropriate cartridges for organic vapors and particulates or, for higher concentrations, a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[4][9][10]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing and preparing a solution of this compound.
-
Preparation:
-
Don all required PPE: chemical safety goggles, nitrile gloves (double-gloved), and a buttoned lab coat.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Solid:
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Carefully open the container of this compound. Avoid any abrupt movements that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat.
-
Once weighing is complete, securely close the primary container.
-
-
Preparing the Solution:
-
Carefully add the weighed solid to your beaker or flask containing the solvent.
-
Add the solid slowly to the solvent to prevent splashing.
-
If necessary, stir the solution using a magnetic stir bar or gentle swirling.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth.
-
Dispose of the weigh boat, cleaning cloths, and outer gloves in a designated, sealed hazardous waste container located inside the fume hood.[11]
-
Remove inner gloves and wash hands thoroughly with soap and water after exiting the lab.[1]
-
Emergency Protocol: Spill and Exposure Response
Rapid and correct response to an emergency is critical. In the event of a spill, follow a clear, logical workflow.
Caption: Workflow for responding to a chemical spill.
First Aid: Immediate Actions
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air immediately.[1][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Call a poison center or doctor immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison center or doctor immediately for treatment advice.[1][10]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Contaminated PPE and Materials: All used gloves, disposable lab coats, weigh boats, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[11] The label should read "Hazardous Waste" and list the chemical constituents.
-
Waste Chemical: Unused or waste product should never be disposed of in the trash or down the drain.[10] It must be collected in a compatible, sealed container, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[12][13] The preferred method of disposal for such compounds is high-temperature incineration.[12]
-
Empty Containers: The original chemical container is not "empty" until it has been properly rinsed. The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations.
By adhering to these detailed protocols, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
-
Loba Chemie. 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Ali Raheel. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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New Jersey Department of Health. Hazard Summary: Benzonitrile. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
